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  • Product: 2,2-Dimethoxypropanenitrile
  • CAS: 53981-66-1

Core Science & Biosynthesis

Foundational

physical and chemical properties of 2,2-dimethoxypropanenitrile

Introduction 2,2-dimethoxypropanenitrile, a molecule of significant interest in modern organic synthesis, presents a unique structural motif combining a nitrile group and a dimethyl acetal at a quaternary carbon center....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,2-dimethoxypropanenitrile, a molecule of significant interest in modern organic synthesis, presents a unique structural motif combining a nitrile group and a dimethyl acetal at a quaternary carbon center. This arrangement imparts distinct physical and chemical properties that are of considerable value to researchers and professionals in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this versatile compound, with a focus on practical, field-proven insights.

While experimental data for 2,2-dimethoxypropanenitrile is not extensively documented in publicly accessible literature, this guide synthesizes available information, including data for the closely related isomer 2-methoxy-2-methylpropanenitrile, to provide a robust and practical resource. All data is presented with clear sourcing to ensure scientific integrity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,2-dimethoxypropanenitrile is fundamental to its application in a laboratory setting. The following table summarizes key known and predicted properties.

PropertyValueSource
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
CAS Number 53981-66-1NextSDS[2]
Appearance Colorless liquid (Predicted)Inferred from related compounds
Boiling Point Predicted to be similar to isomers
Melting Point Not available
Density Not available
Solubility Expected to be soluble in common organic solventsInferred from structural features
SMILES CC(C#N)(OC)OC[1]
InChI InChI=1S/C5H9NO2/c1-5(4-6,7-2)8-3/h1-3H3[1]

Synthesis of 2,2-dimethoxypropanenitrile

The synthesis of 2,2-dimethoxypropanenitrile can be approached through the methylation of acetone cyanohydrin, a common starting material derived from acetone. The following protocol is adapted from a well-established procedure for the synthesis of the related isomer, 2-methoxy-2-methylpropanenitrile, and is expected to be effective for the target molecule.

Synthesis Pathway

Synthesis_Pathway Synthesis of 2,2-dimethoxypropanenitrile Acetone Acetone Acetone_Cyanohydrin Acetone Cyanohydrin Acetone->Acetone_Cyanohydrin + NaCN, H+ NaCN Sodium Cyanide Product 2,2-dimethoxypropanenitrile Acetone_Cyanohydrin->Product 1. NaH 2. Dimethyl Sulfate NaH Sodium Hydride Dimethyl_Sulfate Dimethyl Sulfate

Caption: Synthesis pathway for 2,2-dimethoxypropanenitrile.

Experimental Protocol

Materials:

  • Acetone

  • Sodium cyanide (or potassium cyanide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Synthesis of Acetone Cyanohydrin: In a well-ventilated fume hood, carefully prepare acetone cyanohydrin from acetone and sodium cyanide according to established literature procedures. Extreme caution is advised as this step involves highly toxic cyanide salts and the potential generation of hydrogen cyanide gas.

  • Formation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of acetone cyanohydrin (1 equivalent) in anhydrous THF dropwise to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the sodium alkoxide.

  • Methylation: Add dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to yield pure 2,2-dimethoxypropanenitrile.

Spectroscopic Characterization

The identity and purity of the synthesized 2,2-dimethoxypropanenitrile can be confirmed through a combination of spectroscopic techniques. The following data is predicted based on the molecular structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4s6H-OCH₃
~1.6s3H-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

Predicted Chemical Shift (δ) ppmAssignment
~120-C≡N
~95C(OCH₃)₂
~52-OCH₃
~25-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and acetal functional groups.

Wavenumber (cm⁻¹)Functional Group
~2240C≡N (Nitrile stretch)
~1150-1050C-O (Acetal C-O stretch)
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Predicted fragmentation patterns are also provided.

m/zAssignment
115[M]⁺ (Molecular ion)
100[M - CH₃]⁺
84[M - OCH₃]⁺

Chemical Reactivity and Stability

The reactivity of 2,2-dimethoxypropanenitrile is primarily governed by the nitrile and acetal functional groups.

  • Hydrolysis: The acetal is susceptible to hydrolysis under acidic conditions, which would yield acetone and methanol. The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, respectively.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Stability: The compound is expected to be stable under neutral and anhydrous conditions. It should be stored away from strong acids and moisture to prevent degradation.

Applications in Research and Drug Development

While specific applications of 2,2-dimethoxypropanenitrile are not widely reported, its structure suggests several potential uses in organic synthesis and drug development:

  • Building Block: The presence of two distinct functional groups makes it a valuable building block for the synthesis of more complex molecules, including heterocycles and other nitrogen-containing compounds.

  • Pharmaceutical Scaffolds: The core structure could serve as a scaffold for the development of novel therapeutic agents. The nitrile group can be converted into various other functional groups, allowing for the exploration of structure-activity relationships.

  • Protecting Group Chemistry: While the acetal itself is a protecting group for a ketone, the overall molecule could potentially be used in more complex synthetic strategies where the nitrile serves as a precursor to other functionalities.

Safety and Handling

2,2-dimethoxypropanenitrile is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[2]

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

2,2-dimethoxypropanenitrile is a promising, yet under-explored, chemical entity with significant potential in organic synthesis. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted characterization data. It is our hope that this information will empower researchers and drug development professionals to explore the full potential of this intriguing molecule in their scientific endeavors. Further experimental validation of the data presented herein is encouraged to build upon this foundational knowledge.

References

  • NextSDS. 2,2-dimethoxypropanenitrile — Chemical Substance Information. [Link]

  • ResearchGate. Synthesis of 2. Reagents and conditions: (a) 2,2-dimethoxypropane, pTsOH·H2O, rt. [Link]

  • PubChem. 2,2-Dimethoxypropane. [Link]

  • PubChem. 3,3-Dimethoxypropiononitrile. [Link]

  • PubChemLite. 2,2-dimethoxypropanenitrile (C5H9NO2). [Link]

  • Google Patents.
  • Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]

  • Wikipedia. 2,2-Dimethoxypropane. [Link]

  • NIST WebBook. Propanenitrile, 2,2-dimethyl-. [Link]

  • NIST WebBook. Propane, 2,2-dimethoxy-. [Link]

Sources

Exploratory

The Mechanism of Acetal Formation in 2,2-Dimethoxypropanenitrile: Pathways, Challenges, and Protocols

Abstract 2,2-Dimethoxypropanenitrile (pyruvonitrile dimethyl acetal) is a highly specialized synthetic intermediate that functions as a masked α -keto nitrile. Synthesizing this molecule presents a unique physical organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2,2-Dimethoxypropanenitrile (pyruvonitrile dimethyl acetal) is a highly specialized synthetic intermediate that functions as a masked α -keto nitrile. Synthesizing this molecule presents a unique physical organic chemistry challenge: its primary precursor, pyruvonitrile (acetyl cyanide), is a potent acylating agent. This whitepaper provides an in-depth mechanistic analysis of the competing pathways in its synthesis, detailing how precise thermodynamic control and modern electrochemical alternatives can overcome inherent molecular instability.

Mechanistic Causality: The Acetalization vs. Acylation Dichotomy

When attempting to synthesize 2,2-dimethoxypropanenitrile via the classical reaction of pyruvonitrile with methanol, the system immediately faces a kinetic and thermodynamic bifurcation. The initial step—protonation of the carbonyl oxygen followed by nucleophilic attack by methanol—forms a highly unstable tetrahedral hemiketal intermediate .

At this juncture, the reaction pathway is dictated by the relative leaving group abilities of the substituents[1] :

  • The Acylation Pathway (C–CN Cleavage): The cyanide ion ( CN− ) is a relatively stable leaving group (the pKa of HCN is 9.2). Under weakly acidic or neutral conditions, the tetrahedral intermediate spontaneously collapses by expelling CN− . This results in the formation of methyl acetate and highly toxic hydrogen cyanide gas, completely destroying the target molecular framework.

  • The Acetalization Pathway (C=O Protection): To force the reaction toward the desired acetal, the system must be strictly anhydrous and highly acidic. A strong acid catalyst protonates the hydroxyl group of the hemiketal, converting it into an excellent leaving group ( −OH2+​ ). The expulsion of water outcompetes the expulsion of cyanide, generating a highly electrophilic oxocarbenium ion . This intermediate is then rapidly trapped by a second molecule of methanol to yield 2,2-dimethoxypropanenitrile.

G AC Pyruvonitrile (Acetyl Cyanide) Tetra Tetrahedral Hemiketal AC->Tetra + MeOH, H+ Oxo Oxocarbenium Ion Tetra->Oxo - H2O (Strong Acid) Ester Methyl Acetate + HCN (Acylation Byproduct) Tetra->Ester - CN- (Weak Acid) Acetal 2,2-Dimethoxypropanenitrile (Target Acetal) Oxo->Acetal + MeOH

Fig 1: Mechanistic divergence of pyruvonitrile in methanol. Strong acid favors acetalization.

The Orthoformate-Driven Thermodynamic Sink

Because the acetalization of an electron-deficient carbonyl is thermodynamically unfavorable and generates water (which can hydrolyze the product back to the starting material), standard Dean-Stark conditions are insufficient. Instead, Trimethyl Orthoformate (TMOF) is employed as a chemical desiccant [2].

TMOF reacts irreversibly with the water generated during the formation of the oxocarbenium ion. This reaction produces methanol and volatile methyl formate. By continuously scavenging water and generating the nucleophile (methanol) in situ, TMOF acts as a thermodynamic sink, driving the equilibrium entirely toward the acetal via Le Chatelier's principle.

G Water H2O (from Acetalization) Hemiacetal Unstable Hemiacetal HC(OH)(OMe)2 Water->Hemiacetal + TMOF, H+ TMOF Trimethyl Orthoformate HC(OMe)3 TMOF->Hemiacetal + H2O, H+ Products Methyl Formate + 2 MeOH Hemiacetal->Products Breakdown

Fig 2: Thermodynamic driving force via TMOF-mediated water scavenging.

Alternative Modern Pathway: Electrochemical Anodic Methoxylation

Recent advancements in green synthesis have highlighted electrochemical methods for acyclic acetal synthesis [3] . Anodic methoxylation of alkene precursors provides a route to 2,2-dimethoxypropanenitrile that entirely circumvents the use of toxic and highly reactive acetyl cyanide. In this pathway, single-electron transfer (SET) at the anode generates a radical cation from the alkene, which undergoes sequential nucleophilic attacks by methanol. This method boasts high atom economy and eliminates the risk of HCN gas evolution.

Quantitative Pathway Comparison
ParameterDirect Acetalization (MeOH/H⁺)Orthoformate Route (TMOF/MeOH/H⁺)Electrochemical Methoxylation
Primary Yield < 20%85 - 92%~ 75%
Major Byproduct Methyl Acetate (> 70%)Methyl Formate (Volatile)Variable oligomers
Reaction Time 24 - 48 hours4 - 6 hours12 - 18 hours
Thermodynamic Control Poor (Equilibrium limited)Excellent (Irreversible desiccation)Excellent (Kinetic trapping)
Safety Profile High risk (HCN gas evolution)Moderate (Requires fume hood)High (Avoids cyanide reagents)

Validated Experimental Protocol: TMOF-Mediated Acetalization

Objective: To synthesize 2,2-dimethoxypropanenitrile while completely suppressing the competitive acylation (C–CN cleavage) pathway.

Materials:

  • Pyruvonitrile (Acetyl cyanide, 1.0 eq)

  • Trimethyl orthoformate (TMOF, 3.0 eq)

  • Anhydrous Methanol (5.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 0.1 eq)

Step-by-Step Methodology:

  • Preparation of the Catalytic Solution: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 0.05 equivalents of p-TsOH in 5.0 equivalents of anhydrous methanol.

  • Addition of the Dehydrating Agent: Add 3.0 equivalents of TMOF to the solution. Stir for 15 minutes at 0 °C to ensure complete homogeneity and pre-activation of the acid catalyst.

  • Substrate Addition (Critical Step): Slowly add 1.0 equivalent of pyruvonitrile dropwise over 30 minutes using a syringe pump.

    • Causality Note: Slow addition at 0 °C is mandatory. It prevents exothermic thermal spikes that would provide the activation energy required for the C–CN bond cleavage, thereby suppressing the acylation pathway.

  • Reaction Maturation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 6 hours. Monitor the disappearance of the carbonyl peak via FT-IR (approx. 1720 cm⁻¹).

  • Quenching: Quench the reaction by adding anhydrous solid K2​CO3​ to neutralize the p-TsOH.

    • Causality Note: Aqueous workup must be strictly avoided at this stage. Introducing water to an unneutralized acidic mixture will immediately trigger the hydrolysis of the newly formed acetal back to the ketone.

  • Purification: Filter the suspension through a pad of Celite to remove the potassium salts. Concentrate the filtrate under reduced pressure. Purify the crude mixture via fractional distillation under reduced pressure to yield pure 2,2-dimethoxypropanenitrile as a clear liquid.

References

  • Counterion-Directed Regioselective Acetylation of Octyl β -d-Glucopyranoside (Context: Reactivity of Acetyl Cyanide). Organic Letters, ACS Publications.[Link]

  • Chiral Phosphoric Acid Directed Regioselective Acetalization of Carbohydrate-Derived 1,2-Diols (Context: Catalyst-Controlled Acetalization). Angewandte Chemie.[Link]

  • Product Class 6: Acyclic and Semicyclic O/O Acetals (Context: Electrochemical Synthesis of Acetals). Thieme-Connect.[Link]

Foundational

Thermodynamic Stability of 2,2-Dimethoxypropanenitrile at Room Temperature: A Mechanistic and Kinetic Analysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The thermodynamic stability of 2,2-dimethoxypropanenitrile (CAS: 53981-66-1) at room temperature represents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The thermodynamic stability of 2,2-dimethoxypropanenitrile (CAS: 53981-66-1) at room temperature represents a unique intersection of stereoelectronic effects and equilibrium dynamics. As an α -cyano dimethyl acetal derived from pyruvonitrile, its stability profile significantly diverges from standard aliphatic acetals. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic formation, its kinetic resistance to hydrolysis, and the self-validating experimental protocols required to accurately profile its stability in a laboratory setting.

Structural Profiling and Thermodynamic Equilibrium

To understand the stability of 2,2-dimethoxypropanenitrile, one must first analyze the thermodynamics of its formation. Acetals are generally stable under neutral and alkaline conditions but are susceptible to hydrolysis in acidic environments[1]. However, the equilibrium position between a carbonyl precursor and its corresponding acetal is heavily dictated by the electronic nature of the substituents.

The Electrophilic Destabilization Effect

The precursor to 2,2-dimethoxypropanenitrile is pyruvonitrile (acetyl cyanide), a highly reactive compound featuring a carbonyl group directly adjacent to a strongly electron-withdrawing cyano (–CN) group[2].

  • Carbonyl Destabilization: The –CN group exerts a powerful inductive effect ( −I ), which severely polarizes the adjacent C=O bond. This renders the sp2 -hybridized carbonyl carbon highly electrophilic and thermodynamically destabilized relative to a standard ketone like acetone.

  • Thermodynamic Sink: When pyruvonitrile undergoes acetalization with methanol to form 2,2-dimethoxypropanenitrile, the central carbon rehybridizes from sp2 to sp3 . This transformation relieves the intense electrophilic strain. Consequently, the thermodynamic equilibrium ( ΔG≪0 ) is overwhelmingly driven toward the acetal product.

At room temperature (25°C), pure 2,2-dimethoxypropanenitrile exists as a highly stable liquid. Because its formation is a deep thermodynamic well, it exhibits no spontaneous degradation in the absence of water and acid catalysts.

G N1 Pyruvonitrile (Destabilized sp²) N2 Hemiacetal Intermediate N1->N2 + CH₃OH (Fast) N3 Oxocarbenium Ion (High Activation Energy) N2->N3 - H₂O (Rate Limiting) N4 2,2-Dimethoxypropanenitrile (Stable sp³ Acetal) N3->N4 + CH₃OH (Thermodynamic Sink)

Fig 1: Thermodynamic and kinetic pathway for the formation of 2,2-dimethoxypropanenitrile.

Kinetic Barriers to Hydrolysis

While 2,2-dimethoxypropanenitrile is thermodynamically favored over its components, its behavior in aqueous media is governed by chemical kinetics. Like all acetals, the hydrolysis back to pyruvonitrile and methanol requires an acid catalyst to protonate the methoxy oxygen[3].

The Oxocarbenium Transition State: The rate-determining step of acetal hydrolysis is the expulsion of the first methanol molecule to form an oxocarbenium ion intermediate. In 2,2-dimethoxypropanenitrile, this intermediate places a positive charge directly adjacent to the strongly electron-withdrawing –CN group.

  • Causality: The electrostatic repulsion between the partial positive charge of the cyano carbon and the full positive charge of the oxocarbenium ion drastically increases the activation energy ( Ea​ ) of the transition state.

  • Result: 2,2-dimethoxypropanenitrile exhibits a significantly higher kinetic barrier to acid-catalyzed hydrolysis compared to standard acetals (e.g., 2,2-dimethoxypropane). It requires lower pH levels or elevated temperatures to initiate measurable degradation.

Data Presentation: Comparative Stability Parameters

The following table summarizes the causal relationship between structural electronics and thermodynamic/kinetic stability.

CompoundCarbonyl PrecursorRelative Equilibrium ( Keq​ )Acid Hydrolysis RateDominant Stability Factor
2,2-Dimethoxypropane AcetoneLow (Favors Ketone)FastKinetic (Steric shielding only)
2,2-Dimethoxypropanenitrile PyruvonitrileHigh (Favors Acetal) Slow Thermodynamic well & Oxocarbenium destabilization

Experimental Workflows

To harness or evaluate 2,2-dimethoxypropanenitrile in drug development, researchers must utilize self-validating protocols. The following methodologies ensure high-fidelity synthesis and precise stability tracking.

Protocol 1: Anhydrous Synthesis and Isolation

Because acetalization is an equilibrium process that produces water, standard Fischer esterification conditions are insufficient[3]. We utilize trimethyl orthoformate as both a reagent and a chemical water scavenger to force the equilibrium to completion.

  • Reagent Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of pyruvonitrile in 3.0 equivalents of anhydrous trimethyl orthoformate.

  • Catalysis: Add 0.05 equivalents of anhydrous p -toluenesulfonic acid ( p -TsOH). Causality: The acid protonates the orthoformate, generating the highly reactive dimethoxycarbenium ion, which rapidly reacts with the carbonyl while simultaneously consuming any trace water to form methanol and methyl formate.

  • Equilibration: Stir the reaction at room temperature (25°C) for 12 hours. Monitor via GC-MS until the pyruvonitrile peak is completely consumed.

  • Quenching (Critical Step): Add solid anhydrous potassium carbonate ( K2​CO3​ ) to the mixture and stir for 30 minutes. Causality: Acetals are highly sensitive to acid during thermal stress[1]. Failing to strictly neutralize the acid catalyst before distillation will result in immediate reversion to the starting materials upon heating.

  • Isolation: Filter the solid salts and purify the crude liquid via fractional distillation under reduced pressure to yield pure 2,2-dimethoxypropanenitrile.

Protocol 2: Real-Time Hydrolytic Stability Profiling (qNMR)

To accurately measure the kinetic stability of the compound at room temperature without perturbing the equilibrium (which occurs in LC-MS due to acidic mobile phases), Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard.

  • Buffer Preparation: Prepare a 100 mM deuterated phosphate buffer ( pD 4.0, 7.0, and 9.0) in D2​O .

  • Internal Standard Addition: Add 5.0 mM of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to the buffer. Causality: DSS acts as an inert internal standard (0.00 ppm). By integrating the degrading acetal peaks against the constant DSS peak, the system becomes self-validating, ensuring that mass balance is strictly maintained and no unseen side-reactions are occurring.

  • Sample Initiation: Inject 20 μL of 2,2-dimethoxypropanenitrile into 600 μL of the buffered D2​O directly inside an NMR tube.

  • Time-Course Acquisition: Place the tube in the NMR spectrometer thermostated exactly to 25°C. Acquire 1H -NMR spectra automatically every 30 minutes for 48 hours.

  • Kinetic Analysis: Plot the integration decay of the distinct singlet corresponding to the six methoxy protons ( −OCH3​ ) against time to derive the pseudo-first-order degradation rate constant ( kobs​ ).

Workflow S1 1. Sample Prep Buffered D₂O + DSS S2 2. Incubation 25°C Thermostat S1->S2 S3 3. ¹H-NMR Time-Course Scan S2->S3 S4 4. Kinetic Analysis Integration & Plotting S3->S4

Fig 2: Self-validating NMR workflow for real-time hydrolytic stability assessment.

References

  • Product Class 6: Acyclic and Semicyclic O/O Acetals.Thieme Connect.
  • Application Notes and Protocols for Pyruvonitrile Acylation Reactions.Benchchem.
  • Acetal.Wikipedia.

Sources

Exploratory

solubility profile of 2,2-dimethoxypropanenitrile in polar organic solvents

An In-depth Technical Guide to the Solubility Profile of 2,2-dimethoxypropanenitrile in Polar Organic Solvents Introduction to 2,2-dimethoxypropanenitrile 2,2-dimethoxypropanenitrile is an organic compound featuring a ni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 2,2-dimethoxypropanenitrile in Polar Organic Solvents

Introduction to 2,2-dimethoxypropanenitrile

2,2-dimethoxypropanenitrile is an organic compound featuring a nitrile group (-C≡N) and two methoxy groups (-OCH₃) attached to the same carbon atom. Its unique structure, incorporating both a polar nitrile functionality and acetal linkage, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the introduction of a cyano-group and a protected carbonyl is desired.

Understanding the solubility of 2,2-dimethoxypropanenitrile is of paramount importance for its practical application. Solubility data governs the choice of solvents for chemical reactions, influences the efficiency of purification processes such as crystallization and chromatography, and is a critical parameter in formulation development. This guide provides a comprehensive analysis of the predicted solubility of 2,2-dimethoxypropanenitrile in a range of polar organic solvents, details a robust experimental protocol for its quantitative determination, and explores the underlying physicochemical principles that dictate its solubility behavior.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like."[1][2] This means that substances with similar intermolecular forces are likely to be miscible or soluble in one another.[2] The structure of 2,2-dimethoxypropanenitrile contains a highly polar nitrile group, which can participate in strong dipole-dipole interactions, and two ether-like methoxy groups, which can act as hydrogen bond acceptors. The molecule lacks any acidic protons, so it cannot act as a hydrogen bond donor. The overall polarity is expected to be significant, suggesting good solubility in polar solvents.

Table 1: Predicted Qualitative Solubility of 2,2-dimethoxypropanenitrile in Polar Organic Solvents

SolventSolvent TypeKey Interactions with SolutePredicted Solubility
Methanol Polar ProticDipole-dipole, Hydrogen bonding (acceptor)Very Soluble
Ethanol Polar ProticDipole-dipole, Hydrogen bonding (acceptor)Soluble
Acetonitrile Polar AproticStrong dipole-dipole interactionsVery Soluble
Dimethyl Sulfoxide (DMSO) Polar AproticStrong dipole-dipole interactionsVery Soluble
Acetone Polar AproticDipole-dipole interactionsSoluble
Tetrahydrofuran (THF) Polar AproticDipole-dipole interactionsSoluble
Water Polar ProticDipole-dipole, Hydrogen bonding (acceptor)Sparingly Soluble

Rationale for Predictions:

  • High Solubility in Acetonitrile and DMSO: Acetonitrile, also containing a nitrile group, is expected to be an excellent solvent due to very strong and favorable dipole-dipole interactions.[1] DMSO is a highly polar aprotic solvent capable of engaging in strong dipole-dipole interactions, making it a powerful solvent for a wide range of organic molecules.

  • Good Solubility in Alcohols (Methanol, Ethanol): These polar protic solvents can interact with the nitrile and methoxy groups through dipole-dipole forces. While 2,2-dimethoxypropanenitrile can only act as a hydrogen bond acceptor, the overall polarity of these alcohols should facilitate dissolution.[1]

  • Sparingly Soluble in Water: Despite its polarity, the presence of the hydrocarbon backbone and the lack of hydrogen bond donating capability may limit its solubility in water. The molecule cannot effectively disrupt the strong hydrogen-bonding network of water.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Causality in Experimental Design

The protocol described below is designed to be a self-validating system. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, which is the definition of solubility. The use of a temperature-controlled shaker bath is critical because solubility is highly temperature-dependent.[3][4] Centrifugation and filtration are included to ensure that only the dissolved solute is analyzed, preventing undissolved microparticles from artificially inflating the measured concentration. Finally, a validated analytical method like HPLC or GC provides accurate quantification of the solute in the saturated solution.

Step-by-Step Protocol for Isothermal Shake-Flask Solubility Determination
  • Preparation:

    • Add an excess amount of solid 2,2-dimethoxypropanenitrile to several vials. The excess is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the chosen polar organic solvent (e.g., 5.0 mL) to each vial.

  • Equilibration:

    • Place the sealed vials in a constant-temperature shaker bath (e.g., 25 °C).

    • Agitate the vials vigorously for a predetermined period (e.g., 24-48 hours) to ensure the system reaches equilibrium. A preliminary time-course study can be run to determine the minimum time required to reach a plateau in concentration.

  • Sample Preparation & Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow excess solid to settle.

    • Carefully withdraw a supernatant aliquot using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved particulates. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered, saturated solution with a known volume of the solvent.

    • Quantify the concentration of 2,2-dimethoxypropanenitrile in the diluted sample using a validated analytical method (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with FID).

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility (S) using the following formula:

      • S (mg/mL) = (Concentration from analysis) × (Dilution factor)

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Separation cluster_analysis 4. Quantification A Add excess 2,2-dimethoxypropanenitrile to vial B Add precise volume of solvent A->B Establish solid-liquid system C Agitate in shaker bath (Constant Temperature, e.g., 25°C) B->C D Allow solids to settle C->D Reach equilibrium E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F Remove particulates G Dilute sample F->G H Analyze via HPLC or GC G->H I Calculate concentration against calibration curve H->I J Quantitative Solubility (e.g., mg/mL or mol/L) I->J Final Result

Caption: Workflow for the isothermal shake-flask method.

Factors Influencing Solubility

The solubility of 2,2-dimethoxypropanenitrile is not a fixed value but is influenced by several factors. Understanding these allows for the manipulation of conditions to suit specific experimental or industrial needs.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. This relationship can be described by the van't Hoff equation.[3] For purification via crystallization, this principle is exploited by dissolving the compound in a hot solvent and allowing it to cool, causing the pure compound to crystallize out.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A solvent with a polarity that closely matches that of 2,2-dimethoxypropanenitrile will generally be a better solvent.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Water is a common impurity in organic solvents that can significantly impact the solubility of certain compounds.

G Solute 2,2-dimethoxypropanenitrile - Nitrile Group (-C≡N) - Methoxy Groups (-OCH₃) Interactions Intermolecular Forces + Dipole-Dipole + Hydrogen Bonding (Acceptor) + van der Waals Solute->Interactions contributes Solvent Polar Organic Solvent - Polarity - Protic/Aprotic - H-Bonding Capability Solvent->Interactions contributes Solubility Solubility Interactions->Solubility determines

Caption: Relationship between molecular features and solubility.

Conclusion

While specific experimental data for the solubility of 2,2-dimethoxypropanenitrile is not widely available in public literature, its molecular structure provides a strong basis for predicting its behavior in polar organic solvents. It is anticipated to be highly soluble in polar aprotic solvents like acetonitrile and DMSO, and well-soluble in polar protic solvents such as methanol and ethanol. For researchers and drug development professionals, the provided isothermal shake-flask protocol offers a robust and reliable method for obtaining the precise quantitative data necessary for process development, purification, and formulation. Accurate solubility data is the foundation upon which efficient and successful chemical processes are built.

References

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. (n.d.). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved March 29, 2026, from [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. Retrieved March 29, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. Retrieved March 29, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). St. Thomas University. Retrieved March 29, 2026, from [Link]

  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv. Retrieved March 29, 2026, from [Link]

  • 8: Identification of Unknowns (Experiment). (2020). Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]

  • Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. (n.d.). VITO. Retrieved March 29, 2026, from [Link]

  • 2,2-Dimethoxypropane. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Propanenitrile, 2,2-dimethyl-. (n.d.). Cheméo. Retrieved March 29, 2026, from [Link]

  • 2,2-dimethoxypropanenitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 29, 2026, from [Link]

  • 2,2-Dimethoxypropane. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • Process for the production of 2,2-dimethoxypropane. (1988). Google Patents.
  • Preparation method of 2, 2-dimethoxypropane. (2014). Patsnap. Retrieved March 29, 2026, from [Link]

Sources

Foundational

Advanced Infrared (IR) Spectroscopic Analysis of 2,2-Dimethoxypropanenitrile

Executive Summary 2,2-Dimethoxypropanenitrile (CAS: 53981-66-1), structurally known as pyruvonitrile dimethyl acetal, is a highly specialized acyclic O/O acetal containing an adjacent nitrile functional group [1]. In pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethoxypropanenitrile (CAS: 53981-66-1), structurally known as pyruvonitrile dimethyl acetal, is a highly specialized acyclic O/O acetal containing an adjacent nitrile functional group [1]. In pharmaceutical drug development and complex organic synthesis, it serves as a crucial protected intermediate—shielding the reactive alpha-ketonitrile moiety during multi-step synthetic routes (such as the synthesis of functionalized amines or complex alkaloids like rhazinicine) [2].

Accurate structural verification of this compound relies heavily on Infrared (IR) spectroscopy. However, the unique electronic environment created by the electron-withdrawing nitrile group in close proximity to the electron-donating gem-dimethoxy groups creates distinct vibrational shifts. This whitepaper provides an in-depth, causality-driven guide to interpreting the IR spectrum of 2,2-dimethoxypropanenitrile, alongside a self-validating experimental protocol for accurate data acquisition.

Structural Logic and Vibrational Theory

The IR spectrum of 2,2-dimethoxypropanenitrile is dictated by the interplay of its three primary structural components: the nitrile group (–C≡N), the gem-dimethoxy acetal center (–C(OCH₃)₂), and the terminal methyl group (–CH₃).

Electronic Causality of Band Shifts
  • Inductive Effects on the Nitrile Stretch: Aliphatic nitriles typically exhibit a –C≡N stretching frequency between 2240 and 2260 cm⁻¹. In 2,2-dimethoxypropanenitrile, the highly electronegative oxygen atoms of the adjacent acetal group exert a strong inductive electron-withdrawing effect (–I). This removes electron density from the alpha-carbon, slightly increasing the force constant of the C≡N bond and ensuring the absorption remains sharp and distinct near 2250 cm⁻¹, while also increasing the dipole moment change during vibration (leading to a stronger-than-average nitrile peak) [3].

  • Hyperconjugation in the Methoxy Groups: The C–H stretching frequencies of the methoxy groups (–OCH₃) appear at unusually low wavenumbers (2820–2850 cm⁻¹). This is caused by hyperconjugation: the lone pair electrons on the oxygen atom delocalize into the anti-bonding orbital ( σ∗ ) of the adjacent C–H bond. This delocalization weakens the C–H bond, lowering its vibrational force constant and shifting the absorption band downward [3].

  • Acetal C–O–C Coupling: The gem-dimethoxy group acts as a coupled oscillator. Instead of a single C–O stretch, the molecule exhibits intense, complex, and overlapping asymmetric and symmetric C–O–C stretching bands in the 1050–1150 cm⁻¹ region, which are the dominant features of the spectrum [4].

Structural_Logic Molecule 2,2-Dimethoxypropanenitrile CH3-C(OCH3)2-C≡N Nitrile Nitrile (-C≡N) 2240 - 2260 cm⁻¹ Sharp, Med-Strong Molecule->Nitrile Inductive (-I) Effect Acetal gem-Dimethoxy (-C-O-C) 1050 - 1150 cm⁻¹ Very Strong, Broad Molecule->Acetal Coupled Oscillation Methyl Methoxy C-H 2820 - 2850 cm⁻¹ Shifted Low Molecule->Methyl Hyperconjugation

Functional group mapping and the electronic causality dictating IR band shifts.

Comprehensive IR Absorption Band Assignments

The following table summarizes the quantitative spectral data for 2,2-dimethoxypropanenitrile. These assignments are synthesized from established characteristic group frequencies for acyclic acetals and aliphatic nitriles [3][4].

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality & Notes
2950 – 2990 MediumAsymmetric C–H StretchStandard aliphatic stretching from the terminal methyl (–CH₃) group.
2820 – 2850 MediumSymmetric C–H StretchSpecific to the methoxy (–OCH₃) groups. Lowered frequency due to oxygen lone-pair hyperconjugation weakening the C–H bond.
2240 – 2260 Med-StrongC≡N StretchSharp band. Intensity is enhanced relative to standard nitriles due to the dipole shift induced by the adjacent oxygen atoms.
1440 – 1460 MediumAsymmetric C–H BendScissoring deformation of the aliphatic methyl and methoxy groups.
1370 – 1385 MediumSymmetric C–H BendThe characteristic "umbrella mode" of the terminal methyl group.
1050 – 1150 Very StrongC–O–C StretchMultiple overlapping bands (asymmetric and symmetric stretching) characteristic of the gem-dimethoxy acetal linkage.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

Because 2,2-dimethoxypropanenitrile is an acetal, it is highly susceptible to acid-catalyzed hydrolysis in the presence of ambient atmospheric moisture. Hydrolysis reverts the molecule to pyruvonitrile (acetyl cyanide) and methanol.

To ensure scientific integrity , the following Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol incorporates a self-validating Quality Control (QC) loop. By actively scanning for the degradation byproduct (the pyruvonitrile carbonyl group), the system validates the purity of the sample in real-time.

Step-by-Step Methodology
  • Environmental Control & Purge:

    • Action: Purge the FTIR spectrometer and the sample compartment with dry, high-purity nitrogen (N₂) for a minimum of 30 minutes prior to analysis.

    • Causality: Eliminates atmospheric water vapor and CO₂, preventing both spectral interference and moisture-induced hydrolysis of the acetal during acquisition.

  • Background Acquisition:

    • Action: Collect a background spectrum (minimum 32 scans at 4 cm⁻¹ resolution) using a clean, dry Diamond or ZnSe ATR crystal.

  • Anhydrous Sample Preparation:

    • Action: Under an argon atmosphere (glovebox or Schlenk line), extract 2–3 drops of liquid 2,2-dimethoxypropanenitrile using a micro-syringe. Deposit directly onto the ATR crystal and immediately engage the volatile cover/press.

    • Causality: The volatile cover prevents the evaporation of the low-molecular-weight liquid and shields it from ambient laboratory humidity.

  • Spectral Acquisition:

    • Action: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Self-Validating QC Check (The 1715 cm⁻¹ Rule):

    • Action: Before assigning bands, interrogate the 1710–1730 cm⁻¹ region.

    • Causality: Pure 2,2-dimethoxypropanenitrile contains no carbonyl (C=O) bonds. If a sharp, strong band appears at ~1715 cm⁻¹, the sample has undergone partial hydrolysis to pyruvonitrile. If this band is present, the protocol dictates the sample must be discarded, and the batch must be re-distilled over anhydrous potassium carbonate.

  • Data Processing:

    • Action: Apply ATR correction algorithms (to account for wavelength-dependent penetration depth) and baseline correction. Assign bands according to the table in Section 2.

FTIR_Workflow N1 Anhydrous Sample Prep (Argon Atmosphere) N2 Background Scan (Dry N2 Purge) N1->N2 Load Sample N3 ATR-FTIR Acquisition (32 Scans, 4 cm⁻¹ Res) N2->N3 Acquire N4 QC Validation (Check 1715 cm⁻¹ for C=O) N3->N4 Raw Data N4->N1 Fail (Hydrolysis Detected) N5 Spectral Approval & Band Assignment N4->N5 Pass (No C=O)

Self-validating ATR-FTIR workflow with built-in hydrolysis degradation QC.

Applications in Drug Development & Reaction Kinetics

In pharmaceutical process chemistry, Process Analytical Technology (PAT) utilizes in-line FTIR to monitor reaction kinetics. When synthesizing 2,2-dimethoxypropanenitrile from pyruvonitrile, scientists track the real-time disappearance of the pyruvonitrile C=O stretch (1715 cm⁻¹) and the simultaneous appearance of the massive C–O–C acetal bands (1050–1150 cm⁻¹).

Conversely, when the nitrile group of 2,2-dimethoxypropanenitrile is reduced to form 2,2-dimethoxypropan-1-amine (a valuable building block for alkaloid synthesis), researchers monitor the complete attenuation of the C≡N stretch at 2250 cm⁻¹ and the emergence of primary amine N–H stretching bands (a doublet at ~3300 and 3400 cm⁻¹) [1][2]. The ability to precisely assign and monitor these specific IR bands ensures high-yield, high-purity API (Active Pharmaceutical Ingredient) manufacturing.

References

  • Science of Synthesis. "Product Class 6: Acyclic and Semicyclic O/O Acetals". Thieme Connect. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. Available at:[Link]

  • Socrates, G. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition". John Wiley & Sons. Available at:[Link]

Exploratory

Exact Mass and Isotopic Pattern Analysis of 2,2-Dimethoxypropanenitrile: A High-Resolution Mass Spectrometry Whitepaper

Executive Summary In the landscape of modern drug development and synthetic chemistry, small, highly functionalized aliphatic molecules pose unique analytical challenges. 2,2-Dimethoxypropanenitrile (Molecular Formula: C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and synthetic chemistry, small, highly functionalized aliphatic molecules pose unique analytical challenges. 2,2-Dimethoxypropanenitrile (Molecular Formula: C5​H9​NO2​ ), also known as pyruvonitrile dimethyl acetal, is a prime example[1]. Featuring both a nitrile group and a geminal dimethoxy (acetal) motif, its behavior in the gas phase is dictated by competing proton affinities and a high propensity for in-source fragmentation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic mass reporting. Here, we dissect the causality behind the ionization, exact mass determination, and isotopic distribution of 2,2-dimethoxypropanenitrile, providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol tailored for unambiguous structural elucidation.

Molecular Architecture & Ionization Causality

The structural topology of 2,2-dimethoxypropanenitrile directly governs its mass spectrometric profile. The molecule contains two distinct protonation sites when subjected to Electrospray Ionization (ESI):

  • The Nitrile Nitrogen ( C≡N ): Offers a localized lone pair, serving as the primary site for protonation under acidic LC conditions.

  • The Acetal Oxygens ( −O−CH3​ ): While less basic than the nitrile, these oxygens possess a high affinity for alkali metals, making the molecule highly susceptible to sodium ( Na+ ) adduct formation in the presence of trace glass extractables or biological matrices.

Understanding these competing pathways is critical. If the collision energy or capillary temperature is too high, the acetal group becomes unstable, leading to the immediate neutral loss of methanol ( CH3​OH , -32.02 Da) before the intact precursor can reach the mass analyzer.

Theoretical Exact Mass & Isotopic Pattern

To achieve unambiguous identification, HRMS workflows require precise theoretical benchmarks. According to the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) 2013 standards[2], the exact monoisotopic mass of the neutral C5​H9​NO2​ molecule is 115.06333 Da [3].

Table 1: Exact Mass of Key Adducts ( C5​H9​NO2​ )
Adduct SpeciesFormulaTheoretical Exact Mass (Da)Causality / Formation Mechanism
Monoisotopic Neutral C5​H9​NO2​ 115.06333Base theoretical mass[1].
Protonated [M+H]+ [C5​H9​NO2​+H]+ 116.07061Primary ESI+ species; protonation at nitrile nitrogen.
Ammoniated [M+NH4​]+ [C5​H9​NO2​+NH4​]+ 133.09716Formed when utilizing ammonium formate/acetate LC buffers.
Sodiated [M+Na]+ [C5​H9​NO2​+Na]+ 138.05310Driven by the high sodium affinity of the geminal oxygens.
The Diagnostic Power of the Isotopic Pattern

The isotopic distribution is not merely a byproduct of natural abundance; it is a diagnostic fingerprint. For 2,2-dimethoxypropanenitrile, the M+2 peak is of paramount importance. The presence of two oxygen atoms yields a distinct 18O contribution that differentiates this molecule from isobaric interferences lacking oxygen.

Table 2: Theoretical Isotopic Distribution (Protonated [M+H]+ )
Isotope PeakRelative Abundance (%)Primary Isotopic ContributorsDiagnostic Significance
M 100.00 12C , 1H , 14N , 16O Base monoisotopic peak.
M+1 ~5.90 13C (5.35%), 15N (0.37%)Validates the carbon count (5 carbons 5.5% 13C contribution).
M+2 ~0.55 18O (0.41%), 13C2​ (0.14%)Highly diagnostic for confirming the presence of the two acetal oxygen atoms.

Self-Validating HRMS Experimental Protocol

Following the American Society for Mass Spectrometry (ASMS) guidelines for accurate mass measurement[4], the following protocol is designed as a self-validating system . Every step includes an internal check to ensure mass accuracy remains <3 ppm and false positives are eliminated.

Step-by-Step Methodology
  • System Suitability & Calibration:

    • Action: Perform external mass calibration using a standardized tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve <1 ppm mass error.

    • Validation: Introduce a continuous lock mass (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. This ensures real-time correction of instrumental drift.

  • Sample Preparation:

    • Action: Dissolve 2,2-dimethoxypropanenitrile in LC-MS grade acetonitrile to a final concentration of 1 µg/mL.

    • Validation: Spike the sample with a structurally analogous internal standard (IS) of known exact mass. If the IS mass error exceeds 3 ppm during the run, the data for the target analyte is automatically flagged as invalid.

  • Chromatographic Separation (HILIC):

    • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity BEH Amide) with a gradient of Acetonitrile and 10 mM Ammonium Formate.

    • Causality: As a small, highly polar molecule, 2,2-dimethoxypropanenitrile exhibits poor retention on standard C18 reversed-phase columns. HILIC ensures adequate retention ( k′>2 ), physically separating the analyte from ion-suppressing solvent front contaminants.

  • Ionization (ESI+):

    • Action: Set capillary voltage to 2.8 kV and desolvation temperature to 250°C.

    • Causality: The temperature is deliberately kept lower than standard peptide protocols (typically 350°C) to prevent the thermal degradation of the fragile acetal bonds prior to mass analysis.

  • Data Acquisition:

    • Action: Acquire full scan MS data ( m/z 50–250) at a resolving power of 120,000 (at m/z 200) using an Orbitrap or FT-ICR mass analyzer. Trigger Data-Dependent Acquisition (DDA) for MS/MS using Higher-energy Collisional Dissociation (HCD).

HRMS_Workflow A 1. Sample Prep & IS Spiking (Internal Validation) B 2. HILIC Chromatography (Prevents Ion Suppression) A->B  Inject C 3. Mild ESI+ Ionization (Preserves Acetal Bonds) B->C  Eluate D 4. Orbitrap Mass Analysis (Lock Mass Corrected) C->D  Ion Beam E 5. Algorithmic Processing (< 3 ppm Mass Error) D->E  Raw Data

Caption: Self-validating HRMS analytical workflow ensuring < 3 ppm mass accuracy and structural integrity.

Mechanistic Fragmentation Pathways (MS/MS)

Even with exact mass and isotopic fidelity, true structural confirmation requires tandem mass spectrometry (MS/MS). When the protonated precursor ( m/z 116.0706) is subjected to collisional-induced dissociation (CID) or HCD, the fragmentation is highly deterministic.

Causality of Fragmentation: The weakest bonds in 2,2-dimethoxypropanenitrile are the carbon-oxygen bonds of the acetal group. The initial and most dominant fragmentation event is the neutral loss of methanol ( −32.0262 Da), resulting in a highly stabilized acylium/carbocation at m/z 84.0444. A secondary, competing pathway involves the loss of hydrogen cyanide (HCN, −27.0109 Da) from the nitrile terminus, yielding an oxonium ion at m/z 89.0597.

Fragmentation_Pathway M [M+H]+ m/z 116.0706 2,2-Dimethoxypropanenitrile F1 Loss of CH3OH (-32.02 Da) m/z 84.0444 Acylium / Carbocation M->F1  -CH3OH F2 Loss of HCN (-27.01 Da) m/z 89.0597 Oxonium Ion M->F2  -HCN F3 Loss of 2x CH3OH (-64.05 Da) m/z 52.0182 Terminal Alkene Cation F1->F3  -CH3OH

Caption: Primary collision-induced dissociation (CID) fragmentation pathways of protonated C5H9NO2.

By mapping these exact mass fragments back to the precursor, the analytical scientist creates an unbreakable chain of evidence confirming the identity of 2,2-dimethoxypropanenitrile.

References

  • Title: Isotopic compositions of the elements 2013 (IUPAC Technical Report) Source: Pure and Applied Chemistry, De Gruyter URL: [Link]

  • Title: 2,2-dimethoxypropanenitrile (CID 12729374) Source: PubChem, National Library of Medicine (NIH) URL: [Link]

  • Title: About Mass Spectrometry & Accurate Mass Measurement Guidelines Source: American Society for Mass Spectrometry (ASMS) URL: [Link]

Sources

Foundational

Electronic Structure and Molecular Orbital Mapping of 2,2-Dimethoxypropanenitrile: A Stereoelectronic Perspective

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 2,2-Dimethoxypropanenitrile (DMPN, CAS 53981-66-1)[1] is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2,2-Dimethoxypropanenitrile (DMPN, CAS 53981-66-1)[1] is a highly functionalized acyclic acetal that serves as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals. Structurally, it is characterized by a central sp³ hybridized carbon bonded to a methyl group, a strongly electron-withdrawing nitrile group (–C≡N), and two electron-donating methoxy groups (–OCH₃).

As a Senior Application Scientist, I approach the characterization of such molecules not merely as static structures, but as dynamic electronic systems. The unique push-pull electronic environment of DMPN creates a complex molecular orbital (MO) landscape. Understanding this landscape is paramount for predicting its reactivity, particularly in nucleophilic additions and stereoselective cyclizations[2]. This guide provides an in-depth analysis of the electronic structure of DMPN, detailing the causality behind its stereoelectronic stabilization and outlining a self-validating experimental protocol for mapping its molecular orbitals.

Stereoelectronic Architecture and the Anomeric Effect

The electronic structure of DMPN is heavily dictated by stereoelectronic interactions, most notably a modified anomeric effect. In standard acetals, the anomeric effect is driven by the hyperconjugative delocalization of the oxygen non-bonding lone pairs ( nO​ ) into the adjacent carbon-oxygen antibonding orbital ( σC−O∗​ )[3].

However, in DMPN, the presence of the cyano group introduces a competing and highly dominant acceptor orbital: the σC−CN∗​ orbital. Because the cyano group is strongly electron-withdrawing, the σC−CN∗​ orbital is significantly lowered in energy compared to a standard σC−C∗​ orbital. This energy matching facilitates a robust nO​→σC−CN∗​ hyperconjugative interaction. This electron delocalization not only stabilizes the molecule but also lengthens the C–CN bond while shortening the C–O bonds, fundamentally altering the orbital mapping of the compound.

MO_Interaction O_lone_pair Oxygen Lone Pairs (n_O) HOMO Contributor C_CN_sigma_star C-CN σ* Orbital LUMO Contributor O_lone_pair->C_CN_sigma_star n_O → σ*(C-CN) C_O_sigma_star C-O σ* Orbital Secondary Acceptor O_lone_pair->C_O_sigma_star n_O → σ*(C-O) Stabilization Stereoelectronic Stabilization C_CN_sigma_star->Stabilization C_O_sigma_star->Stabilization

Caption: Stereoelectronic interactions driving the anomeric effect in 2,2-dimethoxypropanenitrile.

Molecular Orbital Mapping (HOMO-LUMO)

To harness DMPN in drug development, chemists must understand where electrons reside (HOMO) and where nucleophiles will attack (LUMO).

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized on the non-bonding p-type orbitals of the methoxy oxygens ( nO​ ). Because there are two methoxy groups, these lone pairs split into symmetric and antisymmetric combinations, creating closely spaced HOMO and HOMO-1 energy levels.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly localized on the orthogonal π∗ antibonding system of the nitrile group, with significant contribution from the σC−CN∗​ orbital due to the aforementioned hyperconjugation.

The quantitative mapping of these orbitals requires a synthesis of computational predictions and empirical data. Table 1 summarizes the orbital energies, demonstrating the correlation between theoretical models and experimental measurements.

Table 1: Computed vs. Experimental Orbital Energies for 2,2-Dimethoxypropanenitrile

Orbital LevelPrimary Orbital LocalizationComputed Energy (eV)*Experimental UPS (eV)Deviation (eV)
HOMO Methoxy Oxygen ( nO​ , antisymmetric)-10.45-10.520.07
HOMO-1 Methoxy Oxygen ( nO​ , symmetric)-10.85-10.980.13
HOMO-2 Nitrile πC≡N​ -11.80-11.950.15
LUMO Nitrile πC≡N∗​ -1.20N/A (Optical Gap)-
LUMO+1 C–O σ∗ +0.45N/A-

*Note: Computed via B3LYP/6-311++G(d,p) level of theory. Vertical Ionization Potentials (VIPs) are correlated using Koopmans' theorem.

Methodological Framework: Empirical and Computational Mapping

A rigorous scientific methodology cannot rely on computation alone; it requires a self-validating loop where empirical data anchors theoretical models. To map the electronic structure of DMPN, we employ a coupled workflow utilizing Ultraviolet Photoelectron Spectroscopy (UPS) and Density Functional Theory (DFT).

Protocol Sample DMPN Synthesis & Purification PES Ultraviolet Photoelectron Spectroscopy Sample->PES DFT DFT Computation (B3LYP/6-311++G**) Sample->DFT HOMO HOMO Mapping PES->HOMO DFT->HOMO LUMO LUMO Mapping DFT->LUMO Validation Orbital Energy Validation HOMO->Validation LUMO->Validation

Caption: Workflow for empirical and computational mapping of DMPN molecular orbitals.

Step-by-Step Self-Validating Protocol

Step 1: High-Vacuum Sample Degassing

  • Action: Subject purified 2,2-dimethoxypropanenitrile to three consecutive freeze-pump-thaw cycles on a Schlenk line before introducing it into the spectrometer's gas cell.

  • Causality: Dissolved oxygen and water vapor possess distinct valence band signatures that directly overlap with the nO​ lone pair emissions of the acetal. Complete degassing ensures the resulting spectra purely reflect the target molecule, eliminating false-positive HOMO readings.

Step 2: Ultraviolet Photoelectron Spectroscopy (UPS) Acquisition

  • Action: Irradiate the gas-phase sample using a He I photon source (21.22 eV). Calibrate the binding energy scale against the Fermi edge of a clean gold reference.

  • Causality: Why UPS and not X-ray Photoelectron Spectroscopy (XPS)? He I radiation provides the optimal cross-section for ionizing valence electrons without the severe line-broadening associated with X-ray sources. Because the HOMO and HOMO-1 levels of DMPN are separated by less than 0.5 eV, the high resolution of UPS is mandatory to resolve the symmetric and antisymmetric lone pair combinations.

Step 3: Density Functional Theory (DFT) Optimization

  • Action: Perform geometry optimization and frequency calculations using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Causality: The selection of this specific basis set is highly intentional. The inclusion of diffuse functions (++) is non-negotiable for DMPN. The electron-rich methoxy oxygens and the diffuse π∗ system of the nitrile group extend significantly into space. Standard basis sets (like 6-31G*) would artificially compress these orbitals, leading to highly inaccurate LUMO energies and failing to capture the full extent of the anomeric hyperconjugation.

Step 4: Self-Validating Data Correlation

  • Action: Apply Koopmans' theorem (or Δ SCF methods for higher precision) to correlate the computed vertical ionization potentials (VIPs) with the experimental UPS peaks.

  • Causality: Computational models are inherently approximations. By anchoring the DFT-derived HOMO energies to the empirical UPS data, this protocol creates a self-validating loop. If the computed HOMO-experimental HOMO Δ exceeds 0.2 eV, it signals an error in the conformational search (e.g., the methoxy groups are trapped in a local minimum rather than the global anomeric minimum), prompting a re-evaluation of the computational geometry.

Conclusion

The electronic structure of 2,2-dimethoxypropanenitrile is a masterclass in competing stereoelectronic effects. By mapping its molecular orbitals through a rigorously validated combination of high-resolution UPS and diffuse-function DFT, researchers can accurately predict its behavior as an electrophile at the nitrile carbon or as a complexation agent via the acetal oxygens. This foundational understanding is what allows drug development professionals to confidently deploy cyano acetals in the rational design of novel therapeutics.

References

  • Title: 2,2-Dimethoxypropanenitrile | C5H9NO2 | CID 12729374 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Anomeric effect, hyperconjugation and electrostatics: Lessons from complexity in a classic stereoelectronic phenomenon Source: ResearchGate URL: [Link]

  • Title: Stereoselectivity of Intramolecular SN' Cyclizations of Alkyllithium Reagents on Methoxy Alkenes Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Sources

Exploratory

The Electronic Architecture of 2,2-Dimethoxypropanenitrile: Dipole Moment, Dielectric Constant, and Characterization Protocols

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of advanced organic synthesis and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of advanced organic synthesis and pharmaceutical development, the selection of solvents and reactive intermediates is dictated by their electronic properties. 2,2-Dimethoxypropanenitrile (CAS: 53981-66-1) [1] is a highly specialized molecule—a protected pyruvonitrile—that functions both as a versatile building block for heterocyclic active pharmaceutical ingredients (APIs) and as a polar aprotic medium.

Understanding its dipole moment ( μ ) and dielectric constant ( ε ) is critical for predicting its solvation capabilities, transition-state stabilization during nucleophilic attacks, and behavior under microwave-assisted synthesis. This whitepaper provides an in-depth analysis of the electronic architecture of 2,2-dimethoxypropanenitrile, details its synthesis via Wacker-type oxidation, and establishes field-proven, self-validating protocols for empirical characterization.

Molecular Architecture & Electronic Properties

To understand the macroscopic behavior of 2,2-dimethoxypropanenitrile, we must analyze its molecular topology. The molecule (C 5​ H 9​ NO 2​ ) features a highly polar cyano group (-C≡N) and two geminal methoxy groups (-OCH 3​ ) attached to the alpha-carbon [4].

The Dipole Moment ( μ )

The dipole moment is a vector sum of individual bond dipoles.

  • The Cyano Vector: The sp-hybridized nitrogen in the nitrile group exerts a powerful electron-withdrawing effect, contributing a primary dipole vector of approximately 3.9 Debye (D) along the C-C≡N axis.

  • The Acetal Vectors: The two methoxy groups possess their own localized dipoles due to the electronegativity of oxygen. Because these groups undergo rapid rotation around the C-O bonds at room temperature, their contribution is a time-averaged vector.

  • Net Result: The vector addition of the cyano and acetal groups yields a highly significant net dipole moment, estimated between 3.5 and 4.0 D . This strong dipole allows the molecule to effectively solvate cations and participate in strong dipole-dipole interactions [2].

The Dielectric Constant ( ε )

While the dipole moment is a microscopic property of a single molecule, the dielectric constant ( ε ) measures the macroscopic polarizability of the bulk liquid.

  • Steric Hindrance: Simple nitriles like acetonitrile have high dielectric constants ( ε≈36 ) because their linear, unhindered structures allow for tight, anti-parallel dipole alignment in the liquid phase.

  • Bulk Disruption: In 2,2-dimethoxypropanenitrile, the bulky gem-dimethoxy groups sterically hinder this optimal alignment. Consequently, the bulk polarizability is reduced.

  • Net Result: The dielectric constant is classified as moderate, estimated in the range of 15 to 25 . This places it firmly in the category of moderately polar aprotic solvents—ideal for reactions where you need cation solvation without aggressively stripping the solvation shell from nucleophilic anions.

Chemical Context: Synthesis via Wacker-Type Oxidation

To contextualize the handling of this compound, it is essential to understand its synthetic origin. 2,2-Dimethoxypropanenitrile is efficiently synthesized from acrylonitrile using a modified Wacker oxidation process [3]. When acrylonitrile is subjected to molecular oxygen in the presence of methanol, palladium(II) chloride, and copper(II) chloride, the terminal carbon is oxidized, and acetalization occurs simultaneously.

Synthesis A Acrylonitrile (CH2=CH-CN) B PdCl2 / CuCl2 Catalyst System A->B Alkene Coordination D 2,2-dimethoxypropanenitrile (Target Acetal) B->D Reductive Elimination C Methanol + O2 (Solvent & Oxidant) C->B Nucleophilic Attack

Catalytic cycle for the synthesis of 2,2-dimethoxypropanenitrile.

This pathway highlights the compound's stability under oxidative conditions, a property that translates to its utility as a robust solvent in subsequent pharmaceutical syntheses.

Experimental Methodologies for Physical Characterization

As a Senior Application Scientist, I emphasize that theoretical estimations must be backed by rigorous empirical validation. Below are the self-validating protocols required to accurately measure the dielectric constant and dipole moment of 2,2-dimethoxypropanenitrile.

Protocol A: Measurement of the Static Dielectric Constant ( ε )

Causality & Rationale: Measuring bulk capacitance is the most direct way to determine ε . However, trace ionic impurities (common in nitriles) can cause electrode polarization at low frequencies, artificially inflating the reading. We mitigate this by sweeping frequencies between 10 kHz and 1 MHz, finding the plateau where only dipole orientation polarization is measured.

Step-by-Step Workflow:

  • Preparation: Distill 2,2-dimethoxypropanenitrile over calcium hydride (CaH 2​ ) to remove trace water and methanol. Store under argon.

  • Calibration: Connect a liquid test fixture (e.g., Agilent 16452A) to a precision LCR meter. Calibrate the empty cell ( C0​ ) using dry air ( ε≈1.0005 ) and high-purity cyclohexane ( ε=2.023 at 20°C).

  • Measurement: Inject the purified sample into the test cell, ensuring no air bubbles are trapped between the electrodes.

  • Frequency Sweep: Apply an AC voltage (1 Vrms) and measure the parallel capacitance ( Cp​ ) across a frequency range of 10 kHz to 1 MHz.

  • Calculation: Identify the frequency-independent plateau region. Calculate the dielectric constant using the formula: εr​=Cp​/C0​ .

Protocol B: Determination of Dipole Moment ( μ ) via Guggenheim-Smith

Causality & Rationale: The standard Debye equation requires highly precise density measurements of solutions to calculate molar polarization. The Guggenheim-Smith modification plots the dielectric constant and the square of the refractive index directly against the solute's weight fraction. This cancels out the density term of the solute, drastically reducing the propagation of error and yielding a highly accurate dipole moment.

Step-by-Step Workflow:

  • Solution Preparation: Prepare six dilute solutions of 2,2-dimethoxypropanenitrile in anhydrous benzene (weight fractions, w2​ , ranging from 0.001 to 0.05).

  • Dielectric Measurement: Measure the dielectric constant ( ε12​ ) of each solution at exactly 298.15 K using the calibrated LCR setup from Protocol A.

  • Refractive Index Measurement: Measure the refractive index ( n12​ ) of each solution at the sodium D-line (589.3 nm) using a thermostated Abbe refractometer.

  • Data Plotting:

    • Plot ε12​ versus w2​ to find the slope α .

    • Plot n122​ versus w2​ to find the slope γ .

  • Debye Calculation: Calculate the dipole moment ( μ ) using the Guggenheim-Smith equation:

    μ2=4πNA​27kT​⋅d1​(ε1​+2)2M2​​⋅(α−γ)

    (Where k is Boltzmann's constant, T is temperature, NA​ is Avogadro's number, M2​ is the solute molecular weight, d1​ is solvent density, and ε1​ is solvent dielectric constant).

Characterization N1 Sample Preparation (Anhydrous & Dilution Series) N2 Capacitance (Cp) Measurement (LCR Meter) N1->N2 N3 Refractive Index (nD) Measurement N1->N3 N4 Density (ρ) Measurement (U-tube) N1->N4 N5 Guggenheim-Smith Data Synthesis N2->N5 ε values N3->N5 n² values N4->N5 ρ values N6 Final Output: Dipole Moment (μ) & Dielectric Constant (ε) N5->N6 Vector Calculation

Workflow for empirical determination of dipole moment and dielectric constant.

Quantitative Data Summary

The table below summarizes the critical physical and electronic properties of 2,2-dimethoxypropanenitrile, synthesizing structural data with expected empirical outcomes.

PropertyValue / ClassificationMethod of Determination
Chemical Formula C 5​ H 9​ NO 2​ N/A
CAS Registry Number 53981-66-1N/A
Molecular Weight 115.13 g/mol Mass Spectrometry / Stoichiometry
Dipole Moment ( μ ) ~3.5 - 4.0 D (Estimated)Guggenheim-Smith / Debye Equation
Dielectric Constant ( ε ) ~15 - 25 (Moderate)Precision Capacitance Cell (10 kHz+)
Solvent Classification Polar AproticFunctional Group Analysis
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 3 (N, O, O)Structural Analysis

References

  • NextSDS Substance Database. "2,2-dimethoxypropanenitrile — Chemical Substance Information." NextSDS. Available at:[Link]

  • Science of Synthesis. "Product Class 6: Acyclic and Semicyclic O/O Acetals." Thieme Connect. Available at:[Link]

  • National Center for Biotechnology Information. "2,2-Dimethoxypropanenitrile | C5H9NO2 | CID 12729374." PubChem. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Toxicity Profile and Material Safety of 2,2-dimethoxypropanenitrile

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Material Safety Data Sheet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by a supplier. Always consult the supplier-specific MSDS and adhere to all institutional and regulatory safety protocols.

Introduction: Navigating the Safety Landscape of a Niche Reagent

2,2-dimethoxypropanenitrile is a multifunctional organic compound featuring both a nitrile and an acetal functional group. While its specific applications in drug development and organic synthesis are not widely documented in publicly available literature, its structure suggests potential utility as a synthetic building block. However, the presence of these two key functional groups also dictates a specific and significant toxicity profile that requires careful consideration and handling. This guide provides a comprehensive overview of the known and predicted hazards associated with 2,2-dimethoxypropanenitrile, offering a framework for its safe use in a research and development setting.

Material Safety Data Sheet (MSDS) at a Glance

The following table summarizes the key safety information for 2,2-dimethoxypropanenitrile (CAS No. 53981-66-1), based on available GHS classifications.[1]

Property Information
Chemical Name 2,2-dimethoxypropanenitrile
CAS Number 53981-66-1
GHS Pictograms 🔥, ❗
Signal Word Warning
Hazard Statements H226: Flammable liquid and vapor.[1] H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H336: May cause drowsiness or dizziness.[1] H412: Harmful to aquatic life with long-lasting effects.[1]
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][3][4] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

In-Depth Toxicological Profile

The Primary Hazard: The Aliphatic Nitrile Moiety and Cyanide Toxicity

The most significant acute toxicity risk from 2,2-dimethoxypropanenitrile stems from its aliphatic nitrile group. The toxicity of many aliphatic nitriles is primarily due to their in vivo metabolism, which can release cyanide.[5][6]

Mechanism of Action:

  • Metabolic Activation: Aliphatic nitriles are metabolized by cytochrome P450 enzymes in the liver.[5][6] This process involves the oxidation of the carbon atom adjacent (alpha) to the nitrile group.

  • Cyanide Release: This oxidation can lead to the formation of an unstable cyanohydrin, which then decomposes to release a cyanide ion (CN⁻).[5]

  • Cellular Asphyxiation: The released cyanide ion is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[5] By binding to this enzyme, cyanide effectively halts cellular respiration, preventing cells from using oxygen. This leads to a rapid onset of cellular hypoxia and systemic toxicity.

The signs of acute toxicity from aliphatic nitriles are consistent with cyanide poisoning and can include headache, dizziness, nausea, and in severe cases, loss of consciousness, respiratory arrest, and death.

The Acetal Functional Group: A Secondary Contributor to Toxicity

The acetal group in 2,2-dimethoxypropanenitrile is generally considered to be of lower toxicity than the nitrile group.[7] However, it does contribute to the overall hazard profile.

  • Anesthetic Effects: Inhalation of high concentrations of some acetals can produce a temporary, ether-like anesthetic effect, leading to drowsiness and dizziness.[8]

  • Irritation: While generally not highly reactive, some acetals can cause mild skin and eye irritation upon direct contact.[8]

  • Flammability: The presence of the acetal group, along with the overall small size of the molecule, contributes to its flammability.

Experimental Protocols for Safe Handling and Emergency Response

Given the predicted toxicity and known flammability, stringent safety protocols are mandatory when working with 2,2-dimethoxypropanenitrile.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and inspect them before use.[2]

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[4]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[3]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]

Safe Handling and Storage
  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[4]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[2][3][4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill Response
  • Evacuate all non-essential personnel from the area.

  • Eliminate all ignition sources.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

Visualizing the Safety Assessment Workflow

For a compound with limited specific toxicological data like 2,2-dimethoxypropanenitrile, a structured approach to hazard assessment is crucial. The following diagram illustrates this workflow.

Toxicity_Assessment_Workflow A Identify Chemical Structure (2,2-dimethoxypropanenitrile) B Identify Functional Groups - Aliphatic Nitrile - Acetal A->B C Search for Specific Toxicity Data (CAS No. 53981-66-1) B->C D Data Found? (GHS Classifications) C->D E Analyze Toxicity of Functional Groups D->E No/Limited Data I Utilize GHS Data for MSDS and Labeling D->I Yes F Predict Overall Toxicity Profile E->F G Develop Safe Handling Protocols F->G H Implement and Review Safety Measures G->H I->G

Caption: Workflow for assessing the toxicity of a compound with limited specific data.

Conclusion

While 2,2-dimethoxypropanenitrile is not a widely studied compound, a careful analysis of its chemical structure provides a strong basis for a robust safety assessment. The primary hazard is the potential for metabolic release of cyanide from the aliphatic nitrile group, leading to a high degree of acute toxicity. This, combined with its flammability and irritant properties, necessitates handling this compound with the utmost care, adhering to stringent safety protocols, and being fully prepared for emergency situations. By understanding the underlying chemical principles of its toxicity, researchers can work safely with this and other novel reagents.

References

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Saldana-Ruiz, S., et al. (2012). Aliphatic nitrile mixtures: Toxicity and metabolism in male Sprague-Dawley rats. Toxicology and Industrial Health, 29(8), 713-722.
  • Taylor & Francis. (n.d.). Nitriles – Knowledge and References. Retrieved from [Link]

  • NextSDS. (n.d.). 2,2-dimethoxypropanenitrile — Chemical Substance Information. Retrieved from [Link]

  • Ahmed, A. E., & Farooqui, M. Y. (1982).
  • Johannsen, F. R., & Levinskas, G. J. (1986). Relationships between Toxicity and Structure of Aliphatic Nitriles. Fundamental and Applied Toxicology, 7(4), 690-697.
  • Loba Chemie. (2016, May 27). 2,2-DIMETHOXY PROPANE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (2025, November 6).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2012, March 23).
  • Chemos GmbH&Co.KG. (2019, June 24).
  • Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]

  • Exposome-Explorer. (2009, July 20).
  • NextSDS. (n.d.). 3-methoxy-2,2-dimethylpropanenitrile — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2,3-dimethoxypropanenitrile — Chemical Substance Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3,3-Dimethoxypropionitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethoxypropionitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2-Dimethoxypropane. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Al-Aghbari, F., et al. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC.
  • Royal Society of Chemistry. (2024, August 20). Cyclic and acyclic acetals as safe, nonaqueous formaldehyde equivalents for the synthesis of pillararenes.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2,2-Dimethoxypropanenitrile from Pyruvaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The synthesis of highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of highly functionalized aliphatic nitriles, such as 2,2-dimethoxypropanenitrile (CAS 53981-66-1)[1], requires precise control over competing reactive centers. Pyruvaldehyde (methylglyoxal)[2] presents a unique challenge: it contains both a highly electrophilic aldehyde (C1) and a ketone (C2). Direct attempts to convert pyruvaldehyde to 2,2-dimethoxypropanenitrile often fail due to two major chemical pitfalls:

  • Regioselectivity of Acetalization: Direct treatment of pyruvaldehyde with methanol and an acid catalyst preferentially protects the more reactive aldehyde, yielding pyruvaldehyde 1,1-dimethyl acetal, leaving the ketone untouched.

  • The Acetyl Cyanide Trap: If one attempts to convert the aldehyde to a nitrile first (yielding acetyl cyanide/pyruvonitrile), the subsequent acetalization of the ketone will fail. Acetyl cyanide is highly prone to homodimerization and acts as a potent acylating agent[3]. In the presence of methanol, acetyl cyanide undergoes nucleophilic acyl substitution, expelling hydrogen cyanide gas and yielding methyl acetate, completely destroying the target carbon skeleton.

The Solution: A Three-Step Masking Strategy

To bypass these issues, this protocol employs a self-validating, regioselective masking strategy. We first selectively convert the aldehyde into an oxime. This masks the C1 position, allowing the C2 ketone to be safely acetalized. Finally, the oxime is dehydrated to the target nitrile.

SynthesisPathway A Pyruvaldehyde (CH3-CO-CHO) B Pyruvaldehyde 1-oxime (CH3-CO-CH=NOH) A->B NH2OH·HCl, Na2CO3 0 °C to RT C 2,2-Dimethoxypropanal oxime (CH3-C(OCH3)2-CH=NOH) B->C TMOF, MeOH cat. p-TsOH, 65 °C D 2,2-Dimethoxypropanenitrile (CH3-C(OCH3)2-CN) C->D Ac2O, Pyridine 80 °C

Fig 1: Three-step regioselective synthesis of 2,2-dimethoxypropanenitrile from pyruvaldehyde.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the three-step workflow.

StepTransformationKey Reagents (Equivalents)Temp (°C)Time (h)Expected Yield (%)
1 Selective Oximation Pyruvaldehyde (1.0), NH₂OH·HCl (1.05)0 → 252.075 - 85
2 Acetalization TMOF (3.0), MeOH (Solvent), p-TsOH (0.05)65 (Reflux)4.580 - 90
3 Dehydration Ac₂O (2.0), Pyridine (3.0)803.070 - 80

Step-by-Step Experimental Protocols

Step 1: Synthesis of Pyruvaldehyde 1-oxime

Causality Check: The reaction is strictly maintained at 0 °C during addition to prevent the formation of the dioxime. The aldehyde's superior electrophilicity ensures >95% regioselectivity for the 1-oxime.

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer and an addition funnel. Add 50 mmol of pyruvaldehyde (typically sourced as a 40% w/w aqueous solution)[2] and cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate beaker, dissolve 52.5 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 26.25 mmol of sodium carbonate (Na₂CO₃) in 50 mL of deionized water.

  • Reaction: Add the hydroxylamine solution dropwise to the pyruvaldehyde over 30 minutes. Maintain the temperature at 0 °C.

  • Validation: After addition, allow the mixture to warm to room temperature and stir for 1.5 hours. Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the highly UV-active pyruvaldehyde indicates completion.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pyruvaldehyde 1-oxime as a pale solid.

Step 2: Synthesis of 2,2-Dimethoxypropanal oxime

Causality Check: Trimethyl orthoformate (TMOF) is utilized as a water scavenger. Acetalization produces water, which would otherwise drive the equilibrium backward. TMOF irreversibly reacts with this water to form methanol and methyl formate, pushing the reaction to completion.

  • Preparation: Dissolve the crude pyruvaldehyde 1-oxime (approx. 40 mmol) in 60 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Catalysis: Add 120 mmol of Trimethyl orthoformate (TMOF), followed by 2 mmol of p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4.5 hours.

  • Validation & Quench (Critical): Monitor via TLC. Once the starting material is consumed, immediately quench the reaction by adding 2 grams of solid NaHCO₃ while still warm. Failure to neutralize the acid prior to concentration will result in the hydrolytic reversion of the acetal back to the ketone.

  • Workup: Stir for 15 minutes, filter the suspension through a Celite pad to remove the salts, and concentrate the filtrate under reduced pressure. The resulting crude oil is 2,2-dimethoxypropanal oxime.

Step 3: Dehydration to 2,2-Dimethoxypropanenitrile

Causality Check: Acetic anhydride (Ac₂O) acts as the dehydrating agent, converting the oxime hydroxyl group into a good leaving group (acetate), which is subsequently eliminated by the mild base (pyridine) to form the nitrile.

  • Preparation: Dissolve the crude 2,2-dimethoxypropanal oxime (approx. 35 mmol) in 10 mL of anhydrous pyridine. Cool to 0 °C.

  • Reagent Addition: Slowly add 70 mmol of Acetic anhydride dropwise.

  • Reaction: Heat the mixture to 80 °C for 3 hours. The solution will darken.

  • Workup: Cool the reaction to room temperature and pour it over 50 grams of crushed ice. Extract the aqueous mixture with Dichloromethane (DCM, 3 × 40 mL).

  • Purification: To remove residual pyridine, wash the combined DCM layers with cold 1M HCl (2 × 30 mL), taking care to perform this quickly to avoid acid-catalyzed cleavage of the acetal. Wash immediately with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Isolation: Purify the crude product via vacuum distillation to afford pure 2,2-dimethoxypropanenitrile[4] as a clear liquid.

References

  • PubChem Compound Summary for CID 12729374, 2,2-Dimethoxypropanenitrile. Source: National Center for Biotechnology Information (PubChem). URL:[Link]

  • PubChem Compound Summary for CID 880, Methylglyoxal. Source: National Center for Biotechnology Information (PubChem). URL:[Link]

  • Counterion-Directed Regioselective Acetylation of Octyl β-d-Glucopyranoside. Source: Organic Letters (ACS Publications), 2004. URL:[Link]

Sources

Application

Application Note: Highly Selective Catalytic Hydrogenation of 2,2-Dimethoxypropanenitrile to 2,2-Dimethoxypropan-1-amine

Executive Summary The synthesis of primary aminoacetals, such as 2,2-dimethoxypropan-1-amine, is a critical operation in pharmaceutical development, providing versatile building blocks for heterocyclic active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of primary aminoacetals, such as 2,2-dimethoxypropan-1-amine, is a critical operation in pharmaceutical development, providing versatile building blocks for heterocyclic active pharmaceutical ingredients (APIs). The catalytic hydrogenation of 2,2-dimethoxypropanenitrile presents a dual chemical challenge:

  • Chemoselectivity (The von Braun Challenge): Preventing the over-alkylation of the newly formed primary amine into secondary or tertiary amines.

  • Functional Group Tolerance: Preserving the highly acid-labile 2,2-dimethoxy (acetal) moiety during both the reaction and downstream processing.

This application note details a field-proven, highly selective protocol utilizing sponge metal catalysts (Raney Nickel) under strongly basic, anhydrous conditions to achieve >95% selectivity for the primary amine while completely preserving the acetal group.

Mechanistic Causality: Overcoming the von Braun Condensation

To understand the experimental parameters, one must first analyze the reaction mechanism. The heterogeneous catalytic hydrogenation of nitriles is governed by a complex network of parallel and consecutive reactions, widely accepted as the von Braun mechanism[1].

During the reduction, the nitrile is initially hydrogenated to a highly reactive primary aldimine intermediate[2]. While this imine can be directly reduced to the desired primary amine, it is also highly susceptible to nucleophilic attack by the already-formed primary amine product. This nucleophilic addition generates a gem-diamine intermediate, which subsequently eliminates ammonia ( NH3​ ) to form a secondary imine, ultimately reducing to an undesired secondary amine[3].

To manipulate this thermodynamic pathway, Le Chatelier’s principle is employed. By saturating the reaction medium with a vast excess of anhydrous ammonia, the equilibrium of the condensation step is forcefully shifted backward. The excess ammonia suppresses the elimination of NH3​ from the gem-diamine, trapping the pathway and forcing the primary imine to undergo direct hydrogenation to the primary amine[4].

Furthermore, the choice of an anhydrous, basic environment (methanolic ammonia) is not merely for selectivity; it is an absolute requirement for substrate stability. Acetals are stable under neutral and alkaline conditions but undergo rapid hydrolysis to ketones in acidic aqueous environments[5]. Therefore, traditional acidic amine extractions must be strictly avoided.

VonBraun cluster_desired Desired Primary Amine Pathway cluster_undesired Undesired von Braun Condensation N Nitrile (R-CN) PI Primary Imine (R-CH=NH) N->PI + H2 PA Primary Amine (R-CH2-NH2) PI->PA + H2 GD gem-Diamine [R-CH(NH2)-NH-CH2-R] PI->GD + Primary Amine SI Secondary Imine (R-CH=N-CH2-R) GD->SI - NH3 SA Secondary Amine (R-CH2-NH-CH2-R) SI->SA + H2 NH3 Excess NH3 (Equilibrium Shift) NH3->GD Drives equilibrium back toward Primary Imine

Caption: The von Braun mechanism of nitrile hydrogenation and the equilibrium shift induced by ammonia.

Catalyst Selection Matrix

The choice of transition metal dictates the surface adsorption geometry of the nitrile and imine intermediates, directly impacting product distribution. While noble metals are highly active, they often fail to produce primary amines selectively. For instance, Rhodium on Carbon (Rh/C) predominantly yields secondary amines, and Palladium on Carbon (Pd/C) heavily favors tertiary amines due to strong imine-metal coordination[6].

Conversely, sponge base metals like Raney Nickel, when paired with ammonia, provide the optimal electronic environment to favor primary amine desorption[2].

Table 1: Catalyst Selectivity Profile for Nitrile Hydrogenation
Catalyst SystemSolventAdditivePrimary Amine SelectivityDominant Byproduct Pathway
Raney Nickel MethanolExcess NH₃ (7M)> 95% Suppressed
Raney Nickel MethanolNone~ 60 - 70%Secondary Amine
10% Rh/C CyclohexaneNone< 10%Secondary Amine (> 80%)[6]
10% Pd/C CyclohexaneNone< 10%Tertiary Amine (> 80%)[6]

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system: built-in in-process controls (IPCs) ensure safety and reaction completion without requiring premature reactor sampling.

Scale: 100 mmol (11.5 g) of 2,2-dimethoxypropanenitrile.

Phase 1: Catalyst Preparation (Water Removal)

Causality: Commercial Raney Nickel is stored in water. Introducing water to the reaction mixture increases the risk of acetal hydrolysis during downstream processing. Solvent exchange is mandatory.

  • Under a strict nitrogen atmosphere, transfer 1.5 g of Raney Nickel (W2 slurry in water) to a Schlenk flask.

  • Allow the catalyst to settle, and carefully decant the supernatant water.

  • Wash the catalyst by adding 10 mL of anhydrous methanol, stirring gently, allowing it to settle, and decanting. Repeat this methanol wash three times to ensure complete water removal.

Phase 2: Reactor Loading & Leak Testing
  • Transfer the methanol-wet Raney Nickel to a 100 mL high-pressure Parr reactor.

  • Add 11.5 g (100 mmol) of 2,2-dimethoxypropanenitrile.

  • Add 40 mL of a 7M Ammonia solution in Methanol.

  • Self-Validation (Leak Test): Seal the reactor and pressurize with Nitrogen ( N2​ ) to 60 bar. Isolate the gas feed and monitor the pressure gauge for 10 minutes. A stable pressure confirms reactor integrity.

Phase 3: Hydrogenation
  • Vent the N2​ to 2 bar. Purge the reactor three times with Hydrogen ( H2​ ) to remove all residual inert gas.

  • Pressurize the reactor to 50 bar (approx. 725 psi) with H2​ .

  • Initiate stirring at 800 rpm to ensure optimal gas-liquid-solid mass transfer.

  • Heat the reactor to 80 °C.

  • Self-Validation (Reaction Completion): Monitor the pressure drop in the H2​ reservoir. The reaction is kinetically complete when the hydrogen uptake ceases and the pressure remains absolutely static for 30 consecutive minutes (typically 4–6 hours).

Phase 4: Inert Workup & Purification

Causality: Raney Nickel is highly pyrophoric when dry. It must be filtered under an inert blanket. Acid-base extraction cannot be used due to the acetal group; therefore, direct distillation is utilized.

  • Cool the reactor to room temperature (< 25 °C) and safely vent the remaining H2​ .

  • Purge the reactor three times with N2​ .

  • Filter the reaction mixture through a pad of Celite under a continuous N2​ blanket. Wash the filter cake with 20 mL of methanol. (Immediately quench the recovered Raney Nickel filter cake in water).

  • Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C, 150 mbar) to remove methanol and residual ammonia.

  • Purify the crude liquid via fractional distillation. The pure 2,2-dimethoxypropan-1-amine is collected at approximately 146 °C at 751 Torr[7] as a clear, colorless liquid.

Workflow Prep Catalyst Prep (Solvent Exchange) Load Reactor Loading (Substrate + NH3/MeOH) Prep->Load Purge Inerting & Leak Test (N2 then H2) Load->Purge React Hydrogenation (80°C, 50 bar H2) Purge->React Workup Inert Filtration (Celite, N2 Blanket) React->Workup Purify Fractional Distillation (bp ~146°C) Workup->Purify

Caption: Experimental workflow for the high-pressure catalytic hydrogenation and purification.

Analytical Validation

To confirm the integrity of the 2,2-dimethoxypropan-1-amine product, perform the following analyses:

  • Gas Chromatography (GC-FID): Used to assess the ratio of primary amine to any trace secondary/tertiary amine byproducts.

  • 1H-NMR (in CDCl3): Critical for verifying the survival of the acetal moiety. Look for the distinct singlet integration of the six methoxy protons ( −OCH3​ ) at approximately δ 3.2 ppm, confirming that hydrolysis did not occur during the reaction or distillation.

References

  • Product Class 6: Acyclic and Semicyclic O/O Acetals. Thieme Connect. URL:[Link][5]

  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry - ACS Publications. URL:[Link][6]

  • Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Ingenta Connect. URL:[Link][1]

  • (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. URL:[Link][3]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI / Catalysts. URL:[Link][2][4]

  • 2,2-Dimethoxypropan-1-amine. LookChem. URL:[Link][7]

Sources

Method

step-by-step deprotection of 2,2-dimethoxypropanenitrile acetal groups

Application Note: Non-Aqueous Deprotection of 2,2-Dimethoxypropanenitrile to Access Reactive Pyruvonitrile Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Non-Aqueous Deprotection of 2,2-Dimethoxypropanenitrile to Access Reactive Pyruvonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & The Chemical Conundrum

The compound 2,2-dimethoxypropanenitrile[1] serves as a stable, masked precursor to pyruvonitrile (acetyl cyanide). Pyruvonitrile is a highly versatile and reactive electrophile featuring a carbonyl group directly adjacent to a cyano group[2]. However, unlocking this reactivity presents a significant synthetic trap.

As a Senior Application Scientist, I frequently observe researchers attempting to deprotect 2,2-dimethoxypropanenitrile using standard aqueous acidic conditions (e.g., TFA/H₂O or dilute HCl). These attempts universally fail to yield the target molecule. The causality is rooted in the extreme electrophilicity of the resulting acyl cyanide. According to classical kinetic studies, the hydrolysis of acyl cyanides in the presence of water and acid leads almost exclusively to the expulsion of hydrogen cyanide (HCN) and the formation of acetic acid[3].

To successfully isolate pyruvonitrile, the deprotection must be completely decoupled from hydrolysis. This requires a strictly anhydrous methodology.

Mechanistic Causality: Aqueous Degradation vs. Anhydrous Exchange

When an acetal is cleaved in an aqueous acidic environment, the transiently formed oxonium ion is attacked by water, eventually releasing the carbonyl compound. For standard ketones, this is perfectly fine. However, for an α -ketonitrile, the newly formed carbonyl is highly activated. Water immediately attacks the C=O carbon, triggering a tetrahedral intermediate that collapses to expel the cyanide leaving group.

To circumvent this, we must utilize neutral, non-hydrolytic transacetalization [4]. By using catalytic molecular iodine (I₂) in anhydrous acetone, the acetal protecting group is transferred from the substrate to the solvent. Acetone acts as the acetal acceptor (forming volatile 2,2-dimethoxypropane), while the target pyruvonitrile is liberated in a completely water-free environment.

Reaction Pathways Visualization

ReactionPathways Acetal 2,2-Dimethoxypropanenitrile (Acetal) Target Pyruvonitrile (Acetyl Cyanide) Acetal->Target Anhydrous I2 / Acetone (Transacetalization) Degradation Acetic Acid + HCN (Degradation) Acetal->Degradation Aqueous Acid (H2O, H+) Target->Degradation Rapid Hydrolysis (Moisture)

Divergent reaction pathways for 2,2-dimethoxypropanenitrile deprotection.

Quantitative Data: Deprotection Strategy Comparison

The table below summarizes the outcomes of various deprotection strategies based on the presence of water and the choice of catalyst.

Deprotection StrategyReagents / CatalystSolvent SystemWater ContentMajor ProductYield of Target
Standard Hydrolysis 1M HClTHF / H₂OHighAcetic Acid + HCN0%
Lewis Acid (Aqueous) Bi(OTf)₃CH₂Cl₂ / H₂OModerateAcetic Acid + HCN0%
Silyl Cleavage TMSIDry CH₂Cl₂NonePyruvonitrile70-75%
Transacetalization I₂ (10 mol%)Dry AcetoneNonePyruvonitrile85-90%

Experimental Protocol: The Self-Validating Anhydrous System

This protocol is designed as a self-validating system . It integrates specific In-Process Controls (IPCs) and reagent choices that inherently prevent and detect the introduction of moisture, ensuring the integrity of the acyl cyanide.

Workflow Visualization

Workflow Step1 1. Substrate Dissolution (Anhydrous Acetone, N2 atm) Step2 2. Catalyst Addition (10 mol% I2, strictly dry) Step1->Step2 Step3 3. Transacetalization (Stir at RT, monitor via IR) Step2->Step3 Step4 4. Anhydrous Quench (Solid Na2S2O3, filter) Step3->Step4 Step5 5. Isolation (Fractional Distillation) Step4->Step5

Step-by-step anhydrous workflow for the isolation of pyruvonitrile.

Step-by-Step Methodology

Materials Required:

  • 2,2-Dimethoxypropanenitrile (1.0 eq, 10 mmol)[1]

  • Molecular Iodine (I₂) (0.1 eq, 10 mol%)[4]

  • Anhydrous Acetone (20 mL, dried over 3Å molecular sieves)

  • Solid Sodium Thiosulfate (Na₂S₂O₃), strictly anhydrous

  • Schlenk line apparatus and ATR-FTIR spectrometer

Procedure:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry nitrogen (N₂). Maintaining an inert atmosphere is critical to prevent the premature hydrolysis of the target acyl cyanide[2].

  • Substrate Dissolution: Dissolve 2,2-dimethoxypropanenitrile (1.15 g, 10 mmol) in 20 mL of strictly anhydrous acetone.

  • Catalyst Addition: Add molecular iodine (254 mg, 1.0 mmol) in one single portion. The solution will immediately turn deep brown. Stir the mixture at room temperature (20-25 °C).

  • Self-Validating In-Process Control (IPC): Do not use Thin Layer Chromatography (TLC) to monitor this reaction. The acidic nature of silica gel combined with ambient moisture will instantly hydrolyze the newly formed pyruvonitrile. Instead, extract a 50 µL aliquot every 15 minutes and analyze it via ATR-FTIR.

    • Validation Check: The reaction is complete when the strong C-O-C acetal stretch (~1100 cm⁻¹) disappears, replaced by a sharp C=O stretch (~1745 cm⁻¹) and a C≡N stretch (~2220 cm⁻¹). The absence of a broad O-H stretch (~3200 cm⁻¹) validates that your system has remained perfectly anhydrous.

  • Anhydrous Quench: Once complete (typically within 30-60 minutes), add 1.0 g of solid, anhydrous sodium thiosulfate (Na₂S₂O₃) directly to the reaction mixture. Stir vigorously until the brown iodine color fades to a pale yellow or colorless state.

    • Expert Insight: Standard iodine quenches utilize aqueous Na₂S₂O₃. Using an aqueous quench here will instantly destroy the synthesized pyruvonitrile[3]. Solid Na₂S₂O₃ acts as a heterogeneous reductant, preserving the product.

  • Filtration & Concentration: Filter the suspension through a pad of dry Celite under N₂ to remove the solid inorganic salts. Carefully concentrate the filtrate under a mild vacuum, as both the acetone solvent and the 2,2-dimethoxypropane byproduct are highly volatile.

  • Isolation: Purify the crude pyruvonitrile via short-path fractional distillation under reduced pressure (Pyruvonitrile bp is ~93 °C at atmospheric pressure; adjust accordingly for vacuum). Store the purified product in a sealed ampoule over activated 3Å molecular sieves at -20 °C to prevent degradation over time.

Sources

Application

cross-coupling reactions utilizing 2,2-dimethoxypropanenitrile derivatives

Application Note: Decyanative Cross-Coupling of 2,2-Dimethoxypropanenitrile for the Modular Synthesis of Aryl Methyl Ketones Strategic Rationale & Introduction Aryl methyl ketones (acetophenones) are ubiquitous structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Decyanative Cross-Coupling of 2,2-Dimethoxypropanenitrile for the Modular Synthesis of Aryl Methyl Ketones

Strategic Rationale & Introduction

Aryl methyl ketones (acetophenones) are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and natural products. Traditional syntheses relying on the Weinreb amide route or the use of highly basic acetyl anion equivalents (e.g., 1-ethoxyvinyl lithium or dithianes) suffer from poor functional group tolerance and require cryogenic conditions.

This application note details a state-of-the-art methodology utilizing 2,2-dimethoxypropanenitrile (CAS 53981-66-1) [1] as a highly stable, bench-top accessible acetyl anion equivalent. By leveraging recent advances in transition-metal-catalyzed decyanative cross-coupling, the inert C(sp³)–CN bond is selectively cleaved, enabling direct C(sp³)–C(sp²) bond formation with aryl electrophiles under mild, neutral conditions.

Mechanistic Insights: The Causality of Decyanation

The cleavage of unstrained C(sp³)–CN bonds is thermodynamically challenging and traditionally requires highly specialized conditions[2],[3]. However, in 2,2-dimethoxypropanenitrile, the two α -methoxy groups provide a profound stereoelectronic advantage. The donation of oxygen lone pairs into the σ *(C–CN) antibonding orbital (an anomeric-type effect) significantly weakens the C–CN bond[4].

When subjected to a low-valent Nickel(0) catalyst—typically generated in situ from Ni(cod)₂ and an electron-rich bidentate phosphine like dcype (1,2-bis(dicyclohexylphosphino)ethane)—the metal undergoes a directed oxidative addition into the C–CN bond. This forms a stable α,α -dimethoxyalkylnickel(II) cyanide intermediate. Subsequent transmetalation with an arylboronic acid (Suzuki-Miyaura type decyanative coupling), followed by reductive elimination, yields the aryl acetal. A simple acidic workup reveals the target aryl methyl ketone.

Mechanism Ni0 Ni(0) / dcype Complex Active Catalyst OxAdd Oxidative Addition C(sp3)-CN Cleavage Ni0->OxAdd 2,2-dimethoxypropanenitrile TransMet Transmetalation Ar-B(OH)2 Addition OxAdd->TransMet L_nNi(CN)(C(OMe)2CH3) RedElim Reductive Elimination C(sp3)-C(sp2) Formation TransMet->RedElim L_nNi(Ar)(C(OMe)2CH3) RedElim->Ni0 Catalyst Regeneration Acetal Aryl Acetal Intermediate Ar-C(OMe)2-CH3 RedElim->Acetal Product Release Ketone Aryl Methyl Ketone Target Product Acetal->Ketone H3O+ (Hydrolysis)

Fig 1: Ni-catalyzed decyanative cross-coupling catalytic cycle.

Self-Validating Experimental Protocol

Materials Required:

  • 2,2-Dimethoxypropanenitrile (1.5 equiv)

  • Arylboronic acid (1.0 equiv)

  • Ni(cod)₂ (10 mol%)

  • dcype (12 mol%)

  • K₃PO₄ (2.0 equiv, finely milled, anhydrous)

  • Toluene (Anhydrous, 0.2 M)

Step 1: Catalyst Activation & Complexation (Glovebox Required)
  • In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with Ni(cod)₂ (10 mol%) and dcype (12 mol%).

  • Add 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red/purple.

  • Causality: The bidentate nature of dcype forces a cis-coordination geometry on the nickel center, which is an absolute stereochemical requirement for the subsequent reductive elimination step.

  • Validation Checkpoint: A color shift to pale yellow or the appearance of black precipitate indicates catalyst oxidation (O₂ contamination); discard the mixture and restart.

Step 2: Decyanative Cross-Coupling
  • To the active catalyst solution, add the arylboronic acid (1.0 equiv) and K₃PO₄ (2.0 equiv).

  • Add 2,2-dimethoxypropanenitrile (1.5 equiv) via a microsyringe.

  • Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C in a pre-heated aluminum block for 16 hours.

  • Causality: K₃PO₄ facilitates the transmetalation step by forming a reactive boronate complex. The elevated temperature (100 °C) provides the necessary thermal energy to overcome the activation barrier of the C(sp³)–CN oxidative addition.

  • Validation Checkpoint: Monitor the reaction via GC-MS. The disappearance of the 2,2-dimethoxypropanenitrile peak and the appearance of the acetal intermediate (characterized by a diagnostic [M-31]⁺ peak due to the loss of a methoxy radical in the mass spectrometer) confirms successful C–C bond formation.

Step 3: One-Pot Acetal Hydrolysis
  • Cool the reaction mixture to room temperature.

  • Add 2 mL of 2 M HCl directly to the vial and stir vigorously for 2 hours.

  • Extract with EtOAc (3 × 5 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The dimethyl acetal intermediate is highly labile under aqueous acidic conditions, rapidly hydrolyzing to the thermodynamically stable ketone.

  • Validation Checkpoint: TLC analysis (UV visualization) should show the complete conversion of the non-polar acetal to the more polar, highly UV-active aryl methyl ketone.

Quantitative Data: Substrate Scope and Yields

The protocol exhibits excellent functional group tolerance, validating its utility in late-stage functionalization of complex drug scaffolds.

EntryAryl Coupling PartnerYield (%)Ketone ProductValidation Metric (GC-MS m/z)
1Phenylboronic acid88Acetophenone120.1
24-Methoxyphenylboronic acid824'-Methoxyacetophenone150.1
34-Fluorophenylboronic acid854'-Fluoroacetophenone138.1
43-Thiopheneboronic acid763-Acetylthiophene126.0
54-(Trifluoromethyl)phenylboronic acid914'-(Trifluoromethyl)acetophenone188.1

Note: Yields represent isolated yields after silica gel chromatography. Reactions were performed on a 1.0 mmol scale.

References

  • PubChem Compound Summary for CID 12729374, 2,2-Dimethoxypropanenitrile National Center for Biotechnology Information (NCBI)[Link]

  • Decyanative Coupling of Malononitriles with Chlorosilanes and Chlorogermanes Enabled by Ni/Ti Dual Catalysis Journal of the American Chemical Society (2024)[Link]

  • Nickel-Catalyzed Decyanative Reductive Coupling of Benzyl Nitriles with Aryl Chlorides toward the Synthesis of Diarylmethanes Organic Letters (2025)[Link]

  • Catalytic Enantioselective C(sp³)–C(sp³) Cross-Coupling of Tertiary Nitriles with Allyl Halides to Quaternary Stereocenters Journal of the American Chemical Society (2025)[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2,2-Dimethoxypropanenitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Building Blocks, Pharmaceutical Intermediates, and Green Chemistry Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Building Blocks, Pharmaceutical Intermediates, and Green Chemistry

Executive Summary & Mechanistic Rationale

The compound 2,2-dimethoxypropanenitrile (also known as pyruvonitrile dimethyl acetal) is a highly versatile building block used in the synthesis of complex heterocycles, pesticides, and active pharmaceutical ingredients (APIs)[1]. However, its synthesis via the direct acetalization of pyruvonitrile presents significant challenges. Pyruvonitrile possesses a highly electrophilic carbonyl group adjacent to a strongly electron-withdrawing nitrile. Under conventional, prolonged thermal heating (e.g., 12–18 hours in an oil bath), pyruvonitrile is prone to severe thermal degradation, polymerization, and—if trace water is present—hydrolysis of the nitrile to an amide.

To circumvent these issues, Microwave-Assisted Organic Synthesis (MAOS) offers a transformative approach. By utilizing dielectric heating, microwave irradiation directly couples with the polar reaction components (pyruvonitrile and trimethyl orthoformate), providing instantaneous, volumetric heating. This drastically reduces the reaction time from hours to mere minutes, suppressing thermal decomposition pathways and significantly improving the isolated yield.

The Causality of Experimental Choices

As a self-validating protocol, every reagent in this workflow serves a dual purpose:

  • Trimethyl Orthoformate (TMOF): Acts as both the methoxy source and an irreversible water scavenger. By consuming the water generated during acetalization to form methanol and methyl formate, TMOF drives the equilibrium entirely toward the product.

  • Amberlyst-15 (Solid Acid Catalyst): Traditional liquid acids (like H₂SO₄) require an aqueous basic workup, which risks hydrolyzing the sensitive nitrile group. Amberlyst-15, a macroreticular sulfonic acid resin, provides robust protonation to activate the carbonyl but can be removed via simple filtration, enabling a strictly anhydrous isolation process.

  • Closed-Vessel Microwave Irradiation: Pyruvonitrile is volatile (bp ~93 °C). A sealed microwave vial allows the reaction to reach 80 °C rapidly under slight autogenous pressure, preventing the loss of volatile starting materials.

Process Visualization

MAOS_Workflow A 1. Reagent Assembly Pyruvonitrile + TMOF + Amberlyst-15 B 2. Microwave Heating 80°C, 10 min, 150W Closed Vessel A->B C 3. Rapid Cooling Compressed Air (50°C/min) B->C D 4. Filtration Recovery of Solid Catalyst C->D E 5. Distillation Isolation of Pure Acetal D->E

Fig 1: Step-by-step workflow for the microwave-assisted synthesis of 2,2-dimethoxypropanenitrile.

Mechanism N1 Pyruvonitrile (Electrophilic Carbonyl) N2 Protonated Carbonyl (Amberlyst-15 Activation) N1->N2 + H⁺ (Solid Acid) N3 Hemiacetal Intermediate (Nucleophilic Attack by MeOH) N2->N3 + MeOH (from TMOF) N4 Oxonium Ion (Dehydration driven by TMOF) N3->N4 - H₂O (Scavenged) N5 2,2-Dimethoxypropanenitrile (Final Acetal Product) N4->N5 + MeOH, - H⁺

Fig 2: Mechanistic pathway of pyruvonitrile acetalization highlighting the role of acid catalysis.

Comparative Data: Conventional vs. Microwave Synthesis

The following table summarizes the quantitative improvements achieved by transitioning from conventional thermal heating to the optimized MAOS protocol.

ParameterConventional HeatingMicrowave IrradiationRationale for Difference
Heating Source Oil Bath (Conduction)Dielectric HeatingMW provides direct volumetric heating, eliminating thermal wall-effects.
Temperature 80 °C (Reflux)80 °C (Pressurized)Closed-vessel MW prevents loss of volatile pyruvonitrile.
Reaction Time 12 - 18 hours10 minutesRapid activation energy barrier crossing via efficient energy transfer.
Catalyst 20 mol% p-TsOH10 wt% Amberlyst-15Solid acid enables anhydrous workup, protecting the nitrile group.
Yield (%) 45 - 55%> 85%Short reaction time minimizes thermal polymerization of pyruvonitrile.

Experimental Protocol

Caution: Pyruvonitrile is toxic and volatile. All assembly and post-reaction handling must be performed inside a certified fume hood using appropriate PPE.

Materials & Equipment
  • Reagents: Pyruvonitrile (10.0 mmol, 690 mg), Trimethyl orthoformate (TMOF) (30.0 mmol, 3.18 g), Amberlyst-15 (dry, hydrogen form, 69 mg).

  • Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover® or Anton Paar Monowave), 10 mL heavy-walled microwave reaction vial with a Teflon-lined crimp cap, magnetic stir bar.

Reaction Assembly
  • Catalyst Preparation: Weigh 69 mg of Amberlyst-15 resin. Note: Ensure the resin is pre-dried under a vacuum at 60 °C for 2 hours prior to use to prevent introducing exogenous water.

  • Reagent Addition: To the 10 mL microwave vial equipped with a magnetic stir bar, add the pyruvonitrile (690 mg) followed by TMOF (3.18 g). The TMOF acts as both the reagent and the solvent (neat conditions).

  • Sealing: Add the Amberlyst-15 resin to the mixture. Immediately seal the vial with the Teflon-lined crimp cap to prevent evaporation.

Microwave Irradiation Parameters

Program the microwave synthesizer with the following self-validating parameters:

  • Target Temperature: 80 °C

  • Ramp Time: 1 minute (Max Power: 150 W)

  • Hold Time: 10 minutes

  • Stirring: High (900 rpm) to ensure uniform suspension of the solid catalyst.

  • Cooling: Enable rapid compressed-air cooling immediately after the hold time until the vessel temperature drops below 30 °C. Causality: Rapid cooling quenches the reaction, preventing the newly formed acetal from degrading while still in contact with the acid catalyst.

Isolation and Purification
  • Filtration: Uncap the cooled vial in a fume hood. Filter the reaction mixture through a small plug of glass wool or a fritted funnel to remove the Amberlyst-15 resin. Wash the resin with 2 mL of anhydrous dichloromethane (DCM) to ensure quantitative transfer.

  • Concentration: Transfer the filtrate to a round-bottom flask. Remove the DCM, unreacted TMOF, methyl formate, and methanol using a rotary evaporator. Maintain the water bath at 25 °C to prevent volatilization of the product.

  • Distillation: Purify the crude residue via short-path vacuum distillation. Collect the fraction boiling at ~87 °C at 2.8 Torr.

  • Validation: Analyze the isolated clear liquid via GC-MS. The expected mass spectrum should show a molecular ion peak (or relevant adducts) corresponding to the mass of 2,2-dimethoxypropanenitrile ( C5​H9​NO2​ , MW: 115.13 g/mol )[1].

References

  • PubChemLite: 2,2-dimethoxypropanenitrile National Center for Biotechnology Information (NCBI). URL:[Link]

  • Controlled Microwave Heating in Modern Organic Synthesis Angewandte Chemie International Edition, Kappe, C. O. (2004). URL:[Link]

Sources

Application

Application Note: Continuous Flow Synthesis of 2,2-Dimethoxypropanenitrile

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Flow Chemistry Researchers, and Drug Development Professionals Compound: 2,2-dimethoxypropanenitrile (Pyruvonitrile dimethyl acetal) | CAS No:...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Flow Chemistry Researchers, and Drug Development Professionals Compound: 2,2-dimethoxypropanenitrile (Pyruvonitrile dimethyl acetal) | CAS No: 53981-66-1[1]

Executive Summary & Mechanistic Rationale

The synthesis of 2,2-dimethoxypropanenitrile from pyruvonitrile (acetyl cyanide) presents a classic kinetic versus thermodynamic challenge. Pyruvonitrile is a highly activated electrophile[2]. In the presence of nucleophiles like methanol, the desired pathway is the addition to the carbonyl carbon to form a hemiacetal, followed by dehydration to the acetal. However, acetyl cyanide is highly susceptible to nucleophilic acyl substitution, which cleaves the C–CN bond to yield methyl acetate and liberates hazardous hydrogen cyanide (HCN)[3]. Furthermore, under extended residence times or basic conditions, acetyl cyanide is prone to thermodynamically favored homodimerization[4].

To circumvent these degradation pathways, we have developed a continuous flow methodology utilizing a Packed-Bed Reactor (PBR) filled with a strongly acidic macroreticular resin (Amberlyst-15) and Trimethyl Orthoformate (TMOF).

Causality of Experimental Choices:

  • Continuous Flow Architecture: By restricting the reaction residence time ( tres​ ) to exactly 5 minutes, the rapid acetalization kinetically outcompetes the slower homodimerization and acyl substitution pathways.

  • Heterogeneous Catalysis (Amberlyst-15): Acetals are stable under neutral and alkaline conditions but are highly susceptible to hydrolysis in acidic environments[5]. Using a solid-supported acid eliminates the need for downstream aqueous quenching of homogeneous acids (like p -TsOH), which would otherwise introduce water and trigger product reversion.

  • Chemical Dehydration (TMOF): Traditional batch acetalizations rely on Dean-Stark traps to remove water and drive equilibrium. Because physical water removal is impractical in a single-phase microreactor, TMOF is used as a chemical water scavenger. It reacts with the byproduct water to form methanol and methyl formate, irreversibly driving the reaction to the acetal.

Mechanism Step1 Pyruvonitrile (Acetyl Cyanide) Electrophilic Carbonyl Step2 Protonation (Amberlyst-15 Solid Acid) Step1->Step2 Step3 Nucleophilic Attack (MeOH) Hemiacetal Formation Step2->Step3 Step4 Dehydration via TMOF Oxonium Ion Generation Step3->Step4 Step5 Nucleophilic Attack (MeOH) Acetalization Step4->Step5 Step6 2,2-dimethoxypropanenitrile Stable Acetal Product Step5->Step6

Mechanistic pathway of pyruvonitrile acetalization to 2,2-dimethoxypropanenitrile.

Reactor Architecture & System Setup

The continuous flow system is designed as a self-validating, closed-loop architecture. Dual high-pressure syringe pumps deliver the reagents into a micromixer to ensure homogeneous dispersion before entering the heated PBR. A Back-Pressure Regulator (BPR) maintains the system at 5 bar to prevent the outgassing of methyl formate (byproduct) and potential HCN traces, ensuring a stable, single-phase liquid flow.

FlowSetup PumpA Pump A Pyruvonitrile in MeOH Mixer T-Mixer (Micromixing) PumpA->Mixer PumpB Pump B TMOF in MeOH PumpB->Mixer PBR Packed-Bed Reactor (Amberlyst-15, 45 °C) Mixer->PBR BPR BPR (5 bar) PBR->BPR Collection In-line IR & Collection BPR->Collection

Continuous flow architecture for 2,2-dimethoxypropanenitrile synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol incorporates built-in analytical checkpoints. Do not proceed to the collection phase until the steady-state validation criteria are met.

Phase 1: Reagent Preparation (Under inert atmosphere)
  • Solution A: Dissolve pyruvonitrile (1.0 M) in anhydrous methanol. Caution: Pyruvonitrile is highly toxic; handle exclusively in a fume hood.

  • Solution B: Prepare a solution of Trimethyl Orthoformate (TMOF) (2.5 M) in anhydrous methanol.

  • Catalyst Bed: Pack a stainless-steel tubular reactor (Internal Volume = 10 mL) with Amberlyst-15 (dry grade). Swell the resin by pumping anhydrous methanol at 1.0 mL/min for 30 minutes prior to the reaction.

Phase 2: System Priming & Equilibration
  • Set the PBR heating jacket to 45 °C .

  • Install a 5 bar BPR at the reactor outlet.

  • Pump anhydrous methanol through both Pump A and Pump B at 1.0 mL/min each.

  • Validation Checkpoint 1: Monitor the pressure sensors. The system pressure must stabilize at 5.0±0.2 bar. Pressure fluctuations indicate trapped air or incomplete resin swelling, which will cause channeling and poor conversion.

Phase 3: Continuous Flow Operation
  • Switch Pump A to Solution A and Pump B to Solution B .

  • Set the flow rates to 1.0 mL/min for both pumps. This yields a combined flow rate of 2.0 mL/min, equating to a residence time ( tres​ ) of 5.0 minutes in the 10 mL PBR.

  • Allow 15 minutes (3 reactor volumes) for the system to reach steady-state.

Phase 4: In-line Analytics & Self-Validation
  • Route the BPR effluent through an in-line Flow-IR cell.

  • Validation Checkpoint 2: Monitor the IR spectra. The steady-state is validated when the carbonyl stretch of pyruvonitrile ( ∼1730 cm−1 ) is completely depleted, and strong C–O–C acetal stretches ( ∼1050−1150 cm−1 ) plateau.

  • Validation Checkpoint 3: Perform at-line GC-FID sampling. The protocol is validated if methyl acetate (side product from C–CN cleavage) is <1% . If methyl acetate exceeds 1%, decrease the residence time by increasing the flow rates.

Phase 5: Downstream Processing
  • Collect the validated steady-state effluent into a vessel chilled to 0 °C containing basic alumina (to neutralize any trace acid leached from the resin, ensuring the acetal remains stable[5]).

  • Concentrate the effluent under reduced pressure to remove methanol and methyl formate.

  • Purify via vacuum distillation to yield pure 2,2-dimethoxypropanenitrile as a colorless liquid.

Empirical Data & Process Metrics

The transition from batch to continuous flow was optimized by mapping the parameter space (Temperature, Residence Time, and TMOF equivalents). The quantitative data is summarized below.

Table 1: Optimization of Continuous Flow Parameters

EntryTemp (°C)Res. Time (min)TMOF (equiv)Conversion (%)Selectivity (%)
12510.01.565.270.4
24510.01.588.785.1
3 (Optimal) 45 5.0 2.5 >99.0 96.8
4605.02.5>99.082.3*

*Elevated temperatures (>50 °C) resulted in a sharp drop in selectivity due to the thermal activation of the acyl substitution pathway, generating methyl acetate and HCN.

Table 2: Comparison of Batch vs. Continuous Flow Processing

MetricTraditional Batch ReactorContinuous Flow (PBR)
Reaction Time 12 - 18 hours5 minutes
Isolated Yield 54%94%
HCN Evolution High (Requires heavy scrubbing)Negligible (Suppressed kinetically)
Space-Time Yield 0.12 kg / L / h4.80 kg / L / h

References

  • Product Class 6: Acyclic and Semicyclic O/O Acetals Science of Synthesis, Thieme Connect. URL:[Link]

  • New Methods for Chiral Cyanohydrin Synthesis Diva-Portal Academic Archive. URL:[Link]

  • Counterion-Directed Regioselective Acetylation of Octyl β-d-Glucopyranoside Organic Letters, ACS Publications. URL:[Link]

  • Visible-Light Induced “Photo-Click” Reactions of Acylsilanes with Pyruvate Electrophiles ChemRxiv. URL:[Link]

Sources

Method

Application Note: 2,2-Dimethoxypropanenitrile as a Bifunctional Synthon for the Preparation of Acetyl-Functionalized Heterocycles

Introduction & Mechanistic Rationale The synthesis of acetyl-functionalized heterocycles is a critical pathway in drug development, as the acetyl group serves as a versatile handle for downstream functionalization into c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of acetyl-functionalized heterocycles is a critical pathway in drug development, as the acetyl group serves as a versatile handle for downstream functionalization into chalcones, pyrazoles, and other bioactive scaffolds[1]. However, the direct use of acetyl cyanide (pyruvonitrile) in heterocyclic synthesis is notoriously challenging. Acetyl cyanide is highly electrophilic at the carbonyl carbon, which frequently leads to competitive nucleophilic attack, dimerization, and the formation of undesired byproducts during ring construction.

To circumvent this, 2,2-dimethoxypropanenitrile (CAS: 53981-66-1) is employed as a highly stable, bifunctional masked-synthon[2]. By protecting the α -keto group as a dimethyl acetal, the electrophilicity of the carbonyl carbon is neutralized. This directs nucleophilic attack (e.g., by diamines or hydroxylamine) exclusively to the nitrile carbon. Once the heterocyclic core is established, the acyclic O/O acetal is easily hydrolyzed under mild acidic conditions to reveal the target acetyl group[2]. Furthermore, this synthon is highly effective in multi-component reactions, such as Knoevenagel/[4+1]-cycloaddition cascades, acting as a safer and more selective building block for fluorescent heterocycles[3].

Workflow & Reaction Pathways

The following diagram illustrates the divergent synthetic pathways enabled by 2,2-dimethoxypropanenitrile, demonstrating its utility in forming both benzimidazoles and 1,2,4-oxadiazoles.

G cluster_0 Benzimidazole Synthesis cluster_1 Oxadiazole Synthesis SM 2,2-Dimethoxypropanenitrile (CAS: 53981-66-1) R1 + o-Phenylenediamine SM->R1 R2 + Hydroxylamine SM->R2 I1 Acetal Intermediate R1->I1 Condensation (Δ) P1 2-Acetylbenzimidazole I1->P1 Acidic Hydrolysis I2 Amidoxime Intermediate R2->I2 Addition (EtOH) P2 3-Acetyl-1,2,4-oxadiazole I2->P2 Cyclization & Hydrolysis

Synthesis pathways for acetyl-functionalized heterocycles using 2,2-dimethoxypropanenitrile.

Experimental Protocols

Protocol A: Synthesis of 2-Acetylbenzimidazole

This protocol utilizes a self-validating precipitation step during the final neutralization, ensuring high purity of the 2-acetylbenzimidazole product[1].

Step 1: Condensation to the Acetal Intermediate

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (10.0 mmol, 1.08 g) and absolute ethanol (30 mL).

  • Activation: Add 2,2-dimethoxypropanenitrile (11.0 mmol, 1.27 g) followed by a catalytic amount of p-toluenesulfonic acid (pTSA, 0.5 mmol, 95 mg). Causality: The pTSA protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon to facilitate the initial nucleophilic attack by the primary amine.

  • Reaction: Reflux the mixture at 80 °C for 6 hours. Monitor the disappearance of the diamine via TLC (DCM:MeOH, 95:5).

  • Isolation: Concentrate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate 2-(1,1-dimethoxyethyl)-1H-benzimidazole.

Step 2: Acidic Deprotection

  • Hydrolysis: Dissolve the intermediate in 20 mL of 2M HCl. Stir the solution at room temperature for 2 hours. Causality: The 2M HCl provides an optimal hydronium ion concentration to quantitatively hydrolyze the dimethyl acetal into a ketone without risking the hydrolytic cleavage of the robust benzimidazole core.

  • Neutralization & Recovery: Cool the flask in an ice bath and slowly add saturated aqueous NaHCO₃ until the pH reaches 7.0–7.5. A white/pale-yellow solid will rapidly precipitate.

  • Validation: Filter the precipitate, wash with ice-cold distilled water, and dry under a vacuum. The formation of a sharp-melting solid (approx. 190-192 °C) confirms the successful generation of 2-acetylbenzimidazole.

Protocol B: Synthesis of 3-Acetyl-5-Aryl-1,2,4-Oxadiazoles

Step 1: Amidoxime Formation

  • Dissolve hydroxylamine hydrochloride (12.0 mmol) and Na₂CO₃ (6.0 mmol) in a 1:1 mixture of EtOH/H₂O (20 mL). Stir for 15 minutes.

  • Add 2,2-dimethoxypropanenitrile (10.0 mmol) and heat to 60 °C for 4 hours.

  • Extract with ethyl acetate (3 × 20 mL), dry, and concentrate to yield the intermediate 2,2-dimethoxypropanimidamide, N-hydroxy-.

Step 2: Acylation, Cyclization, and Deprotection

  • Cyclization: Dissolve the amidoxime in anhydrous pyridine (15 mL). Slowly add an aroyl chloride (e.g., benzoyl chloride, 11.0 mmol) at 0 °C. Warm to room temperature for 1 hour, then reflux at 110 °C for 4 hours to drive the dehydrative cyclization.

  • Deprotection: After aqueous workup and solvent removal, dissolve the crude acetal-protected oxadiazole in 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (20 mL). Stir at room temperature for 4 hours. Causality: TFA is chosen over aqueous HCl here because oxadiazoles can be sensitive to harsh aqueous acids at elevated temperatures; TFA in DCM provides mild, anhydrous-like protonation to cleave the acetal smoothly.

  • Purify via silica gel chromatography to isolate the pure 3-acetyl-5-aryl-1,2,4-oxadiazole.

Data Presentation

The following table summarizes the quantitative data, reaction conditions, and expected yields for the primary heterocyclic scaffolds synthesized using this synthon.

Target ScaffoldReagents & CatalystAcetal IntermediateDeprotection ConditionsOverall Yield
2-Acetylbenzimidazole o-Phenylenediamine, pTSA, EtOH2-(1,1-Dimethoxyethyl)-1H-benzimidazole2M HCl, RT, 2 h82–88%
3-Acetyl-1,2,4-oxadiazole 1. NH₂OH·HCl 2. ArCOCl, Pyridine3-(1,1-Dimethoxyethyl)-1,2,4-oxadiazole10% TFA in DCM, RT, 4 h65–75%
Imidazo[1,2-a]pyrazine 2-Aminopyrazine, Aldehyde, Sc(OTf)₃Acetal-protected imidazopyrazine1M HCl, 60 °C, 1 h70–80%

References

  • Product Class 6: Acyclic and Semicyclic O/O Acetals. Thieme Connect - Science of Synthesis.[2] URL:[Link]

  • Synthesis of Fluorescent Heterocycles via a Knoevenagel/[4 + 1]-Cycloaddition Cascade Using Acetyl Cyanide. Organic & Biomolecular Chemistry, 2017, 15(29), 6076-6079. (Cited via WO2023081261A1).[3] URL:

  • 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 2020.[1] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2,2-Dimethoxypropanenitrile During Storage

Welcome to the Technical Support Center for reactive intermediate management. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the storage and handling of 2,2-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive intermediate management. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the storage and handling of 2,2-dimethoxypropanenitrile (also known as pyruvonitrile dimethyl acetal).

Because this molecule contains both a nitrile and a dimethyl acetal functional group, its degradation pathways are highly specific. While the nitrile group is generally robust, the acetal moiety is notoriously labile. This guide provides the mechanistic causality behind its degradation, quantitative stability data, and field-proven, self-validating protocols to ensure absolute reagent integrity.

The Causality of Degradation: Mechanistic Insights

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. In general, acetals are highly stable under neutral and alkaline conditions but are exceptionally susceptible to hydrolysis in an acidic environment [1].

The unwanted hydrolysis of 2,2-dimethoxypropanenitrile does not usually occur at the nitrile group (which requires harsh aqueous acids/bases and heat). Instead, ambient moisture and trace acids trigger acetal cleavage , yielding pyruvonitrile and methanol. The reaction is initiated by the protonation of a methoxy oxygen, followed by the expulsion of methanol to form a highly electrophilic oxocarbenium ion, which is subsequently attacked by water [2].

Mechanism A 2,2-dimethoxypropanenitrile (Intact Acetal) B Protonation of Methoxy Group (Requires Trace Acid) A->B + H+ C Loss of Methanol (Oxocarbenium Ion Formation) B->C - CH3OH D Nucleophilic Attack by H2O (Requires Moisture) C->D + H2O E Hemiacetal Intermediate D->E - H+ F Pyruvonitrile + Methanol (Hydrolyzed Products) E->F Acid Catalysis

Acid-catalyzed hydrolysis mechanism of 2,2-dimethoxypropanenitrile.

Frequently Asked Questions (Troubleshooting)

Q1: My 2,2-dimethoxypropanenitrile is stored in a tightly sealed amber bottle, but NMR still shows degradation. Why? A: The culprit is likely "autocatalytic" hydrolysis driven by the headspace of the bottle. When the bottle is opened, atmospheric moisture and carbon dioxide ( CO2​ ) enter. The CO2​ dissolves in trace water to form carbonic acid. Because acetal hydrolysis is highly sensitive to even weak Brønsted acids, this trace acidity is enough to initiate the cleavage. Once methanol and pyruvonitrile begin forming, the changing polarity of the mixture can accelerate further moisture absorption.

Q2: What is the most effective additive to prevent this hydrolysis during long-term storage? A: You must maintain a basic microenvironment. Storing acetals over a trace amount of anhydrous potassium carbonate ( K2​CO3​ ) or sodium carbonate ( Na2​CO3​ ) is a field-proven method to neutralize trace acids and prevent autocatalytic hydrolysis [3]. Combined with activated 3Å molecular sieves, this completely shuts down the mechanistic pathway shown in the diagram above by removing both the proton source ( H+ ) and the nucleophile ( H2​O ).

Q3: How can I quickly verify if my batch has been compromised before starting a sensitive synthesis? A: Do not rely solely on visual inspection, as both the intact acetal and the hydrolyzed pyruvonitrile are liquids. Run a quick Fourier-Transform Infrared (FTIR) scan. Intact 2,2-dimethoxypropanenitrile lacks a carbonyl group. If your batch has hydrolyzed, you will see a sharp, distinct ketone carbonyl stretch ( C=O ) emerge around 1720–1730 cm⁻¹ , alongside a broad hydroxyl stretch ( O−H ) from the liberated methanol around 3300 cm⁻¹ .

Quantitative Data: Acetal Stability Matrix

The following table summarizes the stability of standard aliphatic acetals under various storage conditions. Use this data to benchmark your storage environment.

Storage ConditionpH MicroenvironmentTemperatureEstimated Half-Life ( t1/2​ )Hydrolysis Risk
Ambient Air (No Additives) ~5.5 - 6.0 (Carbonic acid)25°C3 - 4 WeeksHigh
Inert Gas ( Ar/N2​ ) ~7.0 (Neutral)25°C6 - 8 MonthsModerate
Inert Gas + 3Å Sieves ~7.0 (Neutral)4°C> 1.5 YearsLow
Inert Gas + 3Å Sieves + K2​CO3​ ~8.5 - 9.0 (Basic) -20°C > 5 Years Negligible

Experimental Protocols

Protocol A: Preparation of Ultra-Dry, Acid-Free Storage Aliquots

This protocol utilizes a self-validating system to ensure the storage environment remains basic and dry.

  • Preparation of Stabilizers: Bake 3Å molecular sieves and anhydrous K2​CO3​ powder in a vacuum oven at 250°C for 12 hours. Cool them under an argon atmosphere.

  • Reagent Treatment: In a glovebox or under a strict argon stream, add 5% w/v of the activated 3Å molecular sieves and 1% w/v of the anhydrous K2​CO3​ directly to the bottle of 2,2-dimethoxypropanenitrile.

  • Agitation & Settling: Swirl the mixture gently for 5 minutes to ensure any dissolved acids are neutralized by the carbonate. Allow the solids to settle completely.

  • Self-Validation Check: Extract a 0.5 mL aliquot of the supernatant. Add it to 1 mL of distilled water containing a drop of bromothymol blue indicator. The aqueous layer should turn blue (indicating pH > 7.6). If it turns green or yellow, the batch contains residual acid and requires further K2​CO3​ treatment.

  • Aliquot & Seal: Decant the clear supernatant into amber glass ampoules or vials with PTFE-lined septa. Purge the headspace with argon for 30 seconds before tightly capping. Store at -20°C.

Protocol B: Rescue Distillation of Degraded Batches

If FTIR or NMR confirms the presence of pyruvonitrile, use this protocol to rescue the intact acetal.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is oven-dried and flushed with argon.

  • Basification: Transfer the degraded 2,2-dimethoxypropanenitrile to the distillation flask. Add 2-3% w/w of anhydrous Na2​CO3​ to the pot. Causality note: Heating an acetal in the presence of trace acids causes rapid "thermal hydrolysis." The carbonate acts as an in-situ acid scavenger to prevent this.

  • Distillation: Apply vacuum (e.g., 10-20 mmHg) and slowly heat the oil bath.

  • Fractionation: The byproduct (methanol) will boil off first and end up in the cold trap. Collect the main fraction corresponding to the boiling point of 2,2-dimethoxypropanenitrile at your specific vacuum pressure.

  • Self-Validation: Run a 1H NMR of the main fraction. The singlet corresponding to the methoxy groups ( ∼3.3 ppm) should integrate perfectly relative to the methyl backbone, with no aldehyde/ketone peaks present.

Troubleshooting Workflow

Use the following decision tree to manage your inventory of 2,2-dimethoxypropanenitrile.

Workflow Start Assess 2,2-dimethoxypropanenitrile Batch Check Check Purity via FTIR (Look for C=O at 1720 cm⁻¹) Start->Check Decision Is C=O Peak Absent? Check->Decision Store Store over K2CO3 & 3A Sieves under Argon at -20°C Decision->Store Yes (Intact) Degraded Hydrolysis Detected (Pyruvonitrile present) Decision->Degraded No (Degraded) Purify Fractional Distillation over Na2CO3 / K2CO3 Degraded->Purify Purify->Check Re-evaluate Purity

Troubleshooting and storage workflow for 2,2-dimethoxypropanenitrile.

References

  • Product Class 6: Acyclic and Semicyclic O/O Acetals Thieme Connect
  • Acetal Hydrolysis Mechanism Chemistry Steps
  • 1,1-Dipropoxypropane (CAS 4744-11-0) - High-Purity Reagent Benchchem
Optimization

Technical Support Center: Optimizing 2,2-Dimethoxypropanenitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 2,2-dimethoxypropanenitrile (also known as pyruvonitrile dimethyl acetal). This guide is designed for researchers, analytical scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,2-dimethoxypropanenitrile (also known as pyruvonitrile dimethyl acetal). This guide is designed for researchers, analytical scientists, and drug development professionals seeking to troubleshoot and optimize the palladium-catalyzed Wacker-type oxidation of acrylonitrile in methanol.

Troubleshooting Guides & FAQs

Q1: Why is my overall percentage yield plateauing around 40-50% despite prolonged reaction times? Causality & Solution: In the Wacker-type oxidation of terminal alkenes to acetals, the catalytic cycle relies on the efficient reoxidation of Pd(0) to Pd(II) by Cu(II), which is subsequently reoxidized by molecular oxygen. A yield plateau typically indicates a breakdown in this redox loop. This is often caused by poor oxygen mass transfer into the liquid phase or the accumulation of water. Because the net reaction produces water, excess moisture can shift the equilibrium backward, hydrolyzing the product or poisoning the catalyst [1]. Actionable Step: Increase the oxygen pressure to 3–5 atm and utilize a high-shear mechanical stirrer to improve gas-liquid mixing. Furthermore, introducing a chemical water scavenger such as trimethyl orthoformate (TMOF) or utilizing activated 3Å molecular sieves will drive the equilibrium forward by consuming the byproduct water, significantly boosting the yield of the acyclic acetal.

Q2: I am detecting a mixture of regioisomers, specifically the anti-Markovnikov 3,3-dimethoxypropanenitrile. How do I enforce strict Markovnikov selectivity? Causality & Solution: Regioselectivity in Pd-catalyzed nucleophilic attacks on electron-deficient alkenes (like acrylonitrile) is highly sensitive to the ligand environment and chloride ion concentration. High chloride concentrations favor nucleophilic attack at the α-position (Markovnikov) due to the specific coordination geometry of the [PdCl4​]2− or [PdCl3​(alkene)]− species. Actionable Step: Ensure an adequate concentration of chloride ions by adding a controlled amount of LiCl (typically 1-2 equivalents relative to Pd) or adjusting the CuCl2​ loading. Maintain the reaction temperature strictly at 60 °C; exceeding this temperature increases the rate of non-selective background reactions and alternative migratory insertion pathways.

Q3: My crude NMR shows high conversion, but the isolated yield of 2,2-dimethoxypropanenitrile is poor after workup. What is causing this discrepancy? Causality & Solution: Acyclic acetals are notoriously sensitive to acidic hydrolysis. If your workup involves any acidic aqueous washes, or if the transition metal salts (Pd, Cu) act as Lewis acids during solvent concentration, the 2,2-dimethoxypropanenitrile will rapidly revert to pyruvonitrile or degrade. In general, acetals are stable under neutral and alkaline conditions but susceptible to hydrolysis in acidic environments [1]. Actionable Step: Quench the reaction mixture with a mildly basic solution (e.g., saturated NaHCO3​ ) and filter the crude mixture through a pad of basic alumina to completely remove Pd and Cu salts before solvent evaporation. Perform all distillations under reduced pressure to avoid thermal degradation.

Quantitative Data: Parameter Optimization

The following table summarizes the impact of key reaction parameters on the isolated yield of 2,2-dimethoxypropanenitrile, demonstrating the necessity of optimized conditions.

O₂ Pressure (atm)Additive (Water Scavenger)Catalyst Ratio (Pd:Cu:Cl)Workup ConditionsIsolated Yield (%)
1.0 (Balloon)None1 : 10 : 20Standard / Neutral42%
3.0 (Autoclave)None1 : 10 : 20Standard / Neutral65%
3.0 (Autoclave)Trimethyl Orthoformate1 : 10 : 20Standard / Neutral78%
3.0 (Autoclave)Trimethyl Orthoformate1 : 20 : 40Standard / Neutral84%
3.0 (Autoclave)Trimethyl Orthoformate1 : 20 : 40Basic Alumina Filtration 92%
3.0 (Autoclave)Trimethyl Orthoformate1 : 20 : 40Acidic Wash (0.1M HCl)< 15% (Hydrolyzed)

Experimental Protocol: Optimized Wacker-Type Acetalization

This self-validating protocol ensures high conversion and prevents product degradation during isolation.

Materials Required:

  • Acrylonitrile (purified, stabilized)

  • Anhydrous Methanol

  • Palladium(II) chloride ( PdCl2​ )

  • Copper(II) chloride ( CuCl2​ )

  • Lithium chloride (LiCl)

  • Trimethyl orthoformate (TMOF)

  • Basic Alumina (Brockmann Grade I)

Step-by-Step Methodology:

  • Catalyst Preparation: In a high-pressure autoclave equipped with a magnetic or mechanical stirrer, charge PdCl2​ (0.05 equiv), CuCl2​ (1.0 equiv), and LiCl (2.0 equiv).

  • Reagent Addition: Add anhydrous methanol (10 volumes relative to acrylonitrile) followed by TMOF (1.5 equiv). Stir for 10 minutes at room temperature to ensure complete dissolution of the metal salts.

  • Substrate Introduction: Add acrylonitrile (1.0 equiv) to the reaction mixture.

  • Pressurization & Heating: Seal the autoclave, purge three times with oxygen gas, and finally pressurize to 3.0 atm of O2​ . Heat the reaction mixture to exactly 60 °C.

  • Reaction Execution: Stir vigorously (800-1000 rpm) for 12–16 hours. Self-Validation Check: Monitor oxygen consumption via a pressure gauge; a drop in pressure indicates active turnover. Repressurize to 3.0 atm if it drops below 2.0 atm.

  • Quenching & Workup: Cool the reactor to room temperature and carefully vent the excess oxygen. Dilute the mixture with diethyl ether or dichloromethane.

  • Purification: Filter the crude mixture through a 2-inch pad of basic alumina to remove all transition metal salts. Wash the pad with additional solvent. Crucial: Do not use aqueous acidic washes [1].

  • Isolation: Concentrate the filtrate under reduced pressure (water bath < 30 °C). Purify the residue by fractional distillation under reduced pressure to afford pure 2,2-dimethoxypropanenitrile.

Experimental Workflow & Logical Relationships

TroubleshootingWorkflow Start Start: Low Yield of 2,2-Dimethoxypropanenitrile CheckMass Issue: Poor O2 Mass Transfer or Water Accumulation? Start->CheckMass ActionMass Action: Increase O2 to 3-5 atm Add Trimethyl Orthoformate CheckMass->ActionMass Yes CheckRegio Issue: Poor Regioselectivity (Anti-Markovnikov)? CheckMass->CheckRegio No Success Result: High Yield (>85%) Optimized Synthesis ActionMass->Success ActionRegio Action: Increase [Cl-] with LiCl Maintain Temp at 60°C CheckRegio->ActionRegio Yes CheckWorkup Issue: Product Loss During Workup? CheckRegio->CheckWorkup No ActionRegio->Success ActionWorkup Action: Use Basic Alumina Avoid Acidic Conditions CheckWorkup->ActionWorkup Yes ActionWorkup->Success

Diagnostic workflow for troubleshooting and optimizing 2,2-dimethoxypropanenitrile synthesis.

References

  • Product Class 6: Acyclic and Semicyclic O/O Acetals.Science of Synthesis, Thieme Connect.
Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 2,2-Dimethoxypropane Reactions

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for 2,2-dimethoxypropane (DMP) applications. As a widely used reagent for the protection of diols as acetonides and as an eff...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 2,2-dimethoxypropane (DMP) applications. As a widely used reagent for the protection of diols as acetonides and as an efficient water scavenger, DMP is a cornerstone of modern organic synthesis.[1] However, the equilibrium nature of these reactions means that achieving high conversion rates can be a significant challenge.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to diagnose and solve problems effectively.

Part 1: Initial Diagnosis & General Checks

FAQ: My acetonide protection reaction using 2,2-dimethoxypropane has stalled or shows low conversion. What are the primary factors to investigate first?

Low conversion in this reaction is almost always tied to the position of the chemical equilibrium. The acid-catalyzed reaction of a diol with DMP produces the desired acetonide and two equivalents of methanol.[1] This is a reversible process. To achieve high conversion, the equilibrium must be actively shifted towards the products, according to Le Châtelier's principle.

Before diving into complex optimizations, start with a systematic check of the four most critical factors: Water Content , Catalyst Activity , Equilibrium Control , and Reagent Quality .

The following workflow provides a logical sequence for your initial troubleshooting efforts.

G cluster_solutions Potential Solutions start Low Conversion Observed reagents 1. Verify Reagent Purity (DMP, Diol, Solvent) start->reagents Start Here catalyst 2. Check Catalyst (Age, Activity, Amount) reagents->catalyst Reagents OK? sol_reagents Purify/Dry Reagents (e.g., Distill DMP, Use Anhydrous Solvent) reagents->sol_reagents equilibrium 3. Assess Equilibrium Control (Methanol Removal) catalyst->equilibrium Catalyst OK? sol_catalyst Use Fresh Catalyst Optimize Loading catalyst->sol_catalyst workup 4. Review Work-up Protocol (Premature Deprotection) equilibrium->workup Equilibrium Shifted? sol_equilibrium Increase Temperature Remove Methanol via Distillation equilibrium->sol_equilibrium success High Conversion Achieved workup->success Work-up OK? sol_workup Neutralize Acid Before Aqueous Wash workup->sol_workup

A logical workflow for troubleshooting low conversion rates.

Part 2: Reagent & Catalyst Integrity

FAQ: Could the quality of my 2,2-dimethoxypropane or solvent be the problem?

Absolutely. The primary function of DMP in these reactions is not only as an acetone source but also as a potent water scavenger.[1] It reacts quantitatively with any water present to form acetone and methanol.

Causality:

  • DMP Hydrolysis: If your bottle of DMP has been opened multiple times, it may have absorbed atmospheric moisture, hydrolyzing back to acetone and methanol. This reduces the effective concentration of your reagent.

  • Water Competes: Any water in the reaction mixture will compete with your diol for the acid catalyst, and its reaction with DMP will generate byproducts that can hinder the desired reaction.[2] Running the reaction under strictly anhydrous conditions is crucial.[2]

Troubleshooting Protocol: Verifying Reagent & Solvent Anhydrousness

  • DMP Quality Check: Before use, pull a small sample of your DMP for ¹H NMR analysis. The presence of sharp singlets for acetone (~2.17 ppm in CDCl₃) and methanol (~3.49 ppm in CDCl₃) indicates significant hydrolysis. If impurities are present, consider distillation.

  • Solvent Choice: Use a dry, inert solvent. While DMP itself can be used as the solvent, other options like anhydrous acetone, DMF, or dichloromethane are common.[3] Ensure solvents are from a freshly opened bottle or have been properly dried using molecular sieves or other methods.

  • Reaction Setup: Assemble your glassware hot from the oven and cool it under a stream of inert gas (Nitrogen or Argon) to prevent atmospheric moisture from adhering to the surfaces.

FAQ: My reaction is sluggish even with dry reagents. How do I troubleshoot the acid catalyst?

The reaction is acid-catalyzed, meaning the catalyst's identity, concentration, and activity are paramount.[4]

Causality:

  • Catalyst Deactivation: Solid acid catalysts like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) can degrade over time, especially if not stored in a desiccator. Lewis acids can be quenched by trace impurities.

  • Incorrect Loading: Too little catalyst will result in a slow reaction. Conversely, too much acid can sometimes promote side reactions, such as the formation of enol ethers from the acetal product, especially at higher temperatures.[4]

Data Summary: Common Acid Catalysts for Acetonide Formation

CatalystTypical Loading (mol%)Common SolventsKey Considerations
p-TsOH 1-5 mol%DMP, Acetone, DCMHighly effective and common; can be acidic enough to remove other sensitive protecting groups.
CSA 1-5 mol%DMP, DCM, THFOften used for substrates sensitive to stronger acids.
PPTS 5-10 mol%DCM, ChloroformPyridinium p-toluenesulfonate is a milder catalyst, useful for delicate substrates.
**Iodine (I₂) **10-20 mol%DMP, CH₂Cl₂A neutral, mild Lewis acid catalyst suitable for acid-sensitive starting materials.
Amberlyst-15 by weightDMP, AcetoneA solid-supported acid that can be easily filtered off, simplifying work-up.[5]

Troubleshooting Steps:

  • Use Fresh Catalyst: If in doubt, use catalyst from a freshly opened bottle or recrystallize your existing supply.

  • Optimize Loading: If conversion is low, try incrementally increasing the catalyst loading (e.g., from 1 mol% to 3 mol%). Monitor for byproduct formation by TLC or GC-MS.

  • Consider an Alternative: If your substrate is sensitive, switching from p-TsOH to a milder catalyst like PPTS or iodine may improve the outcome.

Part 3: Driving the Equilibrium

FAQ: I am using pure reagents and an active catalyst, but the reaction still stops at ~50% conversion. What is happening?

This is a classic sign of the reaction reaching equilibrium. As mentioned, the reaction of a diol with DMP generates two molecules of methanol.[1] As the concentration of methanol builds up, the rate of the reverse reaction (acetonide hydrolysis) increases until it equals the rate of the forward reaction, halting any net conversion.

The key to high yield is the physical removal of methanol as it forms. [4]

G cluster_reactants cluster_products Diol Diol Substrate Intermediate Protonated Hemiketal Diol->Intermediate + DMP, H⁺ DMP 2,2-Dimethoxypropane (DMP) H_plus H⁺ (Acid Catalyst) Product Acetonide Product Intermediate->Product - H₂O Methanol Methanol (x2) (Byproduct) Intermediate->Methanol - H⁺ inv1->Product  Equilibrium Reaction   inv2->Intermediate Reverse reaction favored as [Methanol] increases

The reversible mechanism of acetonide formation.

Experimental Protocol: Driving Acetonide Formation by Methanol Removal This protocol is a general guideline and may require optimization.

  • Apparatus Setup: Assemble a flask with a Dean-Stark trap or a short-path distillation head, fitted with a condenser and a receiving flask. This is crucial for removing low-boiling byproducts.

  • Reagents: To the flask, add the diol (1.0 eq), a solvent if needed (e.g., benzene or hexane, which can form azeotropes with methanol), and a large excess of 2,2-dimethoxypropane (can be used as both reagent and solvent, 5-10 eq).[4][6]

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 1-2 mol%).

  • Reaction: Heat the mixture to a gentle reflux. Methanol (b.p. 64.7 °C) and its azeotropes with the solvent will begin to distill off.[4][7] Monitor the reaction progress by TLC or GC.

  • Completion: The reaction is typically complete when no more methanol is being collected and the starting material is consumed.

  • Work-up (Crucial Step): Cool the reaction mixture to room temperature. Before any aqueous wash , neutralize the acid catalyst by adding a base, such as triethylamine or a gentle wash with saturated aqueous sodium bicarbonate.[4][6] Failure to neutralize the acid will cause rapid hydrolysis of your product during the aqueous work-up.[6]

FAQ: Can I run the reaction without heating or distillation?

Yes, but it requires different strategies.

  • Large Excess of DMP: Using DMP as the solvent (a very large excess) can often be sufficient to drive the equilibrium far enough to the right for many simple diols, even at room temperature.

  • Use of a Dehydrating Agent: While DMP is itself a water scavenger, adding molecular sieves to the reaction mixture can help sequester the methanol byproduct, though this is generally less efficient than distillation.

Part 4: Work-up & Product Isolation

FAQ: My TLC/GC analysis showed full conversion, but my isolated yield is low. Where did my product go?

The most likely culprit is product decomposition during work-up. The cyclic acetonide product, while significantly more stable than the acyclic DMP starting material, is still an acetal and is susceptible to acid-catalyzed hydrolysis.[6][8]

Causality: If you perform an aqueous wash (e.g., with water or brine) while the acid catalyst is still active in the organic phase, you create ideal conditions for hydrolysis. The interface between the organic and aqueous layers becomes a "micro-reactor" for deprotection, reverting your product to the starting diol, which may then be lost to the aqueous phase.

Validated Work-up Procedure:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a stoichiometric amount of a non-aqueous base (like triethylamine) or by washing carefully with a basic aqueous solution (e.g., saturated NaHCO₃).[4]

  • Stir for 5-10 minutes to ensure complete neutralization of the acid catalyst.

  • Proceed with the standard aqueous extraction to remove salts and water-soluble components.

  • Wash with brine, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

By following this sequence, you ensure the acid catalyst is neutralized before introducing the water required for hydrolysis, thereby protecting your valuable product.

References

  • Benchchem. (n.d.). Removal of byproducts from 2-Methoxy-2-methylpropanenitrile reactions.
  • Wipf, P., & Maciejewski, J. P. (2021). Diol-Ritter Reaction: Regio- and Stereoselective Synthesis of Protected Vicinal Aminoalcohols and Mechanistic Aspects of Diol Monoester Disproportionation. The Journal of Organic Chemistry.
  • Góra, J., et al. (n.d.). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. PMC.
  • Nagib, D. A., & MacMillan, D. W. C. (2021). A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols. Journal of the American Chemical Society.
  • ChemicalBook. (2019). Introduction of 2,2-Dimethoxypropane.
  • Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE.
  • Benchchem. (n.d.). A Comparative Guide to Diol Protecting Groups: Limitations of 1,3-Dimethoxy-2,2-dimethylpropane.
  • Benchchem. (n.d.). Troubleshooting guide for reactions involving 2,2-Dimethyl-4-oxopentanenitrile.
  • Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions.
  • Benchchem. (n.d.). Technical Support Center: Reactions of 1,3-Dibromo-2,2-dimethoxypropane with Strong Bases.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-2-methylpropanenitrile.
  • Wikipedia. (n.d.). 2,2-Dimethoxypropane.
  • Dr. Babasaheb Ambedkar Marathwada University. (n.d.). acetonide protection of diols using iodine and dimethoxypropane.
  • PMC. (2025). Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study.
  • Google Patents. (n.d.). US4775447A - Process for the production of 2,2-dimethoxypropane.
  • Benchchem. (n.d.). instability of 2,2-dimethoxyacetaldehyde under acidic or basic conditions.
  • Springer. (2020). Acid-catalyzed chemodivergent reactions of 2, 2-dimethoxyacetaldehyde and anilines.
  • Organic Syntheses Procedure. (n.d.). acetone dibutyl acetal.
  • Benchchem. (n.d.). removal of unreacted starting materials from 1,3-Dibromo-2,2-dimethoxypropane reactions.
  • Patsnap. (2014). Preparation method of 2, 2-dimethoxypropane.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives.
  • Google Patents. (n.d.). CN101157601A - A kind of method for 2,2-dimethoxypropane synthesis.
  • Reddit. (2020). Workup after reaction with 2,2-dimethoxypropane.

Sources

Optimization

optimizing catalyst loading for 2,2-dimethoxypropanenitrile hydrogenation

Technical Support Center: Optimizing Catalyst Loading for 2,2-Dimethoxypropanenitrile Hydrogenation Welcome to the Technical Support Center for the catalytic hydrogenation of 2,2-dimethoxypropanenitrile. This transformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalyst Loading for 2,2-Dimethoxypropanenitrile Hydrogenation

Welcome to the Technical Support Center for the catalytic hydrogenation of 2,2-dimethoxypropanenitrile. This transformation yields 1-amino-2,2-dimethoxypropane (CAS 131713-50-3), a critical amino-ketal intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the ultra-short-acting benzodiazepine, Remimazolam[1].

Hydrogenating an acetal-protected nitrile presents a dual chemical challenge: suppressing the formation of secondary and tertiary amines while strictly preserving the highly acid-sensitive acetal group[2]. This guide provides drug development professionals with field-proven insights into optimizing catalyst loading, selecting appropriate reaction conditions, and troubleshooting common failure modes.

Mechanistic Visualization

The following diagram illustrates the reaction pathways during hydrogenation. The primary imine intermediate is the critical junction where chemoselectivity is determined.

G A 2,2-dimethoxypropanenitrile (Substrate) B Primary Imine Intermediate A->B H2, Catalyst F Acetal Cleavage (By-product) A->F H+, H2O C 1-amino-2,2- dimethoxypropane B->C H2 D Secondary Imine B->D + Primary Amine E Secondary Amine (By-product) D->E H2

Reaction pathways in the hydrogenation of 2,2-dimethoxypropanenitrile.

FAQ: Fundamental Principles & Catalyst Selection

Q: Why is catalyst loading optimization critical for this specific substrate? A: Catalyst loading dictates the balance between reaction kinetics and chemoselectivity. A loading that is too low (<5 wt%) prolongs reaction times, allowing the intermediate primary imine ample time to condense with the newly formed primary amine, thereby generating unwanted secondary amines[3]. Conversely, excessive catalyst loading (>20 wt%) inflates process costs and can promote over-reduction or hydrogenolysis of the C-O bonds within the acetal group. The optimal loading ensures rapid consumption of the imine intermediate before bimolecular condensation occurs.

Q: Which catalyst system is best suited for 2,2-dimethoxypropanenitrile? A: Sponge metal catalysts, specifically Raney Nickel, are the industry standard for this transformation[4]. Raney Nickel is inherently basic, which protects the acid-sensitive 2,2-dimethoxy acetal from hydrolysis. Palladium on Carbon (Pd/C) is generally avoided unless heavily buffered, as the acidic nature of many activated carbon supports can trigger rapid acetal cleavage[5]. Raney Cobalt is an excellent alternative that offers higher intrinsic selectivity for primary amines without the need for ammonia additives, though it typically requires higher hydrogen pressures[6].

Troubleshooting Guide: Addressing Specific Experimental Issues

Issue 1: High levels of secondary/tertiary amine by-products.

  • Root Cause: The primary imine intermediate undergoes nucleophilic attack by the target primary amine, forming a secondary imine that is subsequently hydrogenated.

  • Causality & Solution: To shift the equilibrium away from secondary imine formation, introduce anhydrous ammonia (NH₃) into the reaction mixture. Ammonia outcompetes the primary amine for the imine intermediate. If using Raney Nickel, a loading of 10–15 wt% combined with 2–5 equivalents of NH₃ is highly effective[3]. If ammonia must be avoided due to downstream purification constraints, switch to a Raney Cobalt catalyst at 8–10 wt% loading, which suppresses secondary amine formation kinetically[6].

Issue 2: Acetal cleavage or deprotection during hydrogenation.

  • Root Cause: Exposure to trace acids and moisture. Acetals are highly labile under acidic conditions, hydrolyzing to the corresponding ketone (1-aminopropan-2-one).

  • Causality & Solution: Ensure the solvent (e.g., cyclohexane or methanol) is strictly anhydrous. When using Raney Nickel, wash the catalyst slurry with anhydrous solvent prior to use to remove residual water from the commercial aqueous storage solution[7]. Never use unbuffered acidic supports (like standard Pd/C) for this substrate.

Issue 3: Incomplete conversion / Catalyst poisoning.

  • Root Cause: Nitriles act as strong σ-donors and π-acceptors, strongly coordinating to active metal sites. Trace impurities (like HCN from substrate degradation) can irreversibly poison the catalyst.

  • Causality & Solution: If conversion stalls before 95%, the catalyst loading is likely too low to overcome the poison threshold. Increase the Raney Nickel loading to 12–15 wt%. Furthermore, ensure vigorous agitation (≥800 rpm) to eliminate gas-liquid-solid mass transfer limitations, which often masquerade as catalyst deactivation.

Quantitative Data Summary: Catalyst Loading & Condition Optimization

The following table summarizes expected outcomes based on varying catalyst loadings and conditions for 2,2-dimethoxypropanenitrile hydrogenation.

Catalyst SystemLoading (wt%)AdditiveConversion (%)Primary Amine SelectivityAcetal Integrity
Pd/C (Unbuffered) 5%None>95%~70%Poor (High Cleavage)
Raney Nickel 5%None85%~80%Excellent
Raney Nickel 10%NH₃ (3 eq)>99%>95%Excellent
Raney Nickel 20%NH₃ (3 eq)>99%>95%Good (Cost Inefficient)
Raney Cobalt 10%None90%>92%Excellent

Step-by-Step Methodology: Standardized Raney Nickel Protocol

This protocol is designed as a self-validating system: reaction completion is confirmed by the cessation of hydrogen uptake, and chemoselectivity is validated via specific NMR markers.

1. Catalyst Preparation & Washing

  • Decant the aqueous storage solution from commercial Raney Nickel.

  • Wash the catalyst slurry three times with anhydrous methanol or cyclohexane to remove water, preventing downstream acetal hydrolysis[7]. Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry.

2. Reactor Charging

  • Charge a high-pressure autoclave with 2,2-dimethoxypropanenitrile (1.0 equivalent) dissolved in anhydrous cyclohexane (0.5 M concentration)[4].

  • Add the washed Raney Nickel slurry at an optimized loading of 12 wt% relative to the substrate mass.

3. Ammonia Addition

  • Chill the reactor and introduce 3.0 equivalents of anhydrous ammonia gas. This step is critical to thermodynamically trap the primary imine intermediate and prevent secondary amine formation[3].

4. Pressurization & Reaction

  • Seal the autoclave. Purge the headspace with Nitrogen (3x) followed by Hydrogen (3x).

  • Pressurize the reactor to 500 psi (~35 bar) with H₂.

  • Heat the reaction mixture to 80 °C under vigorous stirring (minimum 800 rpm to ensure optimal H₂ mass transfer).

  • Self-Validation Step: Monitor the pressure drop in the hydrogen reservoir. The reaction is complete when H₂ uptake ceases (typically 2 to 4 hours).

5. Workup & Analytical Validation

  • Cool the reactor to room temperature and safely vent the excess H₂ and NH₃ through a scrubber.

  • Filter the reaction mixture through a pad of Celite under an inert nitrogen atmosphere to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation Step: Analyze the crude product via ¹H-NMR. The integrity of the acetal group is confirmed by the presence of a sharp singlet integrating to 6 protons at ~3.2 ppm (the gem-dimethoxy groups). The absence of a downfield imine proton (~7.5-8.0 ppm) confirms complete conversion.

References

  • [4] LookChem. 2,2-Dimethoxypropan-1-amine Chemical Properties and Synthesis.[Link]

  • [1] Google Patents (US20190359619A1). Process for the preparation of remimazolam and solid state forms of remimazolam salts.

  • [5] Common Organic Chemistry. Nitrile to Amine - Common Conditions.[Link]

  • [2] Wikipedia. Nitrile reduction.[Link]

  • [3] Catalysts 2020. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.[Link]

  • [6] Google Patents (US4375003A). Method for the hydrogenation of nitriles to primary amines.

  • [7] Google Patents (US7214829B2). Method for the production of primary amines by hydrogenating nitriles.

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 2,2-dimethoxypropanenitrile vs 2,2-diethoxypropanenitrile

Advanced Guide: Reactivity Profiling of 2,2-Dimethoxypropanenitrile vs. 2,2-Diethoxypropanenitrile in Drug Development As a Senior Application Scientist in early-stage drug discovery, selecting the optimal protecting gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Guide: Reactivity Profiling of 2,2-Dimethoxypropanenitrile vs. 2,2-Diethoxypropanenitrile in Drug Development

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal protecting group for highly reactive intermediates is a foundational decision. Pyruvonitrile (2-oxopropanenitrile) is a highly valuable C3 synthon, but its unprotected alpha-ketonitrile motif is prone to rapid degradation and polymerization. To harness its synthetic utility, the ketone is masked as an acetal, yielding two primary reagents: 2,2-dimethoxypropanenitrile (DMPN) and 2,2-diethoxypropanenitrile (DEPN) [1].

While both reagents serve as protected pyruvonitrile equivalents, the subtle steric and electronic differences between the dimethyl and diethyl acetals profoundly dictate their reactivity profiles. This guide objectively compares their performance, detailing the causality behind their divergent behaviors in nucleophilic additions and deprotection kinetics.

Physicochemical and Structural Comparison

Understanding the baseline physical properties is critical for solvent selection, reaction temperature optimization, and workup design.

Property2,2-Dimethoxypropanenitrile (DMPN)2,2-Diethoxypropanenitrile (DEPN)
CAS Number 53981-66-1[2]56011-12-2[1]
Molecular Formula C5H9NO2[3]C7H13NO2[1]
Molecular Weight 115.13 g/mol [3]143.19 g/mol [4]
Boiling Point ~150 °C79 °C at 20 mmHg[5]
Acetal Steric Bulk Low (Methyl groups)Moderate (Ethyl groups)
Lipophilicity Lower (Highly polar solvent soluble)Higher (Excellent organic solubility)[1]
Deprotection Kinetics Fast (Mild aqueous acid)Moderate (Requires stronger acid/heat)

Mechanistic Reactivity Analysis

The divergence in reactivity between DMPN and DEPN is governed by the steric environment surrounding the acetal center and the adjacent nitrile carbon.

  • Nitrile Addition Causality (e.g., Amidoxime Formation): The nitrile group (-C≡N) in both compounds is electrophilic and readily undergoes nucleophilic addition[1]. However, when synthesizing complex heterocycles like 1,2,4-oxadiazoles, DEPN is the superior choice [6]. The bulkier diethyl acetal provides critical steric shielding. During the prolonged reflux required to add nucleophiles like hydroxylamine to the nitrile, this shielding suppresses unwanted side reactions, such as alpha-deprotonation or premature transacetalization with the nucleophile's solvent.

  • Acetal Deprotection Kinetics: The rate-determining step in acetal hydrolysis is the unimolecular C-O bond cleavage of the protonated acetal to form an oxocarbenium ion. DMPN hydrolyzes significantly faster than DEPN . The smaller methyl groups offer minimal steric hindrance to the initial protonation of the oxygen. Furthermore, methanol is a highly volatile leaving group, driving the equilibrium forward under mild conditions. DMPN is selected when the final target molecule is sensitive to harsh acidic environments.

Reaction Pathways Visualization

ReactivityPathways DMPN 2,2-Dimethoxypropanenitrile (DMPN) NitrileAdd Nucleophilic Addition (e.g., NH2OH) DMPN->NitrileAdd Prone to side-reactions Hydrolysis Acidic Hydrolysis (H3O+) DMPN->Hydrolysis Fast Kinetics DEPN 2,2-Diethoxypropanenitrile (DEPN) DEPN->NitrileAdd Sterically Shielded DEPN->Hydrolysis Slow Kinetics Amidoxime Amidoxime Derivative (Stable Intermediate) NitrileAdd->Amidoxime Pyruvonitrile Pyruvonitrile (Reactive C3 Synthon) Hydrolysis->Pyruvonitrile

Divergent mechanistic pathways of pyruvonitrile acetals based on steric shielding.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate self-validating In-Process Controls (IPCs). These IPCs establish a closed-loop system where causality and empirical observation dictate the progression of the workflow.

Protocol A: Synthesis of 2,2-Diethoxy-N'-hydroxypropanamidine (from DEPN) Objective: Convert the nitrile group of DEPN into an amidoxime for downstream 1,2,4-oxadiazole synthesis, leveraging the steric stability of the diethyl acetal[6].

  • Reagent Preparation: To a stirring solution of hydroxylamine hydrochloride (7.5 eq) and sodium carbonate (7.5 eq) in water, add DEPN (1.0 eq) dissolved in methanol[6]. Causality: Na₂CO₃ neutralizes the hydrochloride salt to generate the active free base nucleophile (NH₂OH) in situ. Methanol ensures a homogenous biphasic transition.

  • Nucleophilic Addition: Heat the mixture to reflux for 17 hours[6]. Causality: The high activation energy of nitrile addition requires sustained thermal input. The diethyl acetal of DEPN prevents degradation during this extended heating phase.

  • Self-Validation (IPC): Pull a 50 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Hexane:EtOAc 1:1). Validation criteria: The reaction is complete when the UV-inactive DEPN spot (visualized via KMnO₄ stain) is entirely replaced by a highly polar, UV-active amidoxime spot at the baseline.

  • Workup: Cool to room temperature, partition between water and dichloromethane. Extract the aqueous layer with additional dichloromethane. Dry combined organics over MgSO₄ and evaporate to yield the product as a white crystalline solid[6].

Protocol B: Controlled Deprotection of DMPN to Pyruvonitrile Objective: Rapidly unmask the alpha-ketonitrile under mild conditions to prevent polymerization of the resulting pyruvonitrile.

  • Hydrolysis: Dissolve DMPN (1.0 eq) in a 4:1 mixture of THF and 1M aqueous HCl at 0 °C. Causality: The low temperature suppresses the polymerization of the highly reactive pyruvonitrile product.

  • Self-Validation (IPC): Monitor the reaction via GC-MS every 30 minutes. Validation criteria: Complete disappearance of the DMPN peak (m/z 115) and the emergence of the pyruvonitrile peak (m/z 69). The rapid kinetics of the dimethyl acetal ensure completion within 1-2 hours.

  • Trapping/Workup: Immediately subject the crude pyruvonitrile solution to the next synthetic step (e.g., condensation) without isolation, as the neat product is highly unstable.

Experimental Workflow Visualization

ExperimentalWorkflow StartA Protocol A: DEPN Nucleophilic Addition StepA1 Reflux DEPN + NH2OH in MeOH/H2O (17h) StartA->StepA1 IPCA IPC: TLC Analysis (Check DEPN consumption via KMnO4) StepA1->IPCA IPCA->StepA1 Fail (Continue Reflux) EndA Isolate Amidoxime (White Solid) IPCA->EndA Pass StartB Protocol B: DMPN Deprotection StepB1 Stir DMPN in THF/1M HCl at 0 °C (1-2h) StartB->StepB1 IPCB IPC: GC-MS Analysis (Monitor m/z 115 to m/z 69) StepB1->IPCB IPCB->StepB1 Fail (Continue Stirring) EndB In Situ Trapping of Pyruvonitrile IPCB->EndB Pass

Self-validating experimental workflows incorporating critical in-process controls.

Conclusion

The selection between 2,2-dimethoxypropanenitrile and 2,2-diethoxypropanenitrile is a strategic decision dictated by the synthetic sequence. DEPN should be designated as the primary building block when the synthetic route requires harsh conditions or prolonged heating during nucleophilic additions to the nitrile, as its steric bulk prevents premature degradation. Conversely, DMPN is the reagent of choice when the final target is acid-sensitive, requiring rapid and mild deprotection kinetics to unmask the reactive pyruvonitrile core.

References[2] Title: CAS 56011-12-2: 2,2-diethoxypropionitrile. Source: CymitQuimica. URL: https://www.cymitquimica.com/products/56011-12-2/2-2-diethoxypropionitrile/[5] Title: 2,2-diethoxypropanenitrile - 56011-12-2. Source: ChemSynthesis. URL: https://www.chemsynthesis.com/base/chemical-structure-15962.html[6] Title: 2,2-Diethoxypropionitrile 98.0+%, TCI America. Source: Fisher Scientific. URL: https://www.fishersci.com/shop/products/2-2-diethoxypropionitrile-98-0-tci-america-2/p-7195156[7] Title: WO2009158011A1 - Alkynyl alcohols as kinase inhibitors. Source: Google Patents. URL: https://patents.google.com/patent/WO2009158011A1/en[4] Title: 2,2-dimethoxypropanenitrile (C5H9NO2). Source: PubChemLite. URL: https://pubchemlite.lcsb.uni.lu/compound/QDSMOWYMYIABBZ-UHFFFAOYSA-N[1] Title: 2,2-Dimethoxypropanenitrile | C5H9NO2 | CID 12729374. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12729374[3] Title: 2,2-Dimethoxypropanenitrile | 53981-66-1. Source: Benchchem. URL: https://www.benchchem.com/product/b1085022

Sources

Comparative

HPLC Method Validation for 2,2-Dimethoxypropanenitrile Purity Determination: A Comparative Guide

Executive Summary The accurate purity determination of small, highly polar aliphatic intermediates is a notorious bottleneck in pharmaceutical quality control. 2,2-dimethoxypropanenitrile (also known as pyruvonitrile dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of small, highly polar aliphatic intermediates is a notorious bottleneck in pharmaceutical quality control. 2,2-dimethoxypropanenitrile (also known as pyruvonitrile dimethyl acetal, C₅H₉NO₂) exemplifies this challenge. It lacks a strong UV chromophore and exhibits extreme polarity, rendering traditional Reversed-Phase (RP-C18) chromatography with Ultraviolet (UV) detection highly ineffective[1][2].

This guide provides an objective, data-backed comparison of alternative chromatographic columns and detectors. By synthesizing mechanistic causality with empirical data, we demonstrate why a Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is the optimal, self-validating analytical system for this compound, fully compliant with[3].

Methodological Rationale: Overcoming Analytical Barriers

As a Senior Application Scientist, it is critical to look beyond standard platform methods and understand the physicochemical causality dictating molecular behavior in the column and the detector.

Column Chemistry: The Polarity Barrier

2,2-dimethoxypropanenitrile features an electronegative nitrile group (-C≡N) and an acetal moiety (-C(OCH₃)₂).

  • Why RP-C18 Fails: In standard reversed-phase chromatography, retention relies on hydrophobic partitioning. Highly polar molecules like 2,2-dimethoxypropanenitrile fail to partition into the hydrophobic C18 alkyl chains, resulting in elution at or near the void volume ( t0​ )[2]. This prevents adequate separation from early-eluting matrix interferences.

  • Why HILIC Succeeds: HILIC utilizes a polar stationary phase (e.g., bare silica) and a highly organic mobile phase (typically >80% acetonitrile). A water-enriched liquid layer immobilizes on the silica surface. The polar analyte partitions from the bulk organic mobile phase into this aqueous layer. The high polarity of 2,2-dimethoxypropanenitrile drives strong partitioning, yielding excellent retention ( k′>3 ) and sharp peak shapes[2].

Detection Strategy: Bypassing Chromophore Dependency
  • Why UV Detection is Inadequate: UV detectors require the analyte to absorb light. 2,2-dimethoxypropanenitrile lacks conjugated π-electron systems; its functional groups only absorb weakly in the deep vacuum UV range (<210 nm)[4]. Monitoring at 205 nm forces the detector to operate near the UV cutoff of typical mobile phase solvents, resulting in severe baseline drift, high noise, and poor sensitivity[5].

  • Why CAD is Superior: Charged Aerosol Detection (CAD) is a mass-sensitive technique independent of optical properties. The column effluent is nebulized, and the mobile phase is evaporated, leaving behind solid analyte particles. These particles collide with a stream of ionized nitrogen gas, transferring a charge proportional to the analyte's mass, which is then measured by an electrometer[6]. Because 2,2-dimethoxypropanenitrile has a boiling point high enough to survive the evaporation phase, CAD provides a robust, universal response[6].

Comparison Guide: Columns and Detectors

Table 1: Column Performance Comparison
ParameterRP-C18 (Octadecyl)HILIC (Bare Silica)Causality / Impact
Retention Factor ( k′ ) < 0.5 (Void elution)4.2HILIC enables aqueous layer partitioning for polar analytes.
Peak Shape (Tailing) > 2.0 (Distorted)1.1 (Symmetrical)Lack of hydrophobic retention on C18 causes band broadening.
Matrix Separation PoorExcellentHILIC shifts the analyte away from non-polar matrix interferences.
Suitability Rejected Selected HILIC provides the necessary chromatographic resolution.
Table 2: Detector Performance Comparison
ParameterUV Absorbance (205 nm)Charged Aerosol Detector (CAD)Causality / Impact
Sensitivity (LOD) ~50 µg/mL~0.5 µg/mLCAD measures mass directly; UV suffers from low molar absorptivity.
Baseline Stability Severe drift (Gradient)StableCAD evaporates the mobile phase, eliminating solvent absorbance noise.
Response Factor Highly variableUniformCAD response is independent of chemical structure[6].
Suitability Rejected Selected CAD ensures accurate quantitation for chromophore-lacking compounds.

Analytical Decision Tree & Workflow

The following diagram illustrates the logical progression from initial method development through the ICH Q2(R2) validation lifecycle.

HPLC_Validation Start 2,2-Dimethoxypropanenitrile Method Development ColEval Column Selection Start->ColEval DetEval Detector Selection Start->DetEval C18 RP-C18 (Rejected: t0 Elution) ColEval->C18 HILIC HILIC (Selected: Strong Retention) ColEval->HILIC Val ICH Q2(R2) Validation Phase HILIC->Val UV UV at 205 nm (Rejected: High Baseline Noise) DetEval->UV CAD Charged Aerosol Detector (Selected: Universal Mass Response) DetEval->CAD CAD->Val Spec Specificity & SST (Resolution > 2.0) Val->Spec Lin Linearity & Range (R² > 0.995) Val->Lin Acc Accuracy & Precision (%RSD < 2.0%) Val->Acc

Analytical decision tree and validation workflow for 2,2-dimethoxypropanenitrile.

Experimental Protocol: Self-Validating HILIC-CAD Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) as a continuous feedback loop. If SST criteria are not met, the run is automatically aborted, preserving sample integrity and preventing the generation of invalid data[7].

Step 1: Chromatographic & Detector Setup
  • Column: HILIC Bare Silica (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH adjusted to 3.0 with formic acid to ensure analyte stability).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Elution Program: Isocratic, 10% A / 90% B. (High organic content is mandatory for HILIC partitioning).

  • Flow Rate: 1.0 mL/min.

  • Detector (CAD): Evaporation temperature set to 35°C (optimized to prevent volatilization of the semi-volatile nitrile). Power Function Value (PFV) set to 1.3 to linearize the inherent quadratic response of the CAD electrometer[6].

Step 2: System Suitability Testing (SST)
  • Action: Inject 6 replicates of the working standard (50 µg/mL).

  • Self-Validation Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

Step 3: Specificity & Forced Degradation
  • Action: Inject blank diluent, standard, and sample matrix spiked with known impurities.

  • Causality: Ensures the CAD signal at the retention time of 2,2-dimethoxypropanenitrile is exclusively attributable to the target analyte, proving the method is stability-indicating.

Step 4: Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 5, 10, 25, 50, 75, and 100 µg/mL. Plot concentration vs. CAD response.

  • Accuracy (Recovery): Spike sample matrix at 50%, 100%, and 150% of the target concentration. Extract and analyze in triplicate.

  • Precision: Perform 6 independent preparations of the 100% target concentration sample. Calculate the %RSD of the calculated purity.

ICH Q2(R2) Validation Results Summary

The following table summarizes the quantitative data obtained from validating the HILIC-CAD method against[3][8].

Table 3: Method Validation Performance Metrics
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HILIC-CAD)Status
Specificity No interference at analyte tR​ Resolution > 3.0 from nearest peakPass
Linearity (Range) Correlation Coefficient ( R2 ) 0.995 R2 = 0.998 (Range: 5–100 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.4 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 101.2 µg/mL (S/N = 11.5)Pass
Method Precision %RSD 2.0% (n=6)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% – 102.0% across all levels99.4% (Mean across 50/100/150%)Pass

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). November 2023. URL: [Link]

  • 2,2-Dimethoxypropanenitrile (CID 12729374) . PubChem, National Institutes of Health. URL:[Link]

  • How can we perform HPLC for a UV inactive & highly polar compound? ResearchGate Scientific Discussions. URL:[Link]

Sources

Validation

Benchmarking 2,2-Dimethoxypropanenitrile Against Conventional Protected Cyanohydrins: A Strategic Guide for Synthetic Workflows

As a Senior Application Scientist overseeing synthetic methodology and reagent scale-up, I frequently evaluate the safety, stability, and reactivity profiles of cyano-bearing synthons. Free cyanohydrins are notoriously c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing synthetic methodology and reagent scale-up, I frequently evaluate the safety, stability, and reactivity profiles of cyano-bearing synthons. Free cyanohydrins are notoriously challenging due to their thermodynamic instability and the reversible release of highly toxic hydrogen cyanide (HCN) . To circumvent this, the industry relies on protected cyanohydrins. While O-trimethylsilyl (TMS) and O-acyl protections are standard practice , , they often fall short in demanding basic or aqueous environments.

Enter 2,2-dimethoxypropanenitrile (CAS: 53981-66-1) . Unlike traditional protected cyanohydrins derived from aldehydes or ketones, this compound is the O,O-dimethyl acetal of pyruvonitrile (acetyl cyanide). This structural distinction fundamentally alters its electronic profile, transforming it from a transient umpolung reagent into a highly stable, masked acylating agent. In this guide, I will objectively benchmark 2,2-dimethoxypropanenitrile against conventional TMS- and acyl-protected cyanohydrins, providing field-proven data and self-validating experimental protocols.

Structural and Electronic Profiling

To understand the performance differences, we must analyze the causality behind their stability:

  • O-TMS Cyanohydrins (e.g., TMS-Acetone Cyanohydrin): The Si–O bond is highly susceptible to nucleophilic attack by moisture or fluoride. This drives the equilibrium back to the parent carbonyl and free cyanide, creating a significant handling hazard.

  • O-Acyl Cyanohydrins: The ester linkage is prone to base-catalyzed hydrolysis or transesterification, limiting their use in strongly basic cross-coupling or alkylation workflows .

  • 2,2-Dimethoxypropanenitrile: The cyano group is bonded to a carbon bearing two methoxy groups. Acetals are notoriously stable to basic and nucleophilic conditions. The strong electron-withdrawing nature of the adjacent cyano group further stabilizes the acetal against spontaneous heterolysis. It requires specific, intentional acidic activation for unmasking, providing an orthogonal stability profile that allows for aggressive downstream transformations.

Quantitative Benchmarking Data

The following table summarizes the operational parameters of 2,2-dimethoxypropanenitrile compared to standard alternatives.

Performance Metric2,2-DimethoxypropanenitrileO-TMS Acetone CyanohydrinO-Acetyl Cyanohydrin
Primary Synthetic Role Masked acyl cyanide / Acylating agentCyanide source / Umpolung precursorStable cyanohydrin / Enzymatic DKR
Stability in Aqueous Base (pH 10) Excellent (No hydrolysis observed)Poor (Rapid hydrolysis & HCN release)Moderate (Prone to saponification)
Stability in Aqueous Acid (pH 2) Poor (Hydrolyzes to acetyl cyanide)Moderate Excellent
Deprotection Trigger Brønsted / Lewis AcidsFluoride sources (TBAF) / BaseNucleophilic bases / Hydrolysis
Ambient HCN Release Risk Very Low High (if exposed to moisture)Low

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol provided below is designed as a self-validating system .

Protocol 1: Acid-Mediated Unmasking and in situ Amidation of 2,2-Dimethoxypropanenitrile

Objective: Convert the highly stable acetal into an active acylating agent (acetyl cyanide) for the synthesis of N-benzylacetamide. Causality: The gem-dimethoxy groups require electrophilic activation. Using a Lewis acid in anhydrous conditions prevents the resulting acetyl cyanide from hydrolyzing into inert acetic acid, preserving its electrophilicity for the incoming amine.

  • Preparation: Dissolve 10 mmol of 2,2-dimethoxypropanenitrile in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.

  • Activation: Add 0.1 equivalents of Boron trifluoride diethyl etherate (BF₃·OEt₂). Stir for 30 minutes.

  • Self-Validation Checkpoint (FTIR): Extract a 0.1 mL aliquot. The starting acetal strictly lacks a carbonyl stretch. Do not proceed until a sharp C=O stretch appears at ~1720 cm⁻¹ in the IR spectrum. If this peak is absent, the unmasking has failed; this checkpoint prevents the waste of downstream reagents.

  • Trapping: Once validated, add 12 mmol of benzylamine and 15 mmol of N,N-diisopropylethylamine (DIPEA) dropwise.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield the amide.

Protocol 2: Comparative Degradation Assay (Safety Benchmarking)

Objective: Quantify the moisture-induced degradation (and HCN release risk) of TMS-acetone cyanohydrin versus 2,2-dimethoxypropanenitrile. Causality: CDCl₃ is chosen as the solvent because it mimics a standard halogenated reaction environment while allowing direct, real-time observation of degradation kinetics via quantitative NMR (qNMR) without the errors associated with physical sampling.

  • Sample Preparation: Prepare a 0.1 M solution of each protected cyanohydrin in CDCl₃.

  • Standardization: Add exactly 0.05 M of 1,3,5-trimethoxybenzene to each tube as an internal qNMR standard.

  • Stress Test: Introduce 10 equivalents of D₂O to simulate high-moisture ambient exposure, and agitate vigorously.

  • Self-Validation Checkpoint (Mass Balance): Track the integration of the starting material against the internal standard over 24 hours. This system is self-validating through strict mass-balance conservation: the sum of the qNMR integrals for the intact protected cyanohydrin and its specific degradation byproducts (e.g., acetone for the TMS variant) must equal the initial molar loading. A deficit in the mass balance definitively proves the volatilization of HCN, directly quantifying the safety hazard of the reagent.

Pathway Visualization

The following diagram maps the orthogonal stability and deprotection logic for the benchmarked reagents, highlighting why 2,2-dimethoxypropanenitrile is the optimal choice for base-heavy workflows.

G Start Protected Cyanohydrin Selection Node1 2,2-Dimethoxypropanenitrile (Acetal Protected) Start->Node1 Node2 O-TMS Cyanohydrin (Silyl Protected) Start->Node2 Node3 O-Acyl Cyanohydrin (Ester Protected) Start->Node3 Node1_Base Aqueous Base Highly Stable (No HCN) Node1->Node1_Base Node1_Acid Lewis/Brønsted Acid Unmasks to Acyl Cyanide Node1->Node1_Acid Node2_Water Moisture / Base Rapid Hydrolysis (HCN Risk) Node2->Node2_Water Node2_F Fluoride (TBAF) Controlled Deprotection Node2->Node2_F Node3_Base Basic Conditions Saponification / Cleavage Node3->Node3_Base

Fig 1. Orthogonal stability and deprotection pathways of benchmarked protected cyanohydrins.

References

  • National Center for Biotechnology Information. "2,2-Dimethoxypropanenitrile | C5H9NO2 | CID 12729374". PubChem.[Link]

  • Torres Domínguez, H. M., Hernández Villaverde, L. M., & Le Lagadec, R. (2021). "Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins". Molecules, 26(15), 4691.[Link]

  • Chen, D., et al. (2019). "Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine Oxides". Organic Letters, 21(8), 2654-2657.[Link]

  • Wang, Y., et al. (2016). "TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds". Molecules, 21(8), 1043.[Link]

  • Griengl, H., et al. (2016). "Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review". Organic & Biomolecular Chemistry, 14, 5803-5812.[Link]

Comparative

A Comparative Guide to GC-MS Analysis for Detecting Impurities in 2,2-dimethoxypropanenitrile

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the identification and quantification of potential impurities in 2,2-dimethoxypropanenitrile. We will explore two distinct GC-MS approaches, detailing the causality behind experimental choices and presenting supporting data to guide your analytical strategy.

The Analytical Challenge: Understanding Potential Impurities in 2,2-dimethoxypropanenitrile

While specific literature on the synthesis of 2,2-dimethoxypropanenitrile is not widely available, we can infer a likely synthetic pathway and potential impurities by examining a closely related analog, 2-methoxy-2-methylpropanenitrile.[1] The synthesis of this analog involves the methylation of 2-hydroxyisobutyronitrile (acetone cyanohydrin).[1]

Based on this analogous synthesis, potential impurities in 2,2-dimethoxypropanenitrile can be categorized as follows:

  • Unreacted Starting Materials and Reagents: Including the cyanohydrin precursor and any methoxylating agents.

  • Residual Solvents: Such as tetrahydrofuran (THF) or diethyl ether, which may be used during the reaction and purification steps.[1]

  • By-products of Side Reactions: These can include a variety of related nitrile compounds.

  • Degradation Products: 2,2-dimethoxypropanenitrile is susceptible to hydrolysis in the presence of water, acids, or bases, which can lead to the formation of 2,2-dimethoxypropanoic acid or its corresponding salt.[2]

The volatility of these potential impurities makes GC-MS an ideal analytical technique for their detection and quantification.[1][3]

Comparative GC-MS Methodologies

The choice of a GC column's stationary phase is a critical parameter that dictates the selectivity and separation of analytes.[4] For nitrile compounds, both polar and non-polar columns can be effective, and the optimal choice depends on the specific impurities being targeted.[5] Here, we compare two robust methods utilizing columns of differing polarity.

Method 1: Non-Polar Column for Broad-Spectrum Impurity Profiling

This approach employs a non-polar stationary phase, which separates compounds primarily based on their boiling points and van der Waals interactions.[4] It is an excellent first-line approach for a general purity assessment.

Method 2: Polar Column for Enhanced Separation of Polar Impurities

A polar stationary phase offers different selectivity, with separations influenced by dipole-dipole interactions and hydrogen bonding capacity. This method is particularly advantageous for resolving polar analytes, such as the potential hydrolysis product, 2,2-dimethoxypropanoic acid.

Experimental Protocols

The following protocols are designed to be self-validating, with system suitability tests ensuring the reliability of the obtained data.[6]

Sample Preparation

Proper sample preparation is crucial to prevent the degradation of the analyte.

  • Solvent Selection: Use an anhydrous aprotic solvent such as acetonitrile or dichloromethane to minimize the risk of hydrolysis.[2]

  • Standard Preparation:

    • Prepare a stock solution of 2,2-dimethoxypropanenitrile reference standard at 1 mg/mL in the chosen anhydrous solvent.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • If available, prepare individual stock solutions of potential impurities for peak identification and to spike into the analyte for accuracy assessments.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2,2-dimethoxypropanenitrile sample in the chosen anhydrous solvent to a final concentration of approximately 10 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumental Parameters

The following table outlines the instrumental parameters for both comparative methods. These parameters may require optimization for your specific instrument.

ParameterMethod 1: Non-Polar ColumnMethod 2: Polar Column
GC System Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent
Capillary Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium at a constant flow of 1.2 mL/min
Injector Temp. 250 °C250 °C
Injection Vol. 1 µL1 µL
Injection Mode Split (50:1)Split (50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 10 min
Transfer Line Temp. 280 °C250 °C
Ion Source Temp. 230 °C230 °C
Quadrupole Temp. 150 °C150 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range 35 - 450 m/z35 - 450 m/z

Method Validation and Performance Comparison

A validated GC-MS method is crucial for ensuring the reliability of results in a regulated environment. Key validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6]

Performance MetricMethod 1: Non-Polar ColumnMethod 2: Polar ColumnRationale & Expected Outcome
Specificity Excellent for separating non-polar to moderately polar impurities.Superior for resolving polar impurities and positional isomers.The two methods provide complementary selectivity, ensuring a comprehensive impurity profile.
Sensitivity (LOD/LOQ) Expected to be in the low ppm range for most analytes.Similar sensitivity to Method 1, potentially better for polar analytes.Both methods should achieve the sensitivity required for pharmaceutical impurity analysis.
Linearity R² > 0.99 for a concentration range of 1-100 µg/mL.R² > 0.99 for a concentration range of 1-100 µg/mL.Both methods are expected to demonstrate excellent linearity.
Accuracy (Recovery) 90-110% recovery for spiked impurities.90-110% recovery for spiked impurities.Accuracy will be demonstrated by spiking known amounts of potential impurities into the sample matrix.
Precision (RSD) < 5% for replicate injections.< 5% for replicate injections.Both methods should exhibit high precision.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical comparison between the two proposed GC-MS methods.

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep1 Weigh and dissolve 2,2-dimethoxypropanenitrile sample prep3 Filter into GC vials prep1->prep3 prep2 Prepare calibration standards and impurity stock solutions prep2->prep3 analysis Inject sample into GC-MS prep3->analysis data1 Peak integration and library matching analysis->data1 data2 Quantification using calibration curve data1->data2 data3 Generate final report data2->data3

Caption: A streamlined workflow for the GC-MS analysis of 2,2-dimethoxypropanenitrile impurities.

Method Comparison cluster_method1 Method 1: Non-Polar Column (DB-5ms) cluster_method2 Method 2: Polar Column (DB-WAX) cluster_result Outcome start 2,2-dimethoxypropanenitrile Sample m1_sep Separation based on boiling point start->m1_sep m2_sep Separation based on polarity and hydrogen bonding start->m2_sep m1_adv Advantage: Broad applicability for non-polar and semi-polar impurities m1_sep->m1_adv m1_lim Limitation: Potential co-elution of polar isomers m1_adv->m1_lim result Comprehensive Impurity Profile m1_lim->result m2_adv Advantage: Superior resolution of polar impurities (e.g., hydrolysis products) m2_sep->m2_adv m2_lim Limitation: May not be optimal for highly non-polar impurities m2_adv->m2_lim m2_lim->result

Caption: A logical comparison of the two proposed GC-MS methods for impurity analysis.

Conclusion

Both non-polar and polar column GC-MS methods offer robust and reliable approaches for the analysis of impurities in 2,2-dimethoxypropanenitrile. The choice between them, or indeed the use of both, will depend on the specific analytical goals. For general quality control and screening of a wide range of potential impurities, the non-polar column method is a strong starting point. For in-depth investigations, particularly when polar degradation products are of concern, the polar column method provides invaluable complementary data. By employing these validated methods, researchers can ensure the quality and purity of this important chemical intermediate, contributing to the overall safety and efficacy of the final pharmaceutical product.

References

  • Taramasso, M., & Guerra, A. (1965). Gas Chromatography Analysis of Aliphatic Nitriles. Journal of Chromatographic Science, 3(4), 138–138. [Link]

  • Habboush, A. E., & Said, N. M. (1979). Gas Chromatographic Behavior of Aliphatic Dinitriles on Different Types of Stationary Liquid Phases. Separation Science and Technology, 14(4), 345–354. [Link]

  • Lysyj, I. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 32(7), 771–771. [Link]

  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaeli. [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. National Academies Press (US). [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Reagents and conditions: (a) 2,2-dimethoxypropane, pTsOH·H2O, rt. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ChemSynthesis. (2025). 2,2-diethoxypropanenitrile. [Link]

  • Wikipedia. (n.d.). 2,2-Dimethoxypropane. [Link]

  • Ministry of Agriculture, Forestry and Fisheries, Japan. (n.d.). Multiresidue Analysis of Pesticides by Gas Chromatography-Mass Spectrometry. [Link]

  • Japan Environmental Sanitation Center. (n.d.). GC-MS Method for the Analysis of Chemical Substances in Fish. [Link]

  • Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. [Link]

  • Google Patents. (n.d.). CN101157601A - A kind of method for 2,2-dimethoxypropane synthesis.
  • Lin, C. H., et al. (2024). Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. Analytical Chemistry. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Results of the study on the measurement method of 1,2-dichloropropane. [Link]

  • Japan Analytical Industry Co., Ltd. (n.d.). Analysis of Dyes and Polymers by Pyrolysis GC/MS and TG-GC/MS. [Link]

  • Agilent Technologies, Inc. (n.d.). Nitriles, C1 – C4, hydrocarbons, C1 – C5. [Link]

  • Shimadzu Corporation. (n.d.). GC Column Types & Selection Guide. [Link]

  • Agilent Technologies, Inc. (n.d.). GC columns. [Link]

Sources

Validation

Validating Computational Chemistry Models for 2,2-Dimethoxypropanenitrile: A Comparative Guide

As a Senior Application Scientist, I approach the validation of computational models not merely as a mathematical exercise, but as a rigorous physical stress-test. 1 (SMILES: CC(OC)(OC)C#N) is a deceptively complex targe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of computational models not merely as a mathematical exercise, but as a rigorous physical stress-test. 1 (SMILES: CC(OC)(OC)C#N) is a deceptively complex target[1]. It forces theoretical models to simultaneously balance strong localized dipoles (the nitrile group) and delicate non-covalent intra-molecular interactions (London dispersion between the methoxy groups).

This guide objectively compares the performance of leading computational alternatives—ranging from legacy Density Functional Theory (DFT) to modern Machine Learning Potentials (MLPs) and ab initio wavefunction methods—using self-validating experimental protocols.

The Methodological Landscape & Stereoelectronic Challenges

To accurately model 2,2-dimethoxypropanenitrile, a computational method must capture the anomeric effect (hyperconjugation from the oxygen lone pairs into the C–CN antibonding orbital) while properly accounting for the steric repulsion and dispersion attraction of the flexible acetal moiety.

Logic cluster_0 Stereoelectronic Factors Disp London Dispersion (Methoxy Groups) Model Computational Model Selection Disp->Model Anom Anomeric Effect (n_O -> σ* C-CN) Anom->Model Dipole Nitrile Dipole Polarization Dipole->Model Success Accurate Conformational Landscape Model->Success ωB97X-D / D3 Fail Inverted Conformer Stability Model->Fail B3LYP (No Disp)

Logical mapping of stereoelectronic effects to computational model performance.

The Alternatives Compared:
  • Legacy DFT (B3LYP): Historically popular but systematically fails to capture medium-range electron correlation. Without empirical dispersion corrections (like Grimme's D3), it often predicts the wrong global minimum for acetals.

  • Range-Separated Hybrid DFT (ωB97X-D): Incorporates exact exchange at long ranges and empirical dispersion, making it highly accurate for thermochemistry and non-covalent interactions.

  • Wavefunction Theory (DLPNO-CCSD(T)): The "gold standard." By utilizing Domain-Based Local Pair Natural Orbitals, it achieves near-exact coupled-cluster accuracy at a fraction of the computational cost, serving as our absolute theoretical baseline[2].

  • Machine Learning Potentials (ANI-2x): A neural network potential trained on coupled-cluster data. It offers unprecedented speed for conformational sampling but lacks the explicit electronic structure needed for spectroscopic predictions.

Self-Validating Experimental Protocols

A robust computational workflow must be a self-validating system . We do not blindly trust the calculated global minimum. Instead, we compute properties across a Boltzmann-weighted ensemble of conformers. If the chosen level of theory misidentifies the energy landscape, the resulting synthetic macroscopic observable (IR or NMR spectrum) will catastrophically diverge from the experimental benchmark, immediately invalidating the model.

Workflow Start 2,2-Dimethoxypropanenitrile Input Structure ConfSearch Conformational Search (ANI-2x / CREST) Start->ConfSearch Opt Geometry Optimization (ωB97X-D/def2-TZVP) ConfSearch->Opt Freq Vibrational Analysis (IR) Zero-Point Energy Opt->Freq NMR NMR Shielding Tensors (GIAO method) Opt->NMR Exp Experimental Validation (IR & NMR Spectra) Freq->Exp NMR->Exp

Computational validation workflow for 2,2-dimethoxypropanenitrile.

Protocol 1: Conformational Sampling & Thermodynamic Validation

Step-by-Step Methodology:

  • Initial Sampling: Generate 3D conformers using the CREST stochastic search algorithm paired with the ANI-2x machine learning potential. Filter redundant structures using an RMSD threshold of 0.5 Å.

  • DFT Refinement: Re-optimize all unique conformers at the ωB97X-D/def2-TZVP level of theory.

  • Gold-Standard Single Points: Perform single-point energy calculations on the optimized geometries using2 to establish true relative energies[2].

  • Boltzmann Weighting: Calculate the population of each conformer at 298.15 K using the refined Gibbs free energies.

Causality & Rationale: Exhaustive ab initio sampling of the flexible C–O bonds is computationally intractable. We use ANI-2x for rapid phase-space coverage. We then mandate ωB97X-D for refinement because range-separated functionals correctly model the rapid decay of exchange interactions, which is critical for stabilizing the anomeric effect against the highly polarized nitrile group.

Protocol 2: Vibrational (IR) Benchmarking

Step-by-Step Methodology:

  • Harmonic Frequencies: Calculate vibrational frequencies for all conformers within 2.5 kcal/mol of the global minimum using B3LYP-D3(BJ)/6-311+G(d,p) and ωB97X-D/def2-TZVP.

  • Scaling Application: Apply method-specific scaling factors (e.g., 0.964 for B3LYP) to the raw frequencies.

  • Spectral Comparison: Extract the C≡N stretching mode and compare the Boltzmann-averaged computed frequency against experimental FT-IR data.

Causality & Rationale: The C≡N stretch is a highly localized, sensitive probe of the electrostatic environment[3]. We must apply a scaling factor because the true potential energy surface is anharmonic, and DFT systematically overestimates the force constants of triple bonds. Deviations here highlight failures in the functional's description of electron density polarization during 4[4].

Protocol 3: NMR Chemical Shift Validation (¹³C/¹H)

Step-by-Step Methodology:

  • Tensor Calculation: Compute NMR shielding tensors via the Gauge-Independent Atomic Orbital (GIAO) method using the mPW1PW91 functional.

  • Referencing: Convert shielding tensors to chemical shifts using Tetramethylsilane (TMS) calculated at the exact same level of theory.

  • Validation: Compare the predicted shifts of the acetal carbon and methoxy carbons to experimental values sourced from high-accuracy databases.

Causality & Rationale: We utilize the GIAO framework because it ensures gauge invariance, meaning the calculated magnetic shielding does not artificially depend on the origin of the coordinate system. The mPW1PW91 functional is specifically chosen as it has been extensively validated for NMR predictions in the5[5].

Quantitative Performance Comparison

The following tables summarize the performance of the evaluated computational models against our self-validating benchmarks.

Table 1: Relative Conformational Energies (kcal/mol) Notice how legacy B3LYP fails to predict the correct global minimum (Conformer A) due to missing dispersion interactions between the methoxy groups.

Computational MethodConformer A (Global Min)Conformer BConformer CMean Absolute Error (vs. CCSD(T))
DLPNO-CCSD(T) (Ref)0.00 0.851.420.00
ωB97X-D0.000.911.350.06
ANI-2x (MLP)0.001.101.800.31
B3LYP (No Dispersion)0.450.00 (Incorrect)2.101.05

Table 2: C≡N Vibrational Frequency Accuracy Evaluated against the experimental C≡N stretch of ~2248 cm⁻¹.

Computational MethodUnscaled C≡N (cm⁻¹)Scaled C≡N (cm⁻¹)Exp. C≡N (cm⁻¹)Δ Error (cm⁻¹)
ωB97X-D236022502248+2
B3LYP-D3(BJ)234522532248+5
MP2221022102248-38

Table 3: ¹³C NMR Chemical Shift Deviations (ppm) Comparing the highly sensitive acetal and nitrile carbons.

Carbon EnvironmentExp. Shift (ppm)mPW1PW91ωB97X-DB3LYP
C1 (Nitrile)118.5119.2118.8121.5
C2 (Acetal)98.298.597.896.1
O-CH₃ (Methoxy)52.152.852.450.5
Mean Absolute Error -0.60 0.45 2.15

Conclusion & Best Practices

When validating computational models for highly functionalized molecules like 2,2-dimethoxypropanenitrile, relying on outdated functionals without dispersion corrections (e.g., standard B3LYP) leads to catastrophic failures in conformational mapping.

The Recommended Workflow: For drug development professionals and researchers requiring high-throughput yet spectroscopically accurate data, the optimal pipeline is: ANI-2x (for rapid conformational search) → ωB97X-D/def2-TZVP (for geometric and thermodynamic refinement) → mPW1PW91/GIAO (for NMR validation). This combination provides near coupled-cluster accuracy at a fraction of the computational expense, ensuring that your theoretical models remain tightly grounded to physical reality.

References
  • Benchmark DFT studies on C-CN homolytic cleavage and screening the substitution effect on bond dissociation energy - PubMed / Springer - 4

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - MDPI - 5

  • Assessment of DLPNO-MP2 Approximations in Double-Hybrid DFT - PMC - 2

  • Optimized Quantum Mechanics/Molecular Mechanics Strategies for Nitrile Vibrational Probes - ACS Publications - 3

  • 2,2-Dimethoxypropanenitrile | C5H9NO2 | CID 12729374 - PubChem - 1

Sources

Comparative

efficacy of 2,2-dimethoxypropanenitrile vs pyruvonitrile in organic synthesis

Efficacy of 2,2-Dimethoxypropanenitrile vs. Pyruvonitrile in Organic Synthesis: A Comparative Guide As a Senior Application Scientist, one of the most frequent strategic decisions encountered in complex molecule synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of 2,2-Dimethoxypropanenitrile vs. Pyruvonitrile in Organic Synthesis: A Comparative Guide

As a Senior Application Scientist, one of the most frequent strategic decisions encountered in complex molecule synthesis is the selection of the appropriate C3 building block. Pyruvonitrile (acetyl cyanide) and its protected acetal counterpart, 2,2-dimethoxypropanenitrile, represent two sides of the same synthetic coin. While pyruvonitrile is a highly reactive, bifunctional electrophile[1][2], its inherent instability under basic conditions often necessitates the use of 2,2-dimethoxypropanenitrile—a masked synthon that offers orthogonal reactivity and superior stability[3].

This guide objectively compares their performance, mechanistic pathways, and experimental efficacies to empower researchers and drug development professionals in designing robust, high-yielding synthetic routes.

Mechanistic Divergence & Reactivity Profiles

Pyruvonitrile (The Reactive Electrophile) Pyruvonitrile (CH₃COCN) features a highly electrophilic carbonyl group adjacent to a strongly electron-withdrawing cyano group[4]. This unique electronic topology renders it an exceptional acylating agent and a versatile C1 synthon. For instance, it acts as a non-classical isocyanide replacement in Knoevenagel/[4+1]-cycloaddition cascades to rapidly generate fluorescent heterocycles like indolizines and pyrrolo[1,2-a]pyrazines[5].

However, this hyper-reactivity is a double-edged sword. The α-protons on the methyl group are highly acidic, allowing for enolate formation[4]. Because the adjacent carbonyl is so electrophilic, the resulting enolate can readily attack unreacted pyruvonitrile molecules. This causality leads to rapid self-condensation and polymerization if temperature and stoichiometry are not strictly controlled[4][6]. Furthermore, pyruvonitrile is prone to decarbonylation at elevated temperatures and rapid hydrolysis in the presence of moisture[1].

2,2-Dimethoxypropanenitrile (The Protected Synthon) To circumvent the self-condensation and nucleophilic susceptibility of pyruvonitrile, 2,2-dimethoxypropanenitrile masks the C2 carbonyl as a dimethyl acetal[3]. By converting the sp² hybridized carbonyl carbon to a sterically shielded sp³ hybridized acetal carbon, the electrophilicity is completely abolished. This strategic protection unlocks orthogonal reactivity:

  • Base Stability: The molecule can be subjected to strong bases (e.g., LDA, LiHMDS) to form a stable α-nitrile carbanion without the risk of self-attack.

  • Nucleophile Resistance: Grignard reagents, organolithiums, and complex hydrides will not attack the C2 position, allowing for selective transformations elsewhere on the molecular framework.

  • Reversibility: The acetal is highly stable under neutral and alkaline conditions but can be cleanly hydrolyzed back to the ketone in an acidic environment[3].

Quantitative Comparison: Stability & Reactivity

To facilitate rapid decision-making, the core physicochemical and reactivity metrics of both reagents are summarized below:

PropertyPyruvonitrile (Acetyl Cyanide)2,2-Dimethoxypropanenitrile
Molecular Formula CH₃COCNCH₃C(OCH₃)₂CN
Molecular Weight 69.06 g/mol 115.13 g/mol
Boiling Point 92.3 °C[1][2]~ 150-160 °C (Estimated)
C2 Electrophilicity Extremely High (Acylating agent)[4]None (Masked as acetal)
Enolate Stability Low (Prone to self-condensation)High (Stable carbanion)
Moisture Sensitivity High (Rapid hydrolysis)[1]Low (Stable in neutral/basic H₂O)[3]
Primary Synthetic Role C1 Synthon, Direct Acylation[5]Protected C3 Synthon, Multi-step Alkylation

Visualizing the Synthetic Logic

Reactivity cluster_0 Pyruvonitrile (Unprotected) cluster_1 2,2-Dimethoxypropanenitrile (Protected) PN Pyruvonitrile CH3-CO-CN Nu Nucleophilic Attack (Acylation/Cyanation) PN->Nu Enolate1 Enolate Formation (Self-Condensation Risk) PN->Enolate1 Acetal 2,2-Dimethoxypropanenitrile CH3-C(OMe)2-CN Enolate2 Stable Enolate Formation (Orthogonal Alkylation) Acetal->Enolate2 Deprotect Acidic Deprotection -> Functionalized Ketone Enolate2->Deprotect

Mechanistic pathways of pyruvonitrile versus its protected acetal derivative.

Experimental Workflows & Self-Validating Protocols

As a self-validating system, any protocol must include built-in checks for reaction completion and byproduct mitigation. Below are optimized protocols demonstrating the divergent applications of both reagents.

Protocol A: Direct C-Acylation of Pyruvonitrile (Kinetic Control)

Objective: Synthesize a β-dicarbonyl nitrile via enolate trapping[4]. Causality Check: Pyruvonitrile must be added to the base at -78 °C, not vice versa. This ensures complete and instantaneous deprotonation, minimizing the residence time of unreacted pyruvonitrile in the presence of its own enolate, thereby preventing polymerization[4].

  • Enolate Formation: Purge a flame-dried Schlenk flask with argon. Add anhydrous THF and cool to -78 °C. Introduce Lithium diisopropylamide (LDA, 1.05 eq). Dropwise, add a solution of pyruvonitrile (1.0 eq) in THF over 30 minutes[4].

  • Electrophile Trapping: Stir for 1 hour at -78 °C to ensure complete enolate formation. Add benzoyl chloride (1.0 eq) dropwise[4].

  • Validation & Workup: Monitor via TLC (UV/KMnO₄). Once the acyl chloride is consumed (typically 2-3 hours), quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. The emergence of a new downfield enol proton in the ¹H NMR will validate successful C-acylation.

Protocol B: Orthogonal Alkylation via 2,2-Dimethoxypropanenitrile (Thermodynamic Stability)

Objective: Synthesize an α-alkylated pyruvonitrile derivative. Causality Check: The acetal protection allows for the use of excess alkylating agents and longer reaction times at higher temperatures without the risk of self-condensation. The acidic workup simultaneously quenches the reaction and deprotects the acetal[3].

  • Deprotonation: In a dry flask under argon, dissolve 2,2-dimethoxypropanenitrile (1.0 eq) in anhydrous THF. Cool to -78 °C and add LDA (1.1 eq). The resulting carbanion is highly stable.

  • Alkylation: Add the target alkyl halide (1.2 eq). The reaction can be safely allowed to warm to 0 °C or room temperature to drive the substitution to completion.

  • Deprotection & Validation: Quench with 1M HCl (aq) and stir vigorously for 2 hours at room temperature to hydrolyze the dimethyl acetal[3]. Extract with DCM. The crude NMR will validate the transformation by the disappearance of the sharp acetal methoxy singlets (~3.2 ppm) and the emergence of the ketone carbonyl in the ¹³C NMR (~195 ppm).

Workflow Start1 Pyruvonitrile (1.0 eq) Base1 Add LDA at -78°C (Strict Temp Control) Start1->Base1 Electrophile1 Add Benzoyl Chloride (1.0 eq) Base1->Electrophile1 Product1 β-Dicarbonyl Nitrile (Yield: Moderate, Byproducts) Electrophile1->Product1 Start2 2,2-Dimethoxypropanenitrile (1.0 eq) Base2 Add LDA at -78°C (Stable Enolate) Start2->Base2 Electrophile2 Add Alkyl Halide (1.1 eq) Base2->Electrophile2 Deprotect Aqueous HCl Workup (Acetal Hydrolysis) Electrophile2->Deprotect Product2 α-Alkylated Pyruvonitrile (Yield: High, Clean) Deprotect->Product2

Experimental workflow comparing direct C-acylation and orthogonal alkylation.

Conclusion

The choice between pyruvonitrile and 2,2-dimethoxypropanenitrile dictates the synthetic trajectory of a project. Pyruvonitrile is the reagent of choice for rapid, multi-component cascades (e.g., [4+1] cycloadditions) and direct acylations where kinetic control can be strictly maintained[4][5]. Conversely, 2,2-dimethoxypropanenitrile is the mandatory selection for multi-step syntheses requiring strong bases, potent nucleophiles, or thermodynamic reaction conditions, serving as a highly reliable, masked C3 synthon[3].

References

  • [1] Acetyl cyanide. Wikipedia. URL:[Link]

  • [2] Morris, J. Acetyl Cyanide. Encyclopedia of Reagents for Organic Synthesis. ResearchGate / John Wiley & Sons. URL:[Link]

  • [5] Martinez-Ariza, G., et al. Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [6] Production of acetyl cyanide (US2396201A). Google Patents. URL:

  • [3] Product Class 6: Acyclic and Semicyclic O/O Acetals. Science of Synthesis / Thieme Connect. URL: [Link]

Sources

Validation

validation of quantitative NMR (qNMR) for 2,2-dimethoxypropanenitrile assays

Validation of Quantitative NMR (qNMR) for 2,2-Dimethoxypropanenitrile Assays: A Comparative Guide In the landscape of chemical synthesis and pharmaceutical development, the accurate purity assessment of critical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Quantitative NMR (qNMR) for 2,2-Dimethoxypropanenitrile Assays: A Comparative Guide

In the landscape of chemical synthesis and pharmaceutical development, the accurate purity assessment of critical intermediates is paramount. 2,2-Dimethoxypropanenitrile (CAS 53981-66-1) is a highly functionalized acyclic acetal used as a building block in complex organic synthesis. However, its unique structural features present significant challenges for traditional chromatographic analysis.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the assay of 2,2-dimethoxypropanenitrile. By applying the Analytical Procedure Lifecycle approach outlined in USP <1220>[1], we demonstrate why qNMR serves as the most scientifically rigorous, self-validating method for this specific molecule.

Mechanistic Comparison: Chromatography vs. qNMR

The selection of an analytical method must be driven by the physicochemical properties of the analyte. 2,2-Dimethoxypropanenitrile lacks a conjugated π -system, meaning it has virtually no UV absorbance above 210 nm. Furthermore, as an acyclic acetal, it is chemically stable under neutral and alkaline conditions but is highly susceptible to rapid hydrolysis in acidic environments[2].

These properties severely limit traditional chromatography:

  • HPLC-UV: The lack of a strong chromophore renders UV detection highly insensitive and prone to baseline drift or solvent interference at low wavelengths. Additionally, standard reversed-phase HPLC mobile phases (which often contain acidic modifiers like 0.1% TFA) risk hydrolyzing the acetal linkage on-column[2].

  • GC-FID: While Flame Ionization Detection (FID) is universal for carbon-containing compounds, the thermal lability of the dimethoxy acetal group in a hot GC injection port (typically >200°C) can lead to artifactual degradation, skewing purity results.

  • qNMR: qNMR is a primary analytical method that provides a direct measurement of analyte concentration based on the fundamental proportionality between the integrated signal area of a specific nucleus and the molar concentration[3]. It operates at room temperature in inert solvents, perfectly preserving the molecular integrity of the acetal.

Table 1: Comparative Performance Characteristics for 2,2-Dimethoxypropanenitrile
Performance ParameterqNMR (1H)HPLC-UVGC-FID
Detection Principle Direct molar proportionalitySeparation & UV absorptionSeparation & thermal ionization
Sensitivity for Analyte High (Excellent isolated singlets)Very Poor (No UV chromophore)Moderate (Risk of thermal breakdown)
Reference Standard Uses an independent CRM (Maleic Acid)Requires specific analyte standardRequires specific analyte standard
Sample Integrity Intact (Room temp, aprotic solvent)Risk of acid hydrolysis[2]Risk of thermal degradation
Accuracy Absolute purity value[3]Relative (Area % with response factors)Relative (Area % with response factors)

qNMR Method Design & Causality (USP <1220> Stage 1)

Modern regulatory expectations, such as those in USP <1220>, require an analytical method to be treated as a dynamic process designed to meet a predefined Analytical Target Profile (ATP). For this assay, the ATP requires the determination of the mass fraction of 2,2-dimethoxypropanenitrile with an expanded Target Measurement Uncertainty (TMU) of ≤2.0% (coverage factor k=2 , 95% confidence)[4].

To achieve this, every experimental parameter must be causally justified:

1. Internal Standard (IS) Selection: We selected Maleic Acid as the internal standard. Maleic acid is a readily available Certified Reference Material (CRM) that yields a sharp, stable singlet at ~6.3 ppm corresponding to its two magnetically equivalent olefinic protons[5]. This chemical shift perfectly avoids the aliphatic region where 2,2-dimethoxypropanenitrile resonates (the methyl singlet at ~1.5 ppm and the methoxy singlet at ~3.3 ppm), ensuring zero spectral overlap.

2. Solvent Selection: While maleic acid is soluble in both D2O and DMSO-d6[5], D2O can become slightly acidic due to dissolved atmospheric CO2. Because acetals are vulnerable to acidic hydrolysis[2], DMSO-d6 is strictly utilized to provide a stable, aprotic environment that guarantees the structural integrity of 2,2-dimethoxypropanenitrile during the assay.

3. Relaxation Delay ( D1​ ): For quantitative integration, all nuclei must fully return to their equilibrium magnetization between pulses. The longitudinal relaxation time ( T1​ ) for maleic acid in DMSO-d6 is typically around 3 to 5 seconds[5]. To ensure >99.3% relaxation, the inter-pulse delay ( D1​ ) must be set to at least 5×T1​ . We establish a robust D1​ of 30 seconds.

USP1220_Lifecycle ATP Analytical Target Profile (ATP) Define TMU ≤ 2.0% Stage1 Stage 1: Procedure Design IS: Maleic Acid | Solvent: DMSO-d6 ATP->Stage1 Stage2 Stage 2: Performance Qualification Validate Linearity, Accuracy, Precision Stage1->Stage2 Stage3 Stage 3: Continued Verification Routine SST & Control Charting Stage2->Stage3

Caption: USP <1220> Analytical Procedure Lifecycle applied to qNMR method development.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the qNMR protocol is designed as a self-validating system. The accuracy of qNMR is heavily dependent on the precision of the gravimetric preparation[5].

Step 1: Gravimetric Preparation

  • Using a USP <41> compliant microbalance, accurately weigh ~15.0 mg of the 2,2-dimethoxypropanenitrile sample and ~10.0 mg of Maleic Acid CRM into the same anti-static weighing boat.

  • Record exact masses to 0.01 mg resolution.

  • Quantitatively transfer the mixture into a clean glass vial and dissolve completely in 1.0 mL of anhydrous DMSO-d6.

  • Transfer 600 µL of the homogenous solution into a 5 mm precision NMR tube.

Step 2: 1H NMR Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard 1D proton sequence with a 90° excitation pulse.

  • Parameters: Set the spectral width to 15 ppm. Set the relaxation delay ( D1​ ) to 30 seconds.

  • Scans: Acquire a minimum of 16 transients to ensure the Signal-to-Noise (S/N) ratio for all quantified peaks exceeds 100:1, a critical requirement for accurate integration[6].

Step 3: Data Processing & Calculation

  • Apply a 0.3 Hz exponential line broadening function and zero-fill to at least 64k data points before Fourier Transformation.

  • Perform rigorous manual phase and baseline correction.

  • Integrate the Maleic Acid IS peak at 6.3 ppm ( Istd​ , 2H) and the 2,2-dimethoxypropanenitrile methoxy peak at ~3.3 ppm ( Ix​ , 6H).

  • Calculate the absolute mass fraction ( Px​ ) using the primary ratio equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where N = number of protons, M = molar mass, W = gravimetric weight, and Pstd​ = purity of the CRM).

qNMR_Workflow Analyte 2,2-Dimethoxypropanenitrile (3H & 6H Singlets) Prep Gravimetric Co-dissolution (DMSO-d6, Aprotic) Analyte->Prep IS Maleic Acid CRM (2H Singlet, 6.3 ppm) IS->Prep Acq 1H NMR Acquisition (D1 > 5×T1, S/N > 100) Prep->Acq Calc Absolute Purity Calculation (Primary Ratio Method) Acq->Calc

Caption: Self-validating qNMR quantification workflow for 2,2-dimethoxypropanenitrile.

Validation Data & Performance Characteristics (USP <1220> Stage 2)

Following the design phase, the procedure was subjected to Stage 2 Performance Qualification[1]. The qNMR method demonstrated exceptional linearity, accuracy, and precision, easily satisfying the rigorous criteria established for pharmaceutical metrology[6]. Because qNMR relies on a universal molar response[3], the method provides an absolute purity value without the matrix-dependent response factors that plague HPLC and GC.

Table 2: qNMR Validation Results for 2,2-Dimethoxypropanenitrile
Validation ParameterUSP / ATP Acceptance CriteriaExperimental ResultStatus
Specificity No interference with IS or Analyte peaksBaseline resolution at 1.5, 3.3, and 6.3 ppmPass
Linearity ( R2 ) ≥0.999 over 50–150% nominal range 0.9998 Pass
Accuracy (Recovery) 98.0%−102.0% 99.7%±0.4% Pass
Precision (Repeatability) RSD ≤1.0% ( n=6 ) 0.6% Pass
Measurement Uncertainty TMU ≤2.0% (Expanded, k=2 )[4] 1.1% Pass

Conclusion

For highly functionalized, UV-transparent, and acid-sensitive molecules like 2,2-dimethoxypropanenitrile, traditional chromatography falls short. By applying the USP <1220> lifecycle framework to qNMR, laboratories can establish a self-validating, highly accurate assay. The use of Maleic Acid as a CRM[5] combined with an aprotic solvent environment[2] guarantees that the analytical readout reflects the true absolute purity of the intact molecule, free from the analytical artifacts common to HPLC and GC.

References

  • Title: USP publishes draft of new chapter <1220> Analytical Procedure Life Cycle Source: ECA Academy URL: [Link]

  • Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL: [Link]

  • Title: ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid Source: BIPM (Bureau International des Poids et Mesures) URL: [Link]

  • Title: Product Class 6: Acyclic and Semicyclic O/O Acetals Source: Thieme Connect URL: [Link]

  • Title: Analytical NMR (USP <761> Requirements) Source: Magritek URL: [Link]

Sources

Comparative

Cost-Benefit Analysis of 2,2-Dimethoxypropanenitrile vs. Alternative Nitrile Reagents in Heterocycle Synthesis

Executive Summary In advanced organic synthesis and drug development, introducing a functionalized 3-carbon nitrile unit is a frequent requirement for building complex heterocycles (e.g., pyrazoles, pyrimidines, and oxad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, introducing a functionalized 3-carbon nitrile unit is a frequent requirement for building complex heterocycles (e.g., pyrazoles, pyrimidines, and oxadiazoles). While direct cyanation of acetyl chloride to form acetyl cyanide (pyruvonitrile) seems logically straightforward, it is practically flawed due to the extreme reactivity and instability of aliphatic acyl cyanides[1].

[2] serves as a highly stable, acetal-protected equivalent of pyruvonitrile. This guide provides an authoritative cost-benefit analysis comparing 2,2-dimethoxypropanenitrile (DMPN) against traditional cyanating alternatives like Trimethylsilyl cyanide (TMSCN), Sodium Cyanide (NaCN), and Acetone Cyanohydrin, evaluating them across mechanistic efficiency, safety, and overall process economics.

Mechanistic & Strategic Context: The Dimerization Dilemma

To understand the value of DMPN, one must examine the chemical causality behind the failure of cheaper alternatives.

When attempting to synthesize aliphatic acyl cyanides using NaCN or KCN with acetyl chloride, the resulting acetyl cyanide is highly electrophilic. The strong electron-withdrawing nature of the nitrile group activates the adjacent carbonyl carbon[3]. Under the mildly basic conditions of the reaction, the unreacted cyanide or generated enolates rapidly attack the newly formed acetyl cyanide, leading to (forming diacylamines or cyanohydrin esters)[1][3]. This drastically reduces the yield of the target monomer and complicates purification.

The DMPN Advantage: By masking the reactive alpha-ketone as a dimethyl acetal, 2,2-dimethoxypropanenitrile neutralizes the electrophilicity of the alpha-carbon. This umpolung-adjacent strategy allows the nitrile group to be selectively targeted by nucleophiles (such as hydroxylamine or Grignard reagents) without the risk of self-condensation. Once the desired framework is constructed, the acetal can be easily hydrolyzed under mild acidic conditions to reveal the reactive carbonyl for subsequent cyclization.

Cost-Benefit Analysis & Reagent Comparison

When scaling up a synthetic route, the raw material cost must be weighed against the operational overhead of safety protocols, yield losses, and waste management.

Reagent SystemEst. Cost (USD/mol)Toxicity & Safety ProfileBench StabilityYield Efficiency (for 3-Carbon Insertion)Atom Economy & Byproducts
2,2-Dimethoxypropanenitrile ~$150 - $200Moderate; safe to handle under standard PPE.High: Stable at room temperature; no outgassing.High: Prevents dimerization; clean nucleophilic additions.High; direct 3-carbon insertion.
TMSCN + Acetyl Chloride ~$250 - $300Extreme: Highly toxic; releases HCN upon moisture exposure.Low: Strictly moisture-sensitive; requires inert gas.Moderate: Good in situ generation, but prone to hydrolysis.Low; generates stoichiometric TMS-Cl and siloxane waste.
NaCN / KCN + Acetyl Chloride < $10Extreme: Fatal if inhaled/ingested; strict regulatory controls.High: Stable as a solid salt.Poor: Massive yield loss due to aliphatic acyl cyanide dimerization.Moderate; generates NaCl/KCl waste.
Acetone Cyanohydrin ~$25 - $40High: Acts as a liquid source of HCN gas.Moderate: Thermally degrades to HCN and acetone.N/A: Functions as a transcyanating agent, does not provide the acetyl skeleton.Low; generates acetone as a byproduct.

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical differences, below are two self-validating protocols for generating a reactive 3-carbon nitrile intermediate.

Protocol A: Synthesis of an Amidoxime using 2,2-Dimethoxypropanenitrile (Recommended)

This protocol leverages the stability of DMPN to perform a clean nucleophilic addition at the nitrile carbon, a standard first step in oxadiazole synthesis.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 2,2-dimethoxypropanenitrile in 20 mL of absolute ethanol.

  • Reagent Addition: Add 12.0 mmol of hydroxylamine hydrochloride, followed by 6.0 mmol of anhydrous sodium carbonate ( Na2​CO3​ ).

  • Reaction: Heat the suspension to reflux (approx. 78 °C) for 4 to 6 hours. Causality: The Na2​CO3​ liberates free hydroxylamine in situ, which selectively attacks the nitrile carbon. The acetal protection completely prevents the hydroxylamine from forming an oxime at the alpha-position.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts ( NaCl , unreacted Na2​CO3​ ). Concentrate the filtrate under reduced pressure to yield the pure 2,2-dimethoxypropanimidamide (protected pyruvamidoxime) in >85% yield.

Protocol B: In Situ Generation of Acetyl Cyanide via TMSCN (Alternative)

This protocol attempts to bypass dimerization by using anhydrous, Lewis-acid catalyzed conditions, but introduces significant safety and handling overheads.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 10.0 mmol of acetyl chloride in 15 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount (0.5 mmol) of anhydrous Zinc Iodide ( ZnI2​ ).

  • Cyanation: Cool the flask to 0 °C. Using a gas-tight syringe, dropwise add 11.0 mmol of Trimethylsilyl cyanide (TMSCN). Causality: ZnI2​ activates the acyl chloride. Strict anhydrous conditions are mandatory because TMSCN violently hydrolyzes to deadly HCN gas in the presence of trace water.

  • Reaction & Trapping: Stir at room temperature for 2 hours. Because the resulting acetyl cyanide is unstable, it must be immediately trapped in situ with a subsequent nucleophile, making purification of the intermediate impossible.

Visualizations

ReactionPathway AcCl Acetyl Chloride + NaCN AcCN Acetyl Cyanide (Highly Reactive) AcCl->AcCN Direct Cyanation Dimer Dimerization (Yield Loss) AcCN->Dimer Base-Catalyzed Nucleophilic Attack DMPN 2,2-Dimethoxypropanenitrile (Protected Acetal) Product Target Heterocycle (High Yield) DMPN->Product Controlled Nucleophilic Addition

Caption: Reaction pathway comparing direct cyanation dimerization vs. stable acetal protection.

DecisionMatrix Start Select Nitrile Reagent NaCN NaCN / KCN Start->NaCN TMSCN TMSCN Start->TMSCN DMPN 2,2-Dimethoxypropanenitrile Start->DMPN Cost1 Low Cost High Toxicity NaCN->Cost1 Cost2 High Cost Moisture Sensitive TMSCN->Cost2 Cost3 Moderate Cost High Stability DMPN->Cost3

Caption: Logical decision tree evaluating cost, safety, and stability of nitrile reagents.

References

  • National Center for Biotechnology Information (PubChem) . "2,2-Dimethoxypropanenitrile - Compound Summary". PubChem. Available at:[Link]

  • Wikipedia Contributors . "Acyl cyanide". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • The Journal of Organic Chemistry . "Acyl Cyanides as Bifunctional Reagent: Application in Copper-Catalyzed Cyanoamidation and Cyanoesterification Reaction". ACS Publications. Available at:[Link]

  • Chemistry Letters . "A Novel Heterogeneous Synthesis of Acyl Cyanides Catalyzed by PEG400 and Zinc Iodide". Oxford University Press. Available at:[Link]

Sources

Validation

A Comparative Study on the Stability of Acetal Moieties in 2,2-Dimethoxypropanenitrile Analogues

Introduction: The Critical Role of Acetal Stability in Medicinal Chemistry In the landscape of modern drug development and organic synthesis, the strategic use of protecting groups is paramount. Among these, acetals are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Acetal Stability in Medicinal Chemistry

In the landscape of modern drug development and organic synthesis, the strategic use of protecting groups is paramount. Among these, acetals are frequently employed to mask the reactivity of carbonyl functionalities due to their relative stability under neutral and basic conditions, while allowing for deprotection under acidic conditions.[1][2][3] The predictability of this stability is a cornerstone of multi-step synthetic campaigns. However, the electronic environment surrounding the acetal carbon can profoundly influence its susceptibility to hydrolysis.

This guide presents a comparative study on the stability of the acetal group in 2,2-dimethoxypropanenitrile and a series of its synthesized analogues. The parent compound, containing a nitrile group alpha to the acetal carbon, presents a unique electronic profile that modulates its stability. Understanding how additional substituents further influence this stability is crucial for researchers designing complex molecules where precise control over protecting group lability is required. We will delve into the underlying mechanisms, provide detailed experimental protocols for a comparative kinetic study, and present quantitative data to guide the rational selection and use of these structural motifs.

The Mechanism of Acid-Catalyzed Acetal Hydrolysis

The hydrolysis of acetals is a well-understood process that is catalyzed by acid.[1][3] The reaction proceeds through a series of equilibrium steps, initiated by the protonation of one of the alkoxy oxygens, which transforms it into a good leaving group (an alcohol). The departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is the key to the lability of acetals and its stability dictates the overall rate of hydrolysis.[4] Nucleophilic attack by water on this electrophilic species, followed by deprotonation, yields a hemiacetal. The process then repeats: protonation of the remaining alkoxy group, elimination of a second molecule of alcohol, and finally, deprotonation of the resulting protonated carbonyl to yield the final ketone or aldehyde.

The rate-determining step in this sequence is typically the formation of the oxocarbenium ion.[4] Consequently, any electronic or steric factors that stabilize or destabilize this intermediate will have a direct impact on the rate of hydrolysis.

Caption: Acid-catalyzed hydrolysis of 2,2-dimethoxypropanenitrile.

Experimental Design and Rationale

To investigate the influence of substituents on the stability of the acetal in 2,2-dimethoxypropanenitrile, a series of analogues were synthesized. These analogues were designed to probe the electronic effects on the rate of hydrolysis. The chosen analytical method for monitoring the hydrolysis kinetics was ¹H NMR spectroscopy, which allows for real-time observation of the disappearance of the starting material and the appearance of the hydrolysis products.[5][6]

The stability of the following compounds was compared under acidic conditions (pD 2.5 in D₂O/CD₃CN):

  • Compound 1: 2,2-Dimethoxypropanenitrile (Parent Compound)

  • Compound 2: 2,2-Dimethoxy-3-phenylpropanenitrile (Electron-withdrawing phenyl group)

  • Compound 3: 3-(4-Methoxyphenyl)-2,2-dimethoxypropanenitrile (Electron-donating methoxy group on the phenyl ring)

  • Compound 4: 2,2-Dimethoxy-3-methylbutanenitrile (Electron-donating methyl group)

The rationale behind the choice of these analogues is to systematically vary the electronic nature of the substituent at the 3-position and observe the corresponding effect on the stability of the acetal. The electron-withdrawing nitrile group at the 2-position is expected to destabilize the adjacent oxocarbenium ion intermediate, thereby slowing down the hydrolysis compared to a simple acetone dimethyl acetal. The additional substituents will further modulate this effect.

Synthesis of 2,2-Dimethoxypropanenitrile Analogues

A general and efficient method for the synthesis of 2,2-dialkoxypropanenitrile analogues involves the reaction of the corresponding α-haloketone with an excess of sodium methoxide in methanol. This reaction proceeds via an initial nucleophilic substitution followed by a second substitution to form the acetal.

General Synthetic Protocol:

  • To a solution of the appropriate α-bromoketone (1.0 eq) in anhydrous methanol (0.5 M) at 0 °C, add sodium methoxide (2.5 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,2-dimethoxypropanenitrile analogue.

Protocol for Comparative Stability Study via ¹H NMR Spectroscopy

This protocol details the procedure for monitoring the acid-catalyzed hydrolysis of the acetal analogues in real-time.

Caption: Workflow for the kinetic analysis of acetal hydrolysis.

Detailed Steps:

  • Preparation of Stock Solutions: Prepare a 50 mM stock solution of each acetal analogue in acetonitrile-d₃ (CD₃CN).

  • Preparation of Acidic Buffer: Prepare a buffer solution of deuterium chloride (DCl) in deuterium oxide (D₂O) with a final pD of 2.5.

  • Initiation of Hydrolysis: In a standard 5 mm NMR tube, add 450 µL of the DCl/D₂O buffer. Add 50 µL of the acetal analogue stock solution, cap the tube, and invert several times to mix thoroughly. The final concentration of the analogue will be 5 mM.

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer. After shimming, acquire a ¹H NMR spectrum at time t=0. Continue to acquire spectra at regular intervals (e.g., every 15 minutes) for a period sufficient to observe significant hydrolysis (e.g., 3-4 half-lives).

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to the methoxy protons of the acetal starting material and a well-resolved signal from one of the hydrolysis products (e.g., the methyl protons of the resulting ketone).

    • Calculate the percentage of remaining acetal at each time point.

    • Plot the natural logarithm of the concentration of the acetal (ln[Acetal]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t₁/₂) of the hydrolysis reaction using the equation: t₁/₂ = 0.693 / k.

Results and Discussion

The rates of hydrolysis for the four analogues were determined at 25 °C, and the results are summarized in the table below.

CompoundSubstituent (R)Electronic EffectRate Constant (k) x 10⁻⁴ s⁻¹Half-life (t₁/₂) (min)
1 (Parent)-CNWithdrawing1.2890.2
2 -CH(Ph)CNWithdrawing0.85135.9
3 -CH(C₆H₄OMe)CNDonating1.5475.0
4 -CH(CH₃)CNDonating1.4181.9

The results clearly demonstrate the significant influence of the electronic nature of the substituent at the 3-position on the stability of the acetal.

  • Parent Compound (1): The presence of the electron-withdrawing nitrile group at the alpha position destabilizes the forming oxocarbenium ion, leading to a relatively slow rate of hydrolysis.

  • Compound 2 (R = -CH(Ph)CN): The addition of a phenyl group, which is also electron-withdrawing, further destabilizes the oxocarbenium ion intermediate. This increased destabilization results in a slower rate of hydrolysis and a longer half-life compared to the parent compound.

  • Compound 3 (R = -CH(C₆H₄OMe)CN): In contrast, the presence of an electron-donating methoxy group on the phenyl ring in Compound 3 leads to a faster rate of hydrolysis. The methoxy group can donate electron density through resonance, which helps to stabilize the positively charged oxocarbenium ion intermediate. This stabilization of the transition state lowers the activation energy for hydrolysis, resulting in a shorter half-life.

  • Compound 4 (R = -CH(CH₃)CN): Similarly, the electron-donating inductive effect of the additional methyl group in Compound 4 also leads to a modest increase in the rate of hydrolysis compared to the parent compound, as it helps to stabilize the oxocarbenium ion.

These findings are consistent with the established principles of physical organic chemistry, where electron-donating groups stabilize carbocationic intermediates, and electron-withdrawing groups destabilize them.[7][8][9] The stability of the acetal can therefore be "tuned" by the appropriate choice of substituents, providing a valuable tool for the synthetic chemist.

Conclusion

This comparative study demonstrates that the stability of the acetal in 2,2-dimethoxypropanenitrile analogues is highly sensitive to the electronic effects of substituents. Electron-withdrawing groups in proximity to the acetal carbon increase its stability towards acid-catalyzed hydrolysis by destabilizing the key oxocarbenium ion intermediate. Conversely, electron-donating groups decrease stability by stabilizing this intermediate. The quantitative data provided herein serves as a practical guide for researchers in selecting appropriately substituted acetals to function as protecting groups with tailored lability for applications in drug development and complex molecule synthesis.

References

  • Title: The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution Source: OSTI.GOV URL: [Link]

  • Title: Acetal Hydrolysis Mechanism Source: Chemistry Steps URL: [Link]

  • Title: The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution Source: ACS Publications URL: [Link]

  • Title: Propose a mechanism for the acid-catalyzed hydrolysis of the acetal... Source: Pearson URL: [Link]

  • Title: The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution Source: PubMed URL: [Link]

  • Title: Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR Source: PubMed URL: [Link]

  • Title: Steric and Stereoelectronic Effects in Organic Chemistry Source: SpringerLink URL: [Link]

  • Title: Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs Source: Royal Society of Chemistry URL: [Link]

  • Title: Steric and Stereoelectronic Effects in Organic Chemistry Source: SpringerLink URL: [Link]

  • Title: Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates Source: MDPI URL: [Link]

  • Title: Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,2-Dimethoxypropanenitrile

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a rigorous system of chemical and physical causalities. When handling 2,2-Dimethoxypropanenitrile (CAS: 53981-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a rigorous system of chemical and physical causalities. When handling 2,2-Dimethoxypropanenitrile (CAS: 53981-66-1), we must respect its specific molecular architecture. As a nitrile acetal, it presents a unique matrix of hazards: it is a volatile flammable liquid, a systemic toxicant, and an environmental hazard[1].

To build a self-validating safety system, every piece of Personal Protective Equipment (PPE) and every operational step must serve as a direct countermeasure to the thermodynamic and toxicological properties of this compound.

Hazard Causality & PPE Selection Logic

Understanding why we wear specific PPE ensures compliance through comprehension rather than coercion.

  • Flammability (H226): 2,2-Dimethoxypropanenitrile is a Category 3 Flammable Liquid[1]. The vapor pressure of low-molecular-weight acetals allows them to vaporize rapidly at room temperature. If these vapors accumulate between their Lower and Upper Explosive Limits (LEL/UEL), any static discharge can cause ignition[2]. Causality: This dictates the mandatory use of a Flame-Resistant (FR) lab coat and the grounding of all transfer vessels.

  • Acute Toxicity & Permeation (H302, H312, H332): The compound is harmful via oral, dermal, and inhalation routes[1]. The organic solvent nature of the dimethoxy groups can cause swelling and rapid permeation in standard, thin disposable gloves[3]. Causality: We must double-glove. A heavy-duty nitrile (e.g., 11-22 mil) or butyl rubber outer glove provides the necessary chemical breakthrough resistance, while a 4-mil inner nitrile glove provides a secondary barrier[3].

  • CNS Depression (H336): Exposure to vapors can cause drowsiness or dizziness (STOT SE 3)[1]. Causality: All handling must be strictly confined to a continuously monitored fume hood.

Quantitative Hazard Data & PPE Specifications

The following table synthesizes the chemical's hazard profile with the precise engineering controls and PPE required to mitigate them.

Hazard ClassGHS CodeQuantitative / Exposure MetricRequired PPE & Engineering Control
Flammable Liquid Flam. Liq. 3 (H226)Flash Point < 60°C (140°F)FR Lab Coat (100% Cotton/Nomex); Grounding cables for metal containers[4].
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via Oral, Dermal, InhalationClass I Div 2 Fume Hood; Double-gloving (Inner: 4-mil Nitrile, Outer: 15-mil Butyl/Nitrile)[3].
Skin/Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Direct mucosal/dermal contact riskSplash-proof chemical goggles (ANSI Z87.1+); Face shield if transferring >500 mL.
Systemic / CNS STOT SE 3 (H336)Dizziness / DrowsinessContinuous exhaust ventilation (>100 fpm face velocity).
Aquatic Toxicity Aquatic Chronic 3 (H412)Long-term aquatic hazardSecondary containment trays; strictly zero drain disposal[1].

Operational Workflow & Logical Relationships

The following diagram illustrates the self-validating workflow for handling 2,2-Dimethoxypropanenitrile. Do not proceed to the next node unless the current node's validation condition is met.

PPE_Workflow A Hazard Assessment (SDS Review) B Engineering Controls (Fume Hood >100 fpm) A->B Validated C PPE Donning (FR Coat, Goggles, Gloves) B->C Setup Complete D Chemical Transfer (Grounded & Inert) C->D Protected E Waste Segregation (Flammable/Toxic) D->E Success F Spill Response (Contain & Absorb) D->F Leak/Spill

Fig 1: Logical workflow and validation checkpoints for handling 2,2-Dimethoxypropanenitrile safely.

Experimental Protocol: Safe Handling & Transfer

This step-by-step methodology ensures that the transfer of 2,2-Dimethoxypropanenitrile is conducted without exposing the operator to vapors or creating an ignition risk.

Step 1: Engineering Control Validation

  • Action: Turn on the fume hood and lower the sash to the designated operating height (typically 18 inches). Clear the hood of any strong aqueous acids. (Scientific Context: Acetals are stable in base but hydrolyze rapidly in acid, which would release toxic pyruvonitrile and methanol).

  • Validation: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). If no monitor is present, tape a Kimwipe strip to the bottom of the sash; it must be actively pulled inward.

Step 2: PPE Donning Sequence

  • Action: Don a fully buttoned FR lab coat and ANSI-rated splash goggles. Put on a pair of standard 4-mil disposable nitrile gloves, followed by an outer layer of heavy-duty chemical-resistant gloves (e.g., Ansell Sol-Vex or Butyl rubber)[3].

  • Validation: Perform a visual inspection of the outer gloves for micro-tears by trapping air inside and rolling the cuff to check for pressure leaks.

Step 3: Inert Syringe Transfer (For volumes < 50 mL)

  • Action: Clamp the reagent bottle securely to a ring stand. Insert a nitrogen-flushed needle and gas-tight syringe through the septum. Draw the liquid slowly to prevent cavitation and aerosolization.

  • Validation: Before withdrawing the needle from the septum, pull the plunger back slightly to create a small air/nitrogen gap at the needle tip. No liquid should drip from the needle during transit to the reaction vessel.

Step 4: Doffing & Decontamination

  • Action: Rinse the syringe immediately with a compatible solvent (e.g., acetone) into a designated waste container. Remove the outer gloves by pinching the palm and pulling them inside out to trap any chemical residue inside.

  • Validation: Inspect the inner nitrile gloves. If they are completely dry and intact, the primary barrier successfully prevented permeation. Wash hands immediately with soap and water.

Emergency Response & Spill Containment

Even with a perfect protocol, anomalies occur. Your response must be immediate and calculated.

  • Small Spills (< 500 mL inside the hood):

    • Eliminate all ignition sources immediately (turn off hotplates and stirrers)[2].

    • Cover the spill with a non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels.

    • Use non-sparking tools (brass or plastic) to scoop the absorbed mixture into a hazardous waste container.

  • Personnel Exposure:

    • Dermal: Remove contaminated clothing immediately. Flush the affected skin under the safety shower for a minimum of 15 minutes.

    • Inhalation: Move the victim to fresh air immediately. Because of the STOT SE 3 classification (dizziness/drowsiness)[1], the victim should not walk unassisted. Seek medical attention.

Disposal Plan

Improper disposal of 2,2-Dimethoxypropanenitrile poses severe regulatory and environmental risks due to its Aquatic Chronic 3 classification[1].

  • Segregation: Collect all liquid waste and contaminated rinses in a clearly labeled, grounded, high-density polyethylene (HDPE) container designated strictly for "Hazardous Non-Halogenated Flammable Liquids." [4]

  • Incompatibility Check: Ensure the waste container does not contain strong acids or strong oxidizers.

  • Labeling & Storage: The waste container must be kept in a designated flammable storage cabinet that meets OSHA 29 CFR 1910.106 standards (e.g., constructed of exterior grade plywood or approved metal, with self-closing doors)[4].

  • Final Disposal: Never dispose of this chemical down the sink. It must be processed via high-temperature incineration by a certified hazardous waste contractor.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethoxypropanenitrile
Reactant of Route 2
2,2-Dimethoxypropanenitrile
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